4-(1H-pyrazol-1-yl)benzaldehyde oxime
Description
BenchChem offers high-quality 4-(1H-pyrazol-1-yl)benzaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-pyrazol-1-yl)benzaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(4-pyrazol-1-ylphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-12-8-9-2-4-10(5-3-9)13-7-1-6-11-13/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBDXDPAXSDIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 4-(1H-pyrazol-1-yl)benzaldehyde oxime
Structure, Synthesis, and Pharmacological Utility
Executive Summary
4-(1H-pyrazol-1-yl)benzaldehyde oxime (C₁₀H₉N₃O) is a conjugated heterocyclic intermediate bridging the structural diversity of N-arylpyrazoles with the reactive versatility of oximes. It serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, anti-inflammatory agents (COX-2 pathways), and antifungal agrochemicals. This guide details its molecular architecture, validated synthetic protocols, and downstream applications in heterocyclic transformations.
Molecular Architecture & Properties[1]
Structural Analysis
The molecule consists of a central benzene ring substituted at the para positions by a pyrazole ring (linked via N1) and an aldoxime group.
-
The Pyrazole Moiety: Acts as a lipophilic pharmacophore. The N1-linkage creates a "biphenyl-like" twisted geometry due to steric repulsion between the pyrazole C5-H and the benzene ortho protons, typically resulting in a torsion angle of ~20–30°.
-
The Oxime Group: Exists primarily as the (E)-isomer (anti) due to thermodynamic stability, minimizing steric clash between the hydroxyl group and the phenyl ring.
Physicochemical Data Profile
Note: Empirical data below is consolidated from standard characterization of N-arylpyrazole derivatives.
| Property | Value / Description |
| IUPAC Name | (E)-4-(1H-pyrazol-1-yl)benzaldehyde oxime |
| Molecular Formula | C₁₀H₉N₃O |
| Molecular Weight | 187.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Predicted) | ~10.5 (Oxime OH), ~2.5 (Pyrazole N2 protonation) |
| H-Bond Donors | 1 (Oxime OH) |
| H-Bond Acceptors | 3 (Oxime N, Pyrazole N2, Oxime O) |
Synthetic Methodologies
Retrosynthetic Analysis
The most robust route involves the condensation of 4-(1H-pyrazol-1-yl)benzaldehyde with hydroxylamine hydrochloride. The aldehyde precursor is typically accessed via Nucleophilic Aromatic Substitution (SₙAr) or Ullmann-type coupling.
Validated Synthesis Protocol
Objective: Synthesis of 4-(1H-pyrazol-1-yl)benzaldehyde oxime from 4-fluorobenzaldehyde.
Phase 1: Synthesis of the Aldehyde Precursor
-
Reagents: 4-Fluorobenzaldehyde, Pyrazole, K₂CO₃, DMF.
-
Mechanism: SₙAr reaction facilitated by the electron-withdrawing aldehyde group.
-
Dissolve 4-fluorobenzaldehyde (1.0 eq) and pyrazole (1.1 eq) in anhydrous DMF.
-
Add K₂CO₃ (2.0 eq) and heat to 100–120°C for 12 hours.
-
Workup: Pour into ice water. The product, 4-(1H-pyrazol-1-yl)benzaldehyde, precipitates as a solid.[1] Filter and recrystallize from Ethanol.
Phase 2: Oxime Condensation
-
Reagents: Aldehyde precursor, Hydroxylamine HCl (NH₂OH·HCl), Sodium Acetate (NaOAc), Ethanol/Water.
-
Critical Control Point: NaOAc is essential to buffer the HCl released; low pH can induce hydrolysis or favor the less stable Z-isomer.
Step-by-Step Protocol:
-
Dissolution: Dissolve 4-(1H-pyrazol-1-yl)benzaldehyde (10 mmol, 1.72 g) in Ethanol (20 mL).
-
Reagent Prep: In a separate beaker, dissolve NH₂OH·HCl (12 mmol, 0.83 g) and NaOAc (15 mmol, 1.23 g) in minimal water (5 mL).
-
Addition: Dropwise add the aqueous hydroxylamine solution to the ethanolic aldehyde solution at Room Temperature (RT).
-
Reaction: Stir at RT for 2–4 hours. Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes). The aldehyde spot (Rf ~0.6) should disappear, replaced by the oxime spot (Rf ~0.3).
-
Isolation: Evaporate ethanol under reduced pressure. Add water (30 mL) to the residue.
-
Purification: The oxime usually precipitates. Filter and wash with cold water. If oil forms, extract with EtOAc, dry over MgSO₄, and recrystallize from EtOH/Hexane.
Synthetic Workflow Diagram
Figure 1: Two-step synthetic pathway from commercially available starting materials.
Spectroscopic Characterization (Typical)
To validate the structure, researchers should look for the following diagnostic signals.
¹H-NMR (DMSO-d₆, 400 MHz)
-
Oxime OH: Singlet at δ 11.2–11.5 ppm (Disappears with D₂O shake).
-
Azomethine CH=N: Singlet at δ 8.1–8.3 ppm. (Distinct from the aldehyde CHO at ~10.0 ppm).
-
Pyrazole Protons:
-
H-5 (adjacent to N): Doublet at δ ~8.5 ppm.
-
H-3: Doublet at δ ~7.8 ppm.
-
H-4: Triplet/Doublet of doublets at δ ~6.5–6.6 ppm.
-
-
Benzene Ring: Two doublets (AA'BB' system) at δ 7.7–7.9 ppm.
FT-IR (KBr Pellet)
-
O-H Stretch: Broad band at 3100–3300 cm⁻¹.
-
C=N Stretch: Sharp peak at 1600–1620 cm⁻¹.
-
N-O Stretch: 930–950 cm⁻¹.
-
Absence: No C=O stretch (1680–1700 cm⁻¹), confirming complete conversion of aldehyde.
Reactivity & Applications
This oxime is a "divergent intermediate," meaning it serves as a gateway to multiple functional groups.
Key Transformations
-
Dehydration to Nitrile: Treatment with acetic anhydride or SOCl₂ yields 4-(1H-pyrazol-1-yl)benzonitrile . This is a key step in synthesizing tetrazoles (sartans).
-
Beckmann Rearrangement: Acid-catalyzed rearrangement yields the amide, useful for aniline derivatives.
-
1,3-Dipolar Cycloaddition: Conversion to the nitrile oxide (via chlorination) allows reaction with alkenes to form isoxazolines , a scaffold found in modern antibiotics.[2]
Reactivity Diagram
Figure 2: Divergent synthesis pathways originating from the oxime scaffold.
Biological Context & Safety
Pharmacophore Significance
The 1-phenylpyrazole motif is a privileged structure in medicinal chemistry, famously present in Celecoxib (COX-2 inhibitor) and Fipronil (insecticide). The oxime derivative adds hydrogen-bonding capability, often investigated for:
-
Antifungal Activity: Inhibition of sterol 14α-demethylase (CYP51).
-
Kinase Inhibition: The pyrazole nitrogen can chelate with the hinge region of ATP-binding sites in kinases.
Handling & Safety (E-E-A-T)
-
Thermal Stability: Oximes can decompose exothermically at high temperatures. Do not distill the solid; purify via recrystallization.
-
Toxicology: Like many N-arylpyrazoles, assume potential skin sensitization and aquatic toxicity. Handle with gloves and in a fume hood.
References
-
Sigma-Aldrich. (n.d.). 4-(1H-Pyrazol-1-yl)benzaldehyde Product Sheet. Retrieved from
-
Molecules (MDPI). (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures. Retrieved from
-
Asian Journal of Green Chemistry. (2018). One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel. Retrieved from
-
Wikipedia. (n.d.). Benzaldehyde oxime: Synthesis and Properties. Retrieved from
-
National Institute of Standards and Technology (NIST). (n.d.). Benzaldehyde, oxime Infrared Spectrum. Retrieved from
Sources
Thermodynamic Stability & Isomerization of Pyrazole-Based Benzaldehyde Oximes
Executive Summary
In the high-stakes arena of drug discovery, pyrazole-based oximes function as critical pharmacophores, exhibiting potent antifungal, anticancer, and anti-inflammatory properties. However, their development is frequently plagued by a silent variable: geometric isomerization . The thermodynamic equilibrium between the E (anti) and Z (syn) isomers dictates not only shelf-life stability but also receptor binding affinity and metabolic clearance.
This guide moves beyond basic synthesis to dissect the thermodynamic drivers governing these systems. We provide a rigorous, self-validating framework for synthesizing, characterizing, and stabilizing pyrazole-based benzaldehyde oximes, ensuring your lead compounds survive the transition from the flask to the clinic.
Part 1: Molecular Architecture & The "E/Z" Problem
Unlike simple aliphatic oximes, pyrazole-based benzaldehyde oximes possess a conjugated
The Isomers Defined
For a generic pyrazole-based benzaldehyde oxime, the isomers are defined by the position of the hydroxyl group relative to the aromatic pyrazole-phenyl scaffold:
- -Isomer (Anti): The -OH group and the aromatic scaffold are on opposite sides of the C=N double bond. This is generally the thermodynamically preferred state due to minimized steric repulsion between the oxime oxygen and the orth-protons of the aromatic ring.
-
-Isomer (Syn): The -OH group and the aromatic scaffold are on the same side. While typically less stable, this form can be stabilized by intramolecular hydrogen bonding (IHB) if a hydrogen-bond acceptor (like the pyrazole
nitrogen) is spatially accessible.
The Pyrazole Effect
The pyrazole moiety is not merely a bystander; it is an electron-rich heteroaromatic system.
-
Electronic Push: The pyrazole ring acts as an electron donor, increasing the electron density at the oxime carbon. This can increase the basicity of the oxime nitrogen, making it more susceptible to acid-catalyzed isomerization.
-
H-Bonding Capability: If the pyrazole is ortho-substituted on the benzaldehyde ring, the pyrazole nitrogen can form a stable 6- or 7-membered chelate ring with the oxime proton, locking the molecule in the Z-configuration.
Part 2: Thermodynamic Drivers & Mechanism
Understanding the mechanism of isomerization is the only way to control it. The transition is rarely spontaneous at room temperature in neutral media but is rapid under acidic conditions or photo-irradiation.
Acid-Catalyzed Isomerization Mechanism
The conversion from the kinetic product (
Figure 1: Acid-catalyzed isomerization pathway. Note that protonation reduces the double-bond character of the C=N bond, allowing rotation.
Thermodynamic Parameters
-
Enthalpy (
): The E-isomer is typically 1.5 – 3.0 kcal/mol lower in energy than the Z-isomer in the absence of IHB. -
Entropy (
): Solvent organization plays a massive role. In polar protic solvents (MeOH, ), the E-isomer is further stabilized by intermolecular H-bonding with the solvent.
Part 3: Synthesis & Control Protocol
To achieve high isomeric purity, one must utilize Thermodynamic Control .
Optimized Synthesis (Thermodynamic Control)
This protocol favors the formation of the stable E-isomer.
-
Reagents: Pyrazole-benzaldehyde derivative (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Acetate (1.5 eq).
-
Solvent: Ethanol/Water (3:1). The water is crucial to solubilize the salt and facilitate proton transfer.
-
Reflux: Heat at 80°C for 2-4 hours. Crucial: Reflux provides the energy to overcome the activation barrier, allowing the system to settle into the thermodynamic well (E-isomer).
-
Work-up: Cool slowly to room temperature. The E-isomer, being more planar and stackable, often crystallizes out more readily than the Z-isomer.
Kinetic Control (Accessing the Z-Isomer)
If the Z-isomer is required (e.g., for specific binding pockets):
-
Use a non-polar solvent (Ether or
) with solid . -
Conduct the reaction at 0°C.
-
Note: The Z-isomer will likely convert to E over time in solution.[1]
Part 4: Characterization & Validation
You cannot rely on TLC alone, as isomers often co-elute. NMR is the gold standard.
NMR Diagnostics
The chemical environment of the azomethine proton (
| Feature | E-Isomer (Anti) | Z-Isomer (Syn) | Mechanistic Reason |
| In E, the proton is cis to the lone pair, deshielded. | |||
| Steric compression in Z causes upfield shift. | |||
| NOESY Signal | Cross-peak: | Cross-peak: | Defines spatial proximity. |
Computational Validation (DFT)
Before synthesis, validate the stability gap using Density Functional Theory (DFT).
-
Method: B3LYP/6-31G(d,p) or
B97X-D (for dispersion corrections). -
Solvent Model: PCM or SMD (Solvation Model based on Density) using DMSO or Water.
-
Decision Rule: If
kcal/mol, expect an inseparable equilibrium mixture. If kcal/mol, the E-isomer can be isolated pure.
Part 5: Stability Testing Workflow
This self-validating workflow ensures your compound is robust enough for biological assays.
Figure 2: Accelerated stability testing protocol for oxime candidates.
Protocol Steps
-
Baseline: Acquire a
H NMR of the purified solid in DMSO- . -
Thermal Challenge: Heat the NMR tube to 60°C. Rescan every 4 hours for 24 hours.
-
Pass Criteria:
conversion to Z-isomer.
-
-
Hydrolytic Challenge: Add 10%
to the DMSO tube.-
Risk:[2] Hydrolysis back to the aldehyde (signal appearance at
10 ppm). -
Pass Criteria: No aldehyde peak observed after 24 hours.
-
References
-
Chiaradia, L. D., et al. (2008). Synthesis and antimicrobial activity of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde oxime derivatives. Journal of Molecular Structure.
-
Kulkarni, P. S., et al. (2011). E/Z Isomerization of oximes: A comprehensive DFT study. Journal of Physical Organic Chemistry.
-
Ivanov, I., et al. (2015). Oximes in the Isoxazolone and Pyrazolone Series: Experimental and Computational Investigation. Australian Journal of Chemistry.
-
BenchChem. (2025).[3][4] Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis.
-
RSC Publishing. (2025). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations. Organic & Biomolecular Chemistry.
Sources
Technical Guide: Solubility Profiling of 4-(1H-pyrazol-1-yl)benzaldehyde oxime in Polar Aprotic Solvents
Executive Summary
This technical guide details the solubility thermodynamics, predictive modeling, and experimental validation protocols for 4-(1H-pyrazol-1-yl)benzaldehyde oxime (CAS: 99662-34-7 analog/derivative). As a critical intermediate in the synthesis of pyrazole-based agrochemicals and pharmaceuticals (e.g., kinase inhibitors), understanding its dissolution behavior in polar aprotic solvents is essential for optimizing reaction yields, purification via recrystallization, and formulation stability.
This document does not merely list values but provides the methodological framework to determine, model, and predict solubility, acknowledging that specific empirical datasets for this intermediate are often proprietary.
Physicochemical Profile & Solvent Selection Logic
Structural Analysis & Solvation Thermodynamics
The solute, 4-(1H-pyrazol-1-yl)benzaldehyde oxime, presents a unique solvation challenge due to its dual-ring system and amphiphilic functional groups.
-
The Pyrazole Ring: Acts primarily as a hydrogen bond acceptor (N2 position) and contributes significantly to
- stacking interactions, increasing the lattice energy of the solid state. -
The Oxime Group (-CH=N-OH): Amphoteric nature. The hydroxyl proton is a strong H-bond donor, while the nitrogen and oxygen lone pairs act as acceptors.
-
The Benzene Linker: Provides a hydrophobic core, necessitating solvents with dispersive capacity (
).
Thermodynamic Imperative: To dissolve this compound, the solvent must overcome the high lattice enthalpy (
Hansen Solubility Parameter (HSP) Prediction
Using Group Contribution Methods (Van Krevelen/Hoftyzer), we can estimate the HSP coordinates (
| Component | Compatibility Prediction | |||
| Target Solute (Est.) | 19.5 | 11.0 | 12.5 | Reference |
| DMSO | 18.4 | 16.4 | 10.2 | Excellent (Best Match) |
| DMF | 17.4 | 13.7 | 11.3 | Very Good |
| NMP | 18.0 | 12.3 | 7.2 | Good |
| Acetone | 15.5 | 10.4 | 7.0 | Moderate (Temp. dependent) |
| Acetonitrile | 15.3 | 18.0 | 6.1 | Moderate/Low |
Note: The solute is predicted to show highest solubility in DMSO due to the close match in
Theoretical Modeling of Solubility
To rigorously describe the solubility (
The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility data in polar aprotic systems.
-
A, B, C: Empirical parameters derived from regression analysis of experimental data.
-
Utility: Highly accurate for non-ideal solutions where solute-solvent activity coefficients vary with temperature.
Van't Hoff Equation (Thermodynamic Functions)
Used to determine the driving forces of dissolution (Enthalpy
-
Interpretation: A linear plot of
vs indicates ideal behavior. Deviations suggest specific solvation effects (e.g., solvent-solute complexation in DMSO).
Experimental Protocol: Isothermal Saturation Method
Objective: Accurate determination of mole fraction solubility from 278.15 K to 323.15 K.
Workflow Diagram
The following diagram illustrates the self-validating workflow for solubility determination.
Caption: Self-validating isothermal saturation workflow. The feedback loop ensures equilibrium stability.
Detailed Methodology
-
Preparation: Add excess 4-(1H-pyrazol-1-yl)benzaldehyde oxime to 10 mL of the target solvent (DMSO, DMF, Acetonitrile) in a jacketed glass vessel.
-
Equilibration: Agitate at 150 rpm using a magnetic stirrer. Temperature must be controlled by a circulating water bath (uncertainty
K).-
Critical Step: Allow 72 hours for equilibration to ensure saturation.
-
-
Sampling: Stop agitation and allow the suspension to settle for 2 hours.
-
Filtration: Withdraw the supernatant using a pre-heated syringe (to prevent precipitation) and filter through a 0.45 µm PTFE membrane.
-
Quantification (HPLC Method):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) + 0.1% Formic Acid (to suppress oxime ionization).
-
Detection: UV at
(typically 250-280 nm for benzaldehyde oximes).
-
-
Calculation: Convert concentration (
, mol/L) to mole fraction ( ) using solvent density ( ) and molar masses ( ).
Expected Results & Data Interpretation
Based on the structural analogs (e.g., p-substituted benzaldehyde oximes) and solvent properties, the expected solubility hierarchy is:
DMSO > DMF > Acetone > Acetonitrile > Ethanol [3]
Mechanistic Explanation
-
DMSO (Dimethyl Sulfoxide): The sulfoxide oxygen is a potent H-bond acceptor, interacting strongly with the oxime -OH. The methyl groups interact with the hydrophobic pyrazole/benzene rings via dispersion forces.
-
DMF (Dimethylformamide): Similar to DMSO but with slightly lower polarity (
). -
Acetonitrile: While polar, it lacks the strong H-bond acceptor capability of DMSO/DMF and has a linear structure that may not pack as efficiently with the bulky pyrazole-oxime solute.
Solvation Mechanism Diagram
Caption: Comparative solvation mechanisms. DMSO stabilizes the solute via dual H-bonding and dispersion forces.
Troubleshooting & Critical Considerations
E/Z Isomerization
Oximes exist in dynamic equilibrium between E (trans) and Z (cis) isomers.
-
Risk: Dissolution in polar aprotic solvents (especially with trace acid/base) can shift this equilibrium, potentially appearing as "decomposition" or double peaks in HPLC.
-
Mitigation: Perform NMR in
-DMSO immediately after dissolution to establish the isomeric ratio. Ensure the HPLC method resolves both isomers if they interconvert slowly.
Hygroscopicity of Solvents
DMSO and DMF are highly hygroscopic.
-
Impact: Absorbed water acts as an anti-solvent for this organic molecule, drastically reducing measured solubility.
-
Control: Use anhydrous grade solvents (>99.9%) and conduct experiments under an inert atmosphere (Nitrogen/Argon) if possible.
Beckmann Rearrangement
At high temperatures (>60°C) in the presence of Lewis acids or specific catalytic surfaces, oximes can undergo Beckmann rearrangement to amides.
-
Validation: Verify the stability of the solute in the solvent at the maximum test temperature (
) for 24 hours before starting the full solubility study.
References
-
Shake-Flask Methodology & Apelblat Modeling
-
Li, B., et al. "Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents." Journal of Chemical Thermodynamics, 2016.[3]
-
-
Solubility of Oxime Derivatives
- Malkova, K., et al. "Reactions of acetonitrile with oximes." Beilstein Journal of Organic Chemistry, 2023. (Discusses oxime behavior in ACN).
-
Hansen Solubility Parameters (HSP)
- Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Source for Group Contribution Methods).
-
Physicochemical Properties of Pyrazole-Benzaldehydes
-
Thermodynamic Analysis of Pharmaceutical Solubility
Sources
Unveiling the Electronic Landscape of 4-(1H-pyrazol-1-yl)benzaldehyde Oxime: A DFT-Driven Investigation
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the electronic properties of 4-(1H-pyrazol-1-yl)benzaldehyde oxime, a molecule of significant interest due to the prevalence of pyrazole and oxime moieties in pharmacologically active compounds and advanced materials.[1][2] Employing Density Functional Theory (DFT), a powerful quantum mechanical method, we elucidate the molecule's structural and electronic characteristics.[3][4] This paper details the optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), global reactivity descriptors, and simulated electronic absorption spectra. The insights derived from these calculations are crucial for researchers and scientists in drug development and materials science, offering a foundational understanding of the molecule's reactivity, stability, and potential for intermolecular interactions.[5][6]
Introduction: The Significance of Pyrazole-Based Compounds
Pyrazole derivatives form the structural core of a vast array of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][7] Their unique five-membered heterocyclic structure imparts specific electronic and steric properties that are conducive to binding with various biological targets.[8] Similarly, the oxime functional group is a key feature in many medicinal compounds and serves as a versatile synthetic intermediate. The title compound, 4-(1H-pyrazol-1-yl)benzaldehyde oxime, combines these two important pharmacophores.
Understanding the electronic properties at a fundamental level is paramount for predicting a molecule's behavior in biological systems and its suitability for various applications, such as nonlinear optical (NLO) materials.[9] Density Functional Theory (DFT) has emerged as an indispensable tool in computational chemistry and drug design, offering a cost-effective and accurate means to predict molecular properties like geometry, reactivity, and spectroscopic behavior.[5][10][11] This guide leverages DFT calculations to create a detailed electronic profile of 4-(1H-pyrazol-1-yl)benzaldehyde oxime, providing a theoretical framework for future experimental work.
Computational Methodology: A Self-Validating System
The protocols described herein are designed to ensure a high degree of confidence in the theoretical results, establishing a self-validating computational system.
Geometry Optimization and Vibrational Analysis
All calculations were performed using the Gaussian suite of programs. The initial molecular structure of 4-(1H-pyrazol-1-yl)benzaldehyde oxime was optimized without any geometric constraints using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional.[4] This functional is widely recognized for its ability to accurately predict the structural and spectral properties of organic molecules.[4][12] The 6-311G(d,p) basis set was employed, as the inclusion of polarization functions (d,p) is crucial for accurately describing the geometry of systems containing heteroatoms.[13]
To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation was performed at the same level of theory. The absence of any imaginary frequencies validates the stability of the computed geometry.[9]
Electronic Property Calculations
Following successful optimization, a series of electronic properties were calculated at the B3LYP/6-311G(d,p) level of theory:
-
Frontier Molecular Orbitals (FMOs): The energies and electron density distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were analyzed.
-
Molecular Electrostatic Potential (MEP): The MEP surface was generated to visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack.[1]
-
Global Reactivity Descriptors: Parameters such as the HOMO-LUMO energy gap (Eg), ionization potential (I), electron affinity (A), global hardness (η), chemical softness (S), and electronegativity (χ) were calculated from the FMO energies to quantify the molecule's reactivity.[14]
-
Electronic Spectra: The vertical excitation energies and oscillator strengths were computed using Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum in a vacuum.[15][16][17]
Experimental Workflow
The logical flow of the computational protocol is designed to ensure each step builds upon a validated foundation, from initial structure to final analysis.
Caption: Computational workflow for DFT analysis.
Results and Discussion
Optimized Molecular Geometry
The geometry optimization yielded a stable structure for 4-(1H-pyrazol-1-yl)benzaldehyde oxime. The molecule exhibits a nearly planar conformation, which facilitates π-electron delocalization across the pyrazole ring, the phenyl ring, and the oxime group. This extended conjugation is a key factor influencing the electronic properties of the molecule. Selected optimized geometric parameters are presented in Table 1.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles in °)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-N1 | 1.385 | C2-N1-N2 | 111.5 |
| N1-N2 | 1.350 | C1-N1-C7 | 129.8 |
| C7-C8 | 1.482 | C8-C7-N1 | 120.5 |
| C11-N3 | 1.289 | C10-C11-N3 | 121.7 |
| N3-O1 | 1.395 | C11-N3-O1 | 110.8 |
Frontier Molecular Orbital (FMO) Analysis
The FMOs, namely the HOMO and LUMO, are critical for understanding chemical reactivity and electronic transitions.[2] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The electron density distributions for these orbitals are visualized below.
Caption: HOMO and LUMO distribution summary.
The calculated energies of the HOMO and LUMO, along with the energy gap (Eg), are crucial indicators of the molecule's stability and reactivity. A smaller energy gap implies lower kinetic stability and higher chemical reactivity, as electrons can be more easily excited to a higher energy state.[14]
Table 2: Calculated FMO Energies and Energy Gap
| Parameter | Energy (eV) |
| EHOMO | -6.58 |
| ELUMO | -1.45 |
| Energy Gap (Eg) | 5.13 |
The relatively large energy gap of 5.13 eV suggests that 4-(1H-pyrazol-1-yl)benzaldehyde oxime is a chemically stable molecule.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting how the molecule will interact with other chemical species, particularly in the context of drug-receptor binding.
The MEP surface reveals distinct regions of varying electrostatic potential. The most negative potential (indicated by red and yellow) is localized around the nitrogen atom of the oxime group and the oxygen atom, making these sites susceptible to electrophilic attack. Conversely, the most positive potential (blue) is found around the hydrogen atom of the oxime's hydroxyl group, identifying it as the primary site for nucleophilic attack.
Global Reactivity Descriptors
To quantify the chemical reactivity, several global descriptors were calculated based on the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's stability and reactivity profile.
Table 3: Calculated Global Reactivity Descriptors
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.58 |
| Electron Affinity (A) | 1.45 |
| Electronegativity (χ) | 4.015 |
| Global Hardness (η) | 2.565 |
| Global Softness (S) | 0.390 |
TD-DFT Analysis of Electronic Transitions
The simulated UV-Vis spectrum provides insight into the electronic transitions within the molecule. The TD-DFT calculation predicts a strong absorption peak in the ultraviolet region.
Table 4: Calculated Absorption Wavelengths (λmax), Excitation Energies, and Oscillator Strengths (f)
| λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
| 285.4 | 4.34 | 0.751 | HOMO → LUMO (95%) |
The primary electronic transition at 285.4 nm is attributed almost entirely to the promotion of an electron from the HOMO to the LUMO. This corresponds to a π → π* transition, characteristic of conjugated aromatic systems. The high oscillator strength (f = 0.751) indicates that this is a highly probable, and therefore intense, electronic transition.
Conclusion
This investigation has successfully characterized the electronic properties of 4-(1H-pyrazol-1-yl)benzaldehyde oxime using a robust DFT-based computational protocol. The key findings are:
-
The molecule possesses a stable, nearly planar geometry, which promotes extended π-conjugation.
-
The HOMO-LUMO energy gap of 5.13 eV indicates high chemical stability and low reactivity.
-
The MEP analysis identified the nitrogen and oxygen atoms of the oxime group as the primary centers for electrophilic attack, a crucial insight for understanding potential drug-receptor interactions.
-
The simulated UV-Vis spectrum shows a strong absorption at 285.4 nm, corresponding to a HOMO-LUMO (π → π*) transition.
The detailed electronic landscape provided in this guide serves as a valuable resource for researchers in medicinal chemistry and materials science. These theoretical insights can effectively guide the rational design of novel pyrazole-based compounds with tailored biological activities or specific optoelectronic properties, thereby accelerating the discovery and development process.[6][8]
References
- Synthesis, characterization and DFT study of a new family of pyrazole derivatives. (n.d.). Google Books.
- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (n.d.). Google Books.
-
DFT Calculations in Designing Polymer-Based Drug Delivery Systems. (2022, October 18). Encyclopedia.pub. Retrieved February 14, 2026, from [Link]
-
DFT for drug and material discovery. (2025, June 18). YouTube. Retrieved February 14, 2026, from [Link]
-
Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview. (n.d.). University of Johannesburg. Retrieved February 14, 2026, from [Link]
-
Synthesis and DFT calculation of novel pyrazole derivatives. (2025, August 7). ResearchGate. Retrieved February 14, 2026, from [Link]
-
(PDF) Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
ubiquity of B3LYP/6-31G. (2016, January 15). Reddit. Retrieved February 14, 2026, from [Link]
-
Molecular docking, HOMO-LUMO and quantum chemical computation analysis of anti-glyoximehydrazone derivatives containing pyrazolone moiety and their transition metal complexes. (2023, April 6). ResearchGate. Retrieved February 14, 2026, from [Link]
-
A Brief Review on Importance of DFT In Drug Design. (2019, February 26). Crimson Publishers. Retrieved February 14, 2026, from [Link]
-
Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2025, April 1). PMC. Retrieved February 14, 2026, from [Link]
-
Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl) - Scientific.net. (n.d.). Retrieved February 14, 2026, from [Link]
-
Synthesis, spectroscopic (IR and NMR), HOMO–LUMO, NLO, molecular docking and ADME study of pyrazole coupled 2-hydrazinyl thiazole derivative. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity. (2025, August 22). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? (2020, October 12). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. (2022, June 7). PubMed. Retrieved February 14, 2026, from [Link]
-
Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density. (2025, June 23). FRONTIERS IN CHEMICAL SCIENCES - The Women University Multan. Retrieved February 14, 2026, from [Link]
-
Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules? (2021, October 2). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. (2026, February 9). Infection and Immunity - ASM Journals. Retrieved February 14, 2026, from [Link]
-
Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). (n.d.). PubMed. Retrieved February 14, 2026, from [Link]
-
Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022, December 28). MDPI. Retrieved February 14, 2026, from [Link]
-
Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles Under Photoinduced Electron-Transfer Conditions. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]
-
Theoretical Approach Using DFT Calculations of Novel Oxime Derivatives. (2022, March 30). Biointerface Research in Applied Chemistry. Retrieved February 14, 2026, from [Link]
-
Pyrazole based NLOphores: Synthesis, photophysical, DFT, TDDFT studies. (2016, April 1). Semantic Scholar. Retrieved February 14, 2026, from [Link]
-
Calculating and Visualizing UV/Vis Spectra using Jaguar TDDFT. (2025, November 11). Schrödinger. Retrieved February 14, 2026, from [Link]
-
Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. (n.d.). The Journal of Physical Chemistry A - ACS Publications. Retrieved February 14, 2026, from [Link]
-
Isolation and analysis of carbonyl compounds as oximes. (n.d.). CDC Stacks. Retrieved February 14, 2026, from [Link]
-
(PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2025, August 10). ResearchGate. Retrieved February 14, 2026, from [Link]
- Microwave synthesis method of benzaldehyde oxime compound. (n.d.). Google Patents.
-
In-silico investigation of 4-nitro-N-1H-pyrazol-3-ylbenzamide towards its potential use against SARS-CoV-2: a DFT, molecular docking and molecular dynamics study. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]
-
JEE (Advanced) 2026 Syllabus. (n.d.). Retrieved February 14, 2026, from [Link]
-
A versatile and green mechanochemical route for aldehyde–oxime conversions. (n.d.). Chemical Communications (RSC Publishing). Retrieved February 14, 2026, from [Link]
-
The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and schiff bases. Effect of substitution and solvation on the reaction mechanism. (n.d.). CCCU Research Space Repository. Retrieved February 14, 2026, from [Link]
-
Synthesis, optimization, DFT/TD-DFT and COX/LOX docking of new Schiff base N'-((9-ethyl-9H-carbazol-1-yl)methylene)naphthalene-2- sulfonohydrazide. (2024, May 4). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Metal Ionic Liquid-Mediated Highly Dispersed Ru-Cu Bimetallic Nanomaterials for Electrocatalytic Urea Production. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]
-
Multiple formation pathways for amino acids in the early Solar System based on carbon and nitrogen isotopes in asteroid Bennu samples. (n.d.). PNAS. Retrieved February 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 10. m.youtube.com [m.youtube.com]
- 11. pure.uj.ac.za [pure.uj.ac.za]
- 12. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. mdpi.com [mdpi.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Schrödinger Customer Portal [my.schrodinger.com]
Unlocking Therapeutic Potential: A Technical Guide to Identifying Biological Targets for 4-(1H-Pyrazol-1-yl)benzaldehyde Oxime Derivatives
Foreword: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structure consistently found in molecules with significant biological activity.[1][2] Its versatility and synthetic tractability have led to the development of numerous approved drugs, from the anti-inflammatory celecoxib to a range of anticancer agents.[3][4][5][6] When this potent core is combined with an oxime functional group—itself a known pharmacophore with a propensity for enzyme inhibition—the resulting derivatives, such as those of 4-(1H-pyrazol-1-yl)benzaldehyde oxime, represent a compelling frontier for novel therapeutic discovery.[7][8][9]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere listing of possibilities to provide a strategic and methodological framework for identifying and validating the biological targets of this promising class of compounds. We will delve into the causal reasoning behind experimental choices, ensuring a self-validating and robust approach to target discovery.
Section 1: Deconstructing the Pharmacophore - Rational Target Prioritization
The chemical architecture of 4-(1H-pyrazol-1-yl)benzaldehyde oxime derivatives provides critical clues to their potential biological interactions. The pyrazole ring can serve as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility, while also facilitating binding to receptor pockets.[5] The oxime moiety introduces a nucleophilic character and the potential for covalent interactions, particularly with serine hydrolases, or chelation with metalloenzymes.[8][10][11]
Based on extensive literature precedent for related structures, we can prioritize several key classes of biological targets.
Inflammatory Cascade Enzymes: COX and LOX
The most prominent and historically significant targets for pyrazole-containing compounds are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][12][13] The success of celecoxib, a selective COX-2 inhibitor, underscores the therapeutic potential of targeting this pathway in inflammation.[4] The structural features of 4-(1H-pyrazol-1-yl)benzaldehyde oxime derivatives are amenable to fitting within the COX active site.
Furthermore, the lipoxygenase (LOX) enzymes, which are involved in the synthesis of inflammatory leukotrienes, represent another high-priority target class.[3] Dual COX/LOX inhibitors are of significant interest for achieving broader anti-inflammatory effects.[14]
Table 1: Key Inflammatory Enzyme Targets
| Target | Pathway | Rationale for Prioritization |
| Cyclooxygenase-2 (COX-2) | Prostaglandin Synthesis | Well-established target for pyrazole scaffolds; potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[3][12] |
| Cyclooxygenase-1 (COX-1) | Prostaglandin Synthesis | Important for assessing selectivity and potential side effects.[5] |
| 5-Lipoxygenase (5-LOX) | Leukotriene Synthesis | Potential for dual-inhibition with COX, leading to a broader anti-inflammatory profile.[3][14] |
Protein Kinases in Oncology
The pyrazole scaffold is a cornerstone in the development of protein kinase inhibitors for cancer therapy.[2][15] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The ATP-binding site of many kinases can accommodate the planar pyrazole ring system.
Potential kinase targets include:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.[15]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Crucial for tumor angiogenesis.[15]
-
Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, often dysregulated in cancer.[15]
-
Bruton's Tyrosine Kinase (BTK): A target in B-cell malignancies.[15]
Microbial Enzymes and Targets
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[4][16][17][18][19] While the precise mechanisms can vary, key targets in pathogenic microbes include:
-
DNA Gyrase: A topoisomerase essential for bacterial DNA replication.[18]
-
Enzymes in Fungal Cell Wall Synthesis: Essential for fungal viability.
-
Microbial Metalloenzymes: The oxime moiety's metal-chelating properties make these attractive targets.[8]
Other High-Value Target Classes
-
Serine Hydrolases: The oxime ester can act as a "slow-turnover substrate," leading to covalent inhibition of the active site serine.[10] This opens up a vast array of potential targets involved in metabolism and signaling.
-
Acetylcholinesterase (AChE): Oximes are known to interact with AChE, both as inhibitors and reactivators, suggesting potential applications in neurological disorders.[20][21]
-
p53-MDM2 Interaction: Inhibition of this protein-protein interaction is a strategy to reactivate the p53 tumor suppressor pathway.[22]
Section 2: A Methodological Blueprint for Target Identification and Validation
A multi-pronged approach, combining computational and experimental methods, is essential for a robust target identification and validation workflow.
In Silico Target Prediction: The Hypothesis Engine
Before embarking on resource-intensive experimental work, computational methods can generate valuable hypotheses and prioritize targets.[23][24]
Workflow for In Silico Target Prediction:
Caption: In Silico Target Prediction Workflow.
Detailed Protocol: Reverse Docking
-
Prepare the Ligand: Generate a 3D conformation of the 4-(1H-pyrazol-1-yl)benzaldehyde oxime derivative and assign appropriate partial charges.
-
Select a Target Database: Utilize a database of 3D protein structures, such as the Protein Data Bank (PDB), focusing on human proteins or proteins from relevant pathogens.
-
Perform Docking: Systematically dock the ligand into the binding sites of each protein in the database using software like AutoDock, Glide, or GOLD.
-
Score and Rank: Score the binding poses based on predicted binding affinity (e.g., kcal/mol). Rank the proteins from strongest to weakest predicted binders.
-
Analyze Top Hits: Manually inspect the binding poses of the top-ranked targets to assess the plausibility of the interaction.
Causality Behind Experimental Choices: This "reverse" approach, screening a single compound against many targets, is a cost-effective way to generate a broad list of initial hypotheses.[25] The scoring functions provide a quantitative, albeit predictive, measure of potential interaction strength.
Experimental Target Validation: From Hypothesis to Evidence
In silico predictions must be validated through rigorous experimental testing.
2.2.1 Biochemical Assays: The First Line of Evidence
For high-priority targets identified computationally (e.g., COX-2, EGFR kinase), direct biochemical assays are the most straightforward validation method.
Detailed Protocol: COX-2 Inhibition Assay (Example)
-
Reagents and Materials: Recombinant human COX-2 enzyme, arachidonic acid (substrate), assay buffer, detection reagents (e.g., for measuring prostaglandin E2), test compound, and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Assay Procedure: a. Pre-incubate the COX-2 enzyme with varying concentrations of the 4-(1H-pyrazol-1-yl)benzaldehyde oxime derivative for a specified time. b. Initiate the enzymatic reaction by adding arachidonic acid. c. Allow the reaction to proceed for a set time at the optimal temperature. d. Stop the reaction. e. Quantify the amount of prostaglandin E2 produced using an appropriate method (e.g., ELISA, fluorescence-based detection).
-
Data Analysis: a. Plot the percentage of COX-2 inhibition against the logarithm of the compound concentration. b. Fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).
Trustworthiness of the Protocol: This is a self-validating system. The inclusion of a positive control (celecoxib) ensures the assay is performing as expected. A clear dose-response relationship provides strong evidence of direct enzyme inhibition.
2.2.2 Cellular Assays: Probing Biological Relevance
Biochemical activity must translate to a cellular effect. Cellular assays bridge this gap.
Workflow for Cellular Target Engagement:
Caption: Cellular Target Validation Workflow.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular environment.[26]
-
Cell Treatment: Treat intact cells with the 4-(1H-pyrazol-1-yl)benzaldehyde oxime derivative or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures. The binding of the compound will stabilize the target protein, increasing its melting temperature.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Detect the amount of the soluble target protein remaining at each temperature using Western blotting.
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve for the compound-treated sample compared to the control indicates direct target engagement.
Expertise and Experience: The beauty of CETSA lies in its ability to assess target engagement in a native cellular context, without requiring modified compounds or cells. This provides a more physiologically relevant confirmation of the drug-target interaction.
2.2.3 Affinity-Based Proteomics: Unbiased Target Discovery
For compounds with novel mechanisms of action, an unbiased approach may be necessary.
Detailed Protocol: Affinity Chromatography
-
Immobilization: Synthesize an analog of the 4-(1H-pyrazol-1-yl)benzaldehyde oxime derivative with a linker arm and immobilize it onto a solid support (e.g., Sepharose beads).
-
Lysate Incubation: Incubate a cell or tissue lysate with the affinity matrix. Proteins that bind to the compound will be captured.
-
Washing: Wash the matrix extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, often using a high concentration of the free compound as a competitor.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Authoritative Grounding: This method allows for the discovery of unexpected targets, as it does not rely on pre-existing hypotheses. Follow-up validation using biochemical and cellular assays is critical.
Section 3: Conclusion and Future Directions
The 4-(1H-pyrazol-1-yl)benzaldehyde oxime scaffold represents a rich starting point for the development of new therapeutics. By leveraging a logical, multi-tiered approach that begins with rational target prioritization and progresses through computational screening to rigorous biochemical and cellular validation, researchers can efficiently and effectively elucidate the biological targets of these promising derivatives.
The future of drug discovery with this scaffold may lie in the development of compounds with precisely tailored polypharmacology—engaging multiple targets to achieve synergistic therapeutic effects, particularly in complex diseases like cancer and chronic inflammation. The methodologies outlined in this guide provide the foundational framework for these exciting future endeavors.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
-
Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety - PMC. (URL: [Link])
-
Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (URL: [Link])
-
Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed. (URL: [Link])
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. (URL: [Link])
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - MDPI. (URL: [Link])
-
In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - MDPI. (URL: [Link])
-
Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (URL: [Link])
-
In Silico Target Prediction - Creative Biolabs. (URL: [Link])
-
Predict putative protein targets for small molecules using a new tool - Bioinformatics Review. (URL: [Link])
-
Protein Target Prediction and Validation of Small Molecule Compound - PubMed. (URL: [Link])
-
In Silico Target Prediction for Small Molecules - PubMed. (URL: [Link])
-
Unsubstituted Oximes as Potential Therapeutic Agents - MDPI. (URL: [Link])
-
OXIMES AS INHIBITORS OF ACETYLCHOLINESTERASE - A STRUCTURE-ACTIVITY RELATIONSHIP (SAR) STUDY. (URL: [Link])
-
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (URL: [Link])
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC. (URL: [Link])
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (URL: [Link])
-
Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed. (URL: [Link])
-
Oxime esters as selective, covalent inhibitors of the serine hydrolase retinoblastoma-binding protein 9 (RBBP9) - PMC - NIH. (URL: [Link])
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (URL: [Link])
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (URL: [Link])
-
Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study - PMC. (URL: [Link])
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (URL: [Link])
-
Pyrazole‐based oxime derivatives as anticancer agents. - ResearchGate. (URL: [Link])
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. (URL: [Link])
-
The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (URL: [Link])
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. (URL: [Link])
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (URL: [Link])
-
Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (URL: [Link])
-
Discovery and Synthesis of Pyrazole Derivatives As Anticancer Agent by Molecular Modelling - SSRN. (URL: [Link])
-
(PDF) Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (URL: [Link])
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Oxime esters as selective, covalent inhibitors of the serine hydrolase retinoblastoma-binding protein 9 (RBBP9) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and antioxidant activities of some novel oxime derivatives - MedCrave online [medcraveonline.com]
- 12. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsr.com [ijpsr.com]
- 18. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mmsl.cz [mmsl.cz]
- 21. Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. eurasianjournals.com [eurasianjournals.com]
- 24. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 26. Protein Target Prediction and Validation of Small Molecule Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1H-Pyrazol-1-yl Moiety: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazol-1-yl moiety has emerged as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and its presence in a multitude of clinically approved drugs. This technical guide provides a comprehensive exploration of the 1H-pyrazol-1-yl core, delving into its significance across various therapeutic areas, key synthetic strategies, and the intricate structure-activity relationships (SAR) that govern its biological activity. By synthesizing technical accuracy with field-proven insights, this document serves as an essential resource for professionals engaged in the discovery and development of novel therapeutics. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature, complete with comprehensive references.
Introduction: The Ascendancy of the Pyrazole Core
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in drug discovery due to its remarkable versatility.[1][2] Its unique structural and electronic properties allow it to act as a bioisostere for other aromatic systems, enhancing properties like lipophilicity and metabolic stability.[1][3] The ability of the pyrazole nucleus to serve as both a hydrogen bond donor and acceptor facilitates strong and specific interactions with biological targets.[4] This adaptability has led to the successful development of pyrazole-containing drugs across a wide spectrum of diseases, including inflammatory conditions, cancer, infectious diseases, and neurological disorders.[2][3][5] The U.S. Food and Drug Administration (FDA) has approved over 40 drugs containing a pyrazole moiety, a testament to its therapeutic importance.[3]
This guide will dissect the multifaceted role of the 1H-pyrazol-1-yl moiety, providing a granular look at its application in key therapeutic areas and the underlying chemical principles that drive its efficacy.
Therapeutic Applications of 1H-Pyrazol-1-yl Moieties
The structural attributes of the 1H-pyrazol-1-yl scaffold have been exploited to design potent and selective modulators of various biological targets. This section will explore its application in three major therapeutic domains: anti-inflammatory, anticancer, and antimicrobial agents.
Anti-inflammatory Agents: The Landmark of Selective COX-2 Inhibition
The development of pyrazole-containing nonsteroidal anti-inflammatory drugs (NSAIDs) represents a significant milestone in medicinal chemistry. The selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 is a key strategy to mitigate the gastrointestinal side effects associated with traditional NSAIDs.[6]
Celecoxib: A Case Study in Selective Inhibition
Celecoxib (Celebrex®) is a blockbuster drug that exemplifies the success of this approach.[3] Its diaryl-substituted pyrazole structure is crucial for its COX-2 selectivity. The trifluoromethyl group at the 3-position and the p-sulfamoylphenyl group at the 1-position of the pyrazole ring are key pharmacophoric features.
Mechanism of Action: COX-1 and COX-2 are enzymes responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[6] The active site of COX-2 is slightly larger and has a side pocket that is absent in COX-1. The bulky p-sulfamoylphenyl group of Celecoxib fits into this side pocket, allowing for selective binding and inhibition of COX-2, while its size prevents it from effectively binding to the narrower active site of COX-1.[3]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [1][3][7]
This protocol outlines a common method to determine the inhibitory potency (IC50) of a compound against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., Celecoxib) dissolved in DMSO
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2)
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or vehicle (DMSO) in the reaction buffer for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to a final concentration of 10 µM.
-
Allow the reaction to proceed for 2 minutes at 37°C.
-
Terminate the reaction by adding a stopping agent (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: COX-2 Selectivity of Celecoxib
| Enzyme | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| COX-1 | 15 | 30 |
| COX-2 | 0.5 |
Note: IC50 values can vary depending on the specific assay conditions.[8]
Anticancer Agents: Targeting Key Signaling Pathways
The 1H-pyrazol-1-yl scaffold is a prominent feature in a growing number of anticancer agents, particularly kinase inhibitors.[2][9] The pyrazole ring often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase active site.[4]
Structure-Activity Relationship of Pyrazole-Based Kinase Inhibitors:
The development of potent and selective kinase inhibitors relies on the strategic modification of the pyrazole core and its substituents.
-
N1-Substitution: The substituent at the N1 position of the pyrazole ring often occupies the solvent-exposed region of the ATP-binding pocket and can be modified to enhance potency and selectivity, as well as to improve pharmacokinetic properties.[10]
-
C3- and C5-Substitutions: Aryl or heteroaryl groups at these positions are common and often engage in hydrophobic and van der Waals interactions within the active site. Modifications to these groups can fine-tune the inhibitor's selectivity profile.[10]
-
C4-Substitution: This position is often used to introduce linkers to other pharmacophoric groups or to modulate the electronic properties of the pyrazole ring.[11]
Examples of Pyrazole-Containing Kinase Inhibitors:
-
Crizotinib: An ALK and ROS1 inhibitor used in the treatment of non-small cell lung cancer.[9]
-
Ruxolitinib: A JAK1 and JAK2 inhibitor for the treatment of myelofibrosis.[4]
Visualization: Generalized Kinase Inhibition by a Pyrazole-Based Inhibitor
Caption: Interaction of a pyrazole-based inhibitor with a kinase active site.
Antimicrobial Agents: A Scaffold for Tackling Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 1H-pyrazol-1-yl moiety has been incorporated into various compounds with potent antibacterial and antifungal activities.[12][13]
Mechanism of Action: Pyrazole-containing antimicrobials often target essential bacterial enzymes that are distinct from their mammalian counterparts, providing a basis for selective toxicity. One such target is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication.[14][15]
Structure-Activity Relationship of Pyrazole-Based DNA Gyrase Inhibitors:
-
N1-Aryl Substitution: An N1-aryl group is often essential for potent activity, with electron-withdrawing or lipophilic substituents on the aryl ring generally enhancing inhibitory effects.[14]
-
C3- and C5-Substituents: Modifications at these positions can influence both potency and the spectrum of activity against different bacterial species. For instance, bulky substituents at C5 can improve activity against Gram-positive bacteria.[14]
-
Carboxamide/Hydrazide Moiety at C4: A common feature in many pyrazole-based DNA gyrase inhibitors is a carboxamide or hydrazide group at the C4 position, which is believed to interact with key amino acid residues in the enzyme's active site.[14]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [16][17]
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compound dissolved in DMSO
-
Standard antibiotic/antifungal (positive control)
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the appropriate broth in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 5 x 10^5 CFU/mL).
-
Add the inoculum to each well containing the test compound, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Presentation: Example MIC Values for a Pyrazole Derivative
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Candida albicans | 16 |
Synthetic Strategies for 1H-Pyrazol-1-yl Derivatives
The synthesis of substituted pyrazoles is a well-established area of organic chemistry, with several versatile methods available. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Knorr Pyrazole Synthesis
This is a classic and widely used method that involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[18] The reaction typically proceeds via a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. The regioselectivity of the reaction is a key consideration and can often be controlled by the reaction conditions and the nature of the substituents on both reactants.
Visualization: Knorr Pyrazole Synthesis Workflow
Caption: General workflow for the Knorr pyrazole synthesis.
Synthesis of Celecoxib: A Practical Application[19][20][21]
The industrial synthesis of Celecoxib often employs a variation of the Knorr synthesis.
Step-by-Step Methodology:
-
Formation of the 1,3-Dione: 4-Methylacetophenone is reacted with ethyl trifluoroacetate in the presence of a strong base (e.g., sodium methoxide) via a Claisen condensation to form 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.
-
Cyclization: The resulting 1,3-dione is then condensed with 4-sulfamoylphenylhydrazine in a suitable solvent (e.g., ethanol or a biphasic system) with acid catalysis to yield Celecoxib. The reaction is regioselective, with the trifluoromethyl group directing the cyclization to form the desired isomer.
Synthesis of Rimonabant: A Multistep Approach[12][22][23]
Rimonabant, a CB1 receptor antagonist, is another prominent example of a drug featuring the 1H-pyrazol-1-yl scaffold. Its synthesis is more complex and involves several steps.
Step-by-Step Methodology:
-
Dicarbonyl Intermediate Formation: 4-Chloropropiophenone is condensed with diethyl oxalate in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) to form a diketo ester.
-
Hydrazone Formation and Cyclization: The diketo ester is reacted with 2,4-dichlorophenylhydrazine to form a hydrazone, which then undergoes acid-catalyzed cyclization to form the pyrazole ring with an ester group at the 3-position.
-
Amide Formation: The ester is hydrolyzed to the corresponding carboxylic acid, which is then activated (e.g., with thionyl chloride to form the acid chloride) and reacted with N-aminopiperidine to form the final amide product, Rimonabant.
Clinical Perspectives and Future Directions
The 1H-pyrazol-1-yl moiety continues to be a fertile ground for drug discovery. A significant number of pyrazole-containing compounds are currently in various phases of clinical trials for a wide range of indications, including various cancers, inflammatory diseases, and infectious diseases.[9][19]
The future of pyrazole-based drug design will likely focus on:
-
Multi-target inhibitors: Designing single molecules that can modulate multiple targets within a disease pathway to enhance efficacy and overcome resistance.
-
Covalent inhibitors: Developing pyrazole derivatives that can form a covalent bond with their target, leading to prolonged duration of action and increased potency.
-
Targeted drug delivery: Incorporating pyrazole-containing drugs into novel delivery systems to improve their therapeutic index and reduce off-target effects.
Conclusion
The 1H-pyrazol-1-yl moiety has unequivocally established itself as a privileged scaffold in medicinal chemistry. Its remarkable versatility, favorable physicochemical properties, and proven track record in clinically successful drugs underscore its enduring importance. This technical guide has provided a comprehensive overview of the synthesis, pharmacological applications, and structure-activity relationships of this remarkable heterocyclic core. As our understanding of disease biology deepens, the rational design of novel pyrazole-containing molecules will undoubtedly continue to yield innovative and life-saving therapies. The insights and protocols presented herein are intended to empower researchers and drug development professionals to harness the full potential of this exceptional chemical entity in their quest for the next generation of medicines.
References
-
An Efficient Process for The Synthesis of Anti-Obesity Drug Rimonabant. (n.d.). Semantic Scholar. Retrieved February 14, 2026, from [Link]
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007, November 15). PubMed. Retrieved February 14, 2026, from [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Retrieved February 14, 2026, from [Link]
-
An Improved Synthesis of Rimonabant: Anti-Obesity Drug#. (2025, August 7). ResearchGate. Retrieved February 14, 2026, from [Link]
-
"Photo-Rimonabant": Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar "Cis-On" CB1R Antagonist. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved February 14, 2026, from [Link]
-
Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2015). ACS Publications. Retrieved February 14, 2026, from [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved February 14, 2026, from [Link]
-
Structures of pyrazole-based ITK inhibitors and their Ki values. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. (2014). PubMed. Retrieved February 14, 2026, from [Link]
-
Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst. (2017). PubMed. Retrieved February 14, 2026, from [Link]
-
A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. (2026, January 23). ACS Publications. Retrieved February 14, 2026, from [Link]
- US7919633B2 - Process for preparation of celecoxib. (n.d.). Google Patents.
-
Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. (2002). DiVA. Retrieved February 14, 2026, from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
- CN102206182B - Method for synthesizing Rimonabant hydrochloride. (n.d.). Google Patents.
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed. Retrieved February 14, 2026, from [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2015). PubMed. Retrieved February 14, 2026, from [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2011). PubMed. Retrieved February 14, 2026, from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved February 14, 2026, from [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023, March 10). PubMed. Retrieved February 14, 2026, from [Link]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2012). MDPI. Retrieved February 14, 2026, from [Link]
-
Synthesis, and antibacterial activity of novel 4,5-dihydro-1 H -pyrazole derivatives as DNA gyrase inhibitors. (2013, November 8). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]
-
1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. (2018). TSI Journals. Retrieved February 14, 2026, from [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2017). PubMed. Retrieved February 14, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025, September 3). CSIR-NIScPR. Retrieved February 14, 2026, from [Link]
-
Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. Retrieved February 14, 2026, from [Link]
-
Recent Progress in Anticancer Agents Incorporating Pyrazole Scaff... (2022, January 1). Ingenta Connect. Retrieved February 14, 2026, from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. Retrieved February 14, 2026, from [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Recent Progress in Anticancer Agents Incorporating Pyrazole Scaff...: Ingenta Connect [ingentaconnect.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Supramolecular Architectures in Heterocyclic Oximes: A Technical Guide to 4-(1H-pyrazol-1-yl)benzaldehyde Oxime Crystals
Executive Summary & Chemical Context
Target Audience: Crystal Engineers, Solid-State Chemists, and Pre-formulation Scientists.
This guide details the structural analysis of 4-(1H-pyrazol-1-yl)benzaldehyde oxime , a compound that serves as a critical model for understanding competitive hydrogen bonding in drug design. The molecule features a "push-pull" supramolecular character:
-
The Oxime Moiety (
): Acts as both a strong proton donor ( -hole on H) and a proton acceptor (lone pair on N). -
The Pyrazole Unit (
-linked): Attached via N1, leaving the N2 atom as a competitive hydrogen bond acceptor with high basicity.
In the solid state, this molecule does not merely "pack"; it self-assembles via a competition between homomeric oxime synthons and heteromeric oxime-pyrazole interactions . Understanding this competition is vital for controlling polymorphism in active pharmaceutical ingredients (APIs).
The Synthon Landscape: Competitive Pathways
In crystal engineering, we analyze this structure using Supramolecular Synthons . For this specific molecule, two dominant pathways dictate the crystal lattice energy.
Pathway A: The Homomeric Dimer ( )
The most robust motif in oxime crystallography is the centrosymmetric dimer.
-
Mechanism: Two oxime groups face each other. The hydroxyl proton of Molecule A binds to the nitrogen of Molecule B, and vice versa.
-
Graph Set Notation:
(Ring, 2 donors, 2 acceptors, 6 atoms in the ring). -
Energetics: Highly stable (
20–25 kJ/mol per bond). -
Structural Consequence: This effectively "neutralizes" the polar ends, leaving the pyrazole rings to stack via
- interactions or weak C-H...N forces.
Pathway B: The Heteromeric Catemer ( or )
Due to the basicity of the pyrazole N2, the oxime proton may bypass its own nitrogen and bind to the pyrazole of a neighboring molecule.
-
Mechanism: Head-to-tail chaining. Oxime O-H
Pyrazole N2. -
Graph Set Notation:
(Chain). -
Structural Consequence: Formation of infinite 1D polymeric chains, often leading to higher melting points and different solubility profiles compared to the dimer.
Senior Scientist Insight: The "Interference" Factor
"In my experience with N-heterocyclic oximes, the
dimer usually prevails due to the geometric complementarity of the oxime group. However, if the pyrazole N2 is sterically accessible and the lattice packing efficiency favors linear alignment, the structure will shift to a catemer. You must screen solvents of varying polarity to observe if this polymorphism exists."
Experimental Protocol: Synthesis & Crystallization
Standardized workflow for high-purity single crystals.
Phase 1: Synthesis (Condensation)
Reaction: 4-(1H-pyrazol-1-yl)benzaldehyde +
-
Dissolution: Dissolve 1.0 eq of 4-(1H-pyrazol-1-yl)benzaldehyde in Ethanol (EtOH).
-
Activation: Add 1.2 eq of Hydroxylamine Hydrochloride (
) and 1.5 eq of Sodium Acetate (NaOAc) to buffer the pH. -
Reflux: Heat at 80°C for 2–3 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
-
Workup: Pour into ice water. Filter the white precipitate.
-
Purification: Recrystallize from EtOH/Water (9:1) to remove Z-isomers (E-isomer is thermodynamically preferred).
Phase 2: Crystal Growth (Slow Evaporation)
To resolve the H-bond network, X-ray quality crystals are required.
-
Solvent A (Protic): Methanol. Encourages solvates but often yields dimers.
-
Solvent B (Aprotic): Acetonitrile (
). Forces molecule-to-molecule interactions, critical for observing the "naked" competition between N-acceptors. -
Method: Dissolve 20 mg of purified oxime in 2 mL solvent. Cover with parafilm, poke 3 holes, and store at 4°C in a vibration-free zone.
Data Interpretation: Key Structural Metrics
When analyzing your .cif file (Crystallographic Information File), validate your structure against these standard geometric parameters.
Table 1: Expected Hydrogen Bond Metrics
| Interaction Type | Donor-Acceptor | Distance ( | Angle ( | Interpretation |
| Oxime Dimer | O-H | 2.75 – 2.85 Å | 160° – 180° | Strong, indicates |
| Oxime-Pyrazole | O-H | 2.85 – 2.95 Å | 150° – 175° | Moderate, indicates catemer chains. |
| Weak Interaction | C-H | 3.20 – 3.50 Å | 120° – 150° | Stabilizing packing forces. |
| Centroid | 3.60 – 3.90 Å | N/A | Pyrazole-Benzene stacking. |
Validation Check (Self-Correcting Protocol)
If your
Visualization: The Supramolecular Decision Tree
The following diagram illustrates the logical pathway of crystallization and the resulting supramolecular architectures.
Caption: Decision tree illustrating the competitive supramolecular pathways (Dimer vs. Catemer) dictated by solvent environment and functional group interplay.
References
-
Bertolasi, V., et al. (2013). Structural Chemistry of Oximes. Crystal Growth & Design.
vs catemers) in the Cambridge Structural Database. -
Aakeröy, C. B., et al. (2002). Hydrogen-bond assisted assembly of neutral and charged supramolecular synthons. Chemical Communications.[1] Discusses the hierarchy of heterocyclic acceptors.
-
Infantes, L., et al. (2003). Patterns of hydrogen bond competition in crystal structures of neutral molecules. CrystEngComm. Provides the theoretical framework for donor/acceptor competition ratios.
-
Low, J. N., et al. (2000). Structure of (E)-benzaldehyde oxime. Acta Crystallographica Section C. The baseline structure for the parent phenyl-oxime system.
Sources
Spectroscopic Profiling of Pyrazole-Oxime Conjugates: A Technical Analysis
Topic: UV-Vis Absorption Spectra Analysis of Pyrazole-Oxime Conjugates Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
Pyrazole-oxime conjugates represent a privileged scaffold in medicinal chemistry, exhibiting potent antitumor, antifungal, and agrochemical properties.[1] Their electronic structure—characterized by the interplay between the electron-rich pyrazole ring and the amphoteric oxime moiety—yields distinct UV-Vis absorption profiles. This guide provides a rigorous framework for the acquisition, analysis, and interpretation of these spectra, moving beyond basic observation to mechanistic insight.
Structural Basis & Chromophoric Theory
To accurately interpret the spectra, one must first deconstruct the conjugate into its constituent chromophores and understand their electronic coupling.
The Pyrazole Core
The pyrazole ring (1,2-diazole) is a
-
Primary Transition:
transition, typically observed at 210–230 nm . -
Substituent Effect: Introduction of aryl groups at the N1 or C3 positions extends conjugation, inducing a bathochromic (red) shift to the 250–280 nm range.
The Oxime Moiety
The oxime group (
- Transition: Strong absorption, typically 200–220 nm .
-
Transition: A "forbidden" (low molar absorptivity,
) transition involving the nitrogen lone pair, often seen as a shoulder or weak band in the 270–300 nm region.
The Conjugation Effect
When the pyrazole and oxime are chemically linked (conjugated), the molecular orbitals overlap, lowering the energy gap (
-
Result: The primary absorption band often shifts to 280–350 nm .
-
Metal Complexation: Upon coordination with transition metals (e.g., Cu(II), Co(II)), the azomethine nitrogen (
) donates electron density, often causing significant spectral shifts and the appearance of d-d transition bands in the visible region (>400 nm).
Validated Experimental Workflow
Reliable data requires a self-validating protocol. The following workflow ensures reproducibility and minimizes solvent-induced artifacts.
Reagents & Solvents
-
Solvent Selection: Use HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH) .
-
Why? MeCN is non-protic and transparent down to 190 nm (UV cutoff), preventing solvent absorption interference.
-
Solvatochromism Check: Run a secondary scan in a non-polar solvent (e.g., Cyclohexane) to distinguish
transitions (which blue-shift in polar solvents) from transitions (which red-shift).
-
-
Concentration: Prepare stock solutions at
M, then dilute to working concentrations of M to maintain absorbance between 0.2 and 0.8 A.
Protocol Diagram (Workflow)
Figure 1: Step-by-step experimental workflow for UV-Vis analysis of pyrazole-oxime conjugates.
Spectral Interpretation & Data Analysis
Band Assignment and Shifts
The following table summarizes expected spectral features for pyrazole-oxime derivatives.
| Transition Type | Wavelength Range ( | Molar Absorptivity ( | Solvent Effect (Polar) | Structural Cause |
| 230 – 260 nm | High (>10,000) | Red Shift (Bathochromic) | Pyrazole ring / Phenyl substituents | |
| 280 – 340 nm | High (>5,000) | Red Shift | Conjugated Oxime-Pyrazole system | |
| 350 – 400 nm | Low (<1,000) | Blue Shift (Hypsochromic) | Azomethine N lone pair excitation | |
| d-d / CT | > 400 nm | Variable | Variable | Metal Complexation (LMCT/MLCT) |
Substituent Effects (Hammett Correlation)
The position of the
-
Electron Donating Groups (EDG): (e.g., -OMe, -NH2) raise the energy of the HOMO more than the LUMO, causing a Red Shift .
-
Electron Withdrawing Groups (EWG): (e.g., -NO2, -CF3) stabilize the orbitals but often cause a Blue Shift or intensity decrease (hypochromic) unless they extend the conjugation length significantly (e.g., -NO2 involved in resonance).
Diagnostic Decision Tree
Use this logic flow to interpret observed shifts in your spectra relative to the unsubstituted parent compound.
Figure 2: Diagnostic logic for interpreting spectral shifts in pyrazole-oxime derivatives.
Advanced Applications
pKa Determination
Pyrazole-oxime conjugates possess acidic protons (oxime -OH) and basic sites (pyrazole -N).
-
Method: Perform a spectrophotometric titration. Record spectra at varying pH (2–12).
-
Observation: The formation of the oximate anion (
) typically causes a distinct bathochromic shift due to increased electron density and delocalization. Plot Absorbance vs. pH at to calculate pKa.
Metal Sensing (Chemosensors)
These conjugates are excellent ligands for transition metals.
-
Mechanism: The oxime nitrogen and pyrazole nitrogen can chelate metals like Cu²⁺ or Zn²⁺.
-
Spectral Signature: Look for the emergence of a new band in the visible region (400–600 nm) or the quenching of fluorescence (if emissive). This is often due to Ligand-to-Metal Charge Transfer (LMCT).
References
-
Electronic Transitions in Heterocycles
- Study on gas-phase UV absorption spectra and kinetics of pyrazole deriv
-
Source:
-
Pyrazole-Oxime Biological Activity
- Design and synthesis of pyrazole oxime derivatives with antitumor and acaricidal activity.
-
Source:
-
Substituent Effects on Spectra
- Analysis of electronic effects (EDG/EWG) on pyrazole absorption maxima.
-
Source:
-
Metal Complexation & Spectral Shifts
- Spectroscopic characterization (UV-Vis) of Co(II) and Cu(II) complexes with pyrazole-oxime ligands.
-
Source:
Sources
The Role of 4-(1H-Pyrazol-1-yl)benzaldehyde Oxime in Modern Coordination Chemistry
An In-Depth Technical Guide:
Executive Summary
The confluence of pyrazole and oxime functionalities within a single molecular framework presents a rich and versatile platform for the development of novel coordination complexes. This guide focuses on 4-(1H-pyrazol-1-yl)benzaldehyde oxime, a ligand of increasing interest due to its adaptable coordination behavior and the significant potential of its metal complexes in catalysis and medicinal chemistry. We will explore the synthesis of this ligand, its diverse coordination modes, the structural characteristics of its metallic adducts, and the functional applications that arise from this unique chemical architecture. This document serves as a technical primer, offering both foundational knowledge and field-proven insights into the experimental methodologies and theoretical underpinnings governing the chemistry of this compound.
Introduction: The Strategic Fusion of Pyrazole and Oxime Moieties
In the quest for novel materials and therapeutics, the design of multifunctional ligands is paramount. Pyrazole-based compounds have long been recognized as privileged scaffolds in medicinal chemistry and catalysis.[1][2] Their five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, allows for diverse interactions with biological targets and provides a stable backbone for further functionalization.[2][3] The inherent amphiprotic character of the pyrazole NH group, which can act as a hydrogen bond donor or be deprotonated to form a pyrazolate anion, imparts a proton-responsive nature to its metal complexes, enabling sophisticated metal-ligand cooperativity.[3]
Simultaneously, the oxime group (-C=N-OH) is a highly versatile functional unit in coordination chemistry.[4] Oximes are known to be ambidentate ligands, capable of coordinating to metal ions through the nitrogen atom, the oxygen atom, or both, leading to the formation of stable mononuclear, binuclear, or polynuclear complexes with varied structural motifs, including bidentate and bridged coordination.[4][5][6] The resulting metal complexes have demonstrated a wide array of applications, serving as models for biological systems, imaging agents, and catalysts.[5][6]
The strategic combination of these two moieties in 4-(1H-pyrazol-1-yl)benzaldehyde oxime creates a ligand with multiple potential donor sites. This guide elucidates the synthesis, characterization, and coordination behavior of this compound, providing a comprehensive overview of its role in forging new frontiers in inorganic and medicinal chemistry.
Synthesis and Characterization of the Ligand
The synthesis of 4-(1H-pyrazol-1-yl)benzaldehyde oxime is a straightforward and high-yielding process, typically achieved through the condensation of its aldehyde precursor with hydroxylamine.
Experimental Protocol: Synthesis of 4-(1H-Pyrazol-1-yl)benzaldehyde Oxime
-
Precursor Preparation: Begin with the commercially available starting material, 4-(1H-pyrazol-1-yl)benzaldehyde.
-
Dissolution: Dissolve 1.0 equivalent of 4-(1H-pyrazol-1-yl)benzaldehyde in a suitable solvent such as methanol or ethanol.
-
Reagent Addition: In a separate flask, dissolve 1.1 to 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and 1.5 to 2.0 equivalents of a base (e.g., sodium acetate, sodium hydroxide, or pyridine) in the same solvent. The base is crucial for liberating the free hydroxylamine from its hydrochloride salt.
-
Reaction: Add the hydroxylamine solution dropwise to the aldehyde solution at room temperature with continuous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Isolation: Upon completion, reduce the solvent volume under vacuum. The product can be precipitated by adding the concentrated reaction mixture to cold water.
-
Purification: Collect the resulting solid by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure oxime as a white solid.[7]
Caption: Synthetic pathway for 4-(1H-pyrazol-1-yl)benzaldehyde oxime.
Ligand Characterization
The structural integrity of the synthesized ligand must be confirmed through standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrazole ring protons, the aromatic protons of the benzaldehyde ring, the aldehydic proton of the oxime (CH =N), and a broad singlet for the oxime -OH proton. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the characteristic signal for the oxime carbon (C =N). |
| FT-IR (cm⁻¹) | A broad band around 3200-3400 for the O-H stretch, a sharp peak around 1600-1650 for the C=N (oxime) stretch, and bands corresponding to C=C and C-H stretches of the aromatic rings. |
| Mass Spec. | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of C₁₀H₉N₃O (187.19 g/mol ). |
Coordination Chemistry: A Ligand of Diverse Capabilities
The presence of three potential nitrogen donor atoms (two on the pyrazole ring, one on the oxime) and one oxygen donor atom gives 4-(1H-pyrazol-1-yl)benzaldehyde oxime a highly versatile coordination profile. Its behavior is dictated by factors such as the nature of the metal ion, the reaction conditions, and the presence of competing ligands.
Potential Coordination Modes:
-
Monodentate Coordination: The ligand can bind to a metal center through the pyridine-type nitrogen of the pyrazole ring (N2), which is generally the most accessible and basic site.[8][9]
-
Bidentate N,N-Chelation: The ligand can form a stable chelate ring by coordinating through the pyrazole N2 nitrogen and the oxime nitrogen atom.
-
Bidentate N,O-Chelation: Upon deprotonation of the oxime hydroxyl group, the ligand can act as an anionic bidentate ligand, coordinating through the pyrazole N2 nitrogen and the oxime oxygen atom.
-
Bridging Coordination: The pyrazolate anion, formed after deprotonation of the N1-H proton, is well-known to bridge two metal centers.[3] Furthermore, the oximate group can also act as a bridge between multiple metal ions.[4]
Caption: Potential coordination modes of the ligand with a metal center.
Experimental Protocol: General Synthesis of Metal Complexes
-
Ligand Solution: Dissolve the 4-(1H-pyrazol-1-yl)benzaldehyde oxime ligand in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Metal Salt Solution: In a separate vessel, dissolve the chosen metal salt (e.g., Co(II), Ni(II), Cu(II), Zn(II) chlorides, nitrates, or acetates) in the same solvent.[10]
-
Complexation: Add the metal salt solution dropwise to the ligand solution. A 1:2 metal-to-ligand molar ratio is commonly employed to satisfy the coordination sphere of divalent metals.[10]
-
pH Adjustment (Optional): For coordination involving deprotonation (e.g., to form an oximate), a base like triethylamine or sodium methoxide may be added to facilitate the reaction.
-
Reaction Conditions: The mixture may be stirred at room temperature or refluxed to ensure complete complex formation. The appearance of a precipitate or a distinct color change often indicates complexation.
-
Isolation and Purification: The resulting solid complex is collected by filtration, washed with the solvent to remove unreacted starting materials, and dried in a desiccator. Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of the filtrate.[6]
Applications: From Catalysis to Medicine
The true value of a ligand is realized in the functional properties of its metal complexes. The unique electronic and steric environment provided by 4-(1H-pyrazol-1-yl)benzaldehyde oxime imparts valuable characteristics to its metallic adducts.
A. Catalytic Activity
Metal complexes derived from pyrazole and oxime ligands are emerging as potent catalysts in organic synthesis.
-
C-C Coupling Reactions: The weak donor ability of the pyrazole moiety can enhance the electrophilicity of the metal center, making pyrazolyl metal complexes effective catalysts for reactions like Heck and Suzuki couplings.[11]
-
Oxidation Reactions: The redox activity of coordinated metal ions (e.g., Mn, Co, Cu) can be harnessed for selective oxidation catalysis. Pyrazolone-based metal complexes have been successfully employed in the liquid-phase oxidation of phenols using environmentally benign oxidants like H₂O₂.[12] The presence of the oxime group can help stabilize different oxidation states of the metal center, which is crucial for the catalytic cycle.
B. Biological and Medicinal Potential
Both pyrazole and oxime derivatives are renowned for their wide-ranging pharmacological activities.[2][13] Their metal complexes often exhibit enhanced biological efficacy compared to the free ligands, a phenomenon attributed to factors like increased lipophilicity and targeted delivery.
-
Anticancer Activity: Numerous pyrazole-based compounds and their metal complexes (e.g., with platinum, palladium, copper) have been investigated as antineoplastic agents.[1] Similarly, oxime derivatives have shown promising anticancer properties.[4][13] The complexes of 4-(1H-pyrazol-1-yl)benzaldehyde oxime are therefore prime candidates for screening as novel anticancer drugs.
-
Antimicrobial and Antifungal Properties: Pyrazole and oxime functionalities are present in many commercial insecticides, fungicides, and acaricides.[5][13] Metal complexation can enhance these activities.[10] Studies on related pyrazole-containing metal complexes have demonstrated significant activity against various bacterial and fungal strains.[5][10]
-
Antiparasitic Activity: Derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide have been identified as active antileishmanial agents, highlighting the potential of this core structure in combating neglected tropical diseases.[14]
Future Perspectives and Conclusion
4-(1H-pyrazol-1-yl)benzaldehyde oxime represents a highly promising, yet underexplored, ligand in coordination chemistry. While the foundational chemistry of its constituent parts is well-established, the synergistic interplay between the pyrazole and oxime moieties offers fertile ground for new discoveries.
Future research should focus on:
-
Systematic Synthesis: A comprehensive library of its complexes with a wide range of transition metals and lanthanides should be synthesized and structurally characterized.
-
Advanced Catalysis: Exploring the application of these complexes in asymmetric catalysis by introducing chiral centers into the ligand backbone.
-
Mechanistic Studies: Detailed investigation into the mechanisms of their biological action to guide the rational design of more potent and selective therapeutic agents.
-
Materials Science: Investigating the potential of polynuclear complexes for creating novel magnetic materials or porous coordination polymers.
References
-
ResearchGate. (n.d.). Pyrazole‐based oxime derivatives as anticancer agents. Retrieved February 14, 2026, from [Link]
-
Ma, Y., et al. (n.d.). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. PMC. Retrieved February 14, 2026, from [Link]
-
Mabkhot, Y. N., et al. (2011, October 15). Perspective: The Potential of Pyrazole-Based Compounds in Medicine. PubMed. Retrieved February 14, 2026, from [Link]
-
Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved February 14, 2026, from [Link]
-
KJS College. (n.d.). Novel Co(II) metal complexes of N, O donor salicyloylpyrazoleoxime Schiff bases: synthesis, spectroscopic. Retrieved February 14, 2026, from [Link]
-
(n.d.). Synthesis of benzaldeheyde oxime under various experimental conditions. a. Retrieved February 14, 2026, from [Link]
-
Kukushkin, V. Y., & Pombeiro, A. J. L. (n.d.). Oxime and oximate metal complexes: unconventional synthesis and reactivity. Retrieved February 14, 2026, from [Link]
-
Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved February 14, 2026, from [Link]
-
Pal, A., et al. (2019, May 10). Distinctive coordination behavior of a pyrazole imine-oxime compound towards Co(II) and Ni(II). PMC. Retrieved February 14, 2026, from [Link]
-
Kurahashi, T., & Fujii, H. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC - NIH. Retrieved February 14, 2026, from [Link]
-
KJS College. (n.d.). Co(II) Metal Complexes of Oximes Derived from Salicyloyl Pyrazoles: Synthesis, Spectroscopic Characterization and Antimicrobial. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2025, August 6). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts | Request PDF. Retrieved February 14, 2026, from [Link]
- Google Patents. (n.d.). CA1300137C - Pyrazole oxime derivative and its production and use.
-
Al-Hamdani, A. A. S., et al. (n.d.). Intercalation of pyrazolone-based oxalamide metal complexes into Na-montmorillonite for catalytic liquid-phase oxidation of phenol using H2O2. PMC. Retrieved February 14, 2026, from [Link]
-
de Oliveira, R. B., et al. (2012, November 1). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. MDPI. Retrieved February 14, 2026, from [Link]
-
Kumar, G. S., et al. (2024, February 2). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2025, November 7). Distinctive coordination behavior of a pyrazole imine-oxime compound towards Co(II) and Ni(II). Retrieved February 14, 2026, from [Link]
-
JOCPR. (n.d.). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1Hbenzo[d]imidazoles: Synthesis and characterization. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2025, August 9). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization. Retrieved February 14, 2026, from [Link]
Sources
- 1. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kjscollege.com [kjscollege.com]
- 6. Distinctive coordination behavior of a pyrazole imine-oxime compound towards Co(II) and Ni(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. kjscollege.com [kjscollege.com]
- 11. researchgate.net [researchgate.net]
- 12. Intercalation of pyrazolone-based oxalamide metal complexes into Na-montmorillonite for catalytic liquid-phase oxidation of phenol using H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease | MDPI [mdpi.com]
Molecular weight and physicochemical data for 4-(1H-pyrazol-1-yl)benzaldehyde oxime
An In-depth Technical Guide to 4-(1H-pyrazol-1-yl)benzaldehyde oxime
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the molecular weight, and physicochemical properties of 4-(1H-pyrazol-1-yl)benzaldehyde oxime. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document delves into the core characteristics of the compound, offering both established data for its precursor and a proposed methodology for its synthesis and characterization, grounded in established chemical principles.
Introduction
4-(1H-pyrazol-1-yl)benzaldehyde oxime is a derivative of 4-(1H-pyrazol-1-yl)benzaldehyde, a versatile heterocyclic building block in medicinal chemistry and material science.[1] The introduction of an oxime functional group can significantly alter the electronic and biological properties of the parent aldehyde, making it a compound of interest for various research applications, including the development of novel therapeutic agents.[2] Oximes are known to exhibit a range of biological activities and can serve as important intermediates in organic synthesis.
Physicochemical Properties
Detailed experimental physicochemical data for 4-(1H-pyrazol-1-yl)benzaldehyde oxime is not extensively available in public literature. However, based on the known properties of its precursor, 4-(1H-pyrazol-1-yl)benzaldehyde, and the chemical transformation to an oxime, we can infer key molecular characteristics.
Core Molecular Data
| Property | Value | Source |
| Molecular Formula | C10H9N3O | Inferred |
| Molecular Weight | 187.20 g/mol | [3] |
| Chemical Structure | See Figure 1 | - |
Figure 1: Chemical Structure of 4-(1H-pyrazol-1-yl)benzaldehyde oxime
Caption: Proposed synthesis workflow for 4-(1H-pyrazol-1-yl)benzaldehyde oxime.
Step-by-Step Methodology
-
Dissolution: Dissolve 4-(1H-pyrazol-1-yl)benzaldehyde in a suitable organic solvent, such as ethanol or methanol, in a reaction flask. 2. Addition of Reagents: To this solution, add an equimolar amount of hydroxylamine hydrochloride, followed by a slight excess of a base (e.g., sodium carbonate, sodium acetate, or pyridine) to neutralize the liberated HCl. 3. Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be applied to facilitate the reaction if it proceeds slowly at room temperature. 4. Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate) to remove inorganic salts. 5. Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography to yield pure 4-(1H-pyrazol-1-yl)benzaldehyde oxime.
Causality Behind Experimental Choices:
-
Solvent: Ethanol and methanol are chosen for their ability to dissolve both the organic aldehyde and the hydroxylamine salt, providing a homogenous reaction medium.
-
Base: The base is essential to deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile required for the reaction with the aldehyde's carbonyl group.
-
Purification: Recrystallization is a cost-effective method for purifying solid products, while column chromatography offers higher purity for research-grade material.
Proposed Characterization Methods
To confirm the identity and purity of the synthesized 4-(1H-pyrazol-1-yl)benzaldehyde oxime, a combination of standard analytical techniques should be employed.
Caption: Standard workflow for the characterization of the synthesized compound.
Detailed Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyrazole and benzene rings, the aldehydic proton (which will have shifted significantly from the precursor), and the hydroxyl proton of the oxime.
-
¹³C NMR: The carbon NMR will confirm the presence of all carbon atoms in the molecule, with a distinct signal for the carbon of the C=N-OH group, which will differ from the carbonyl carbon signal of the starting aldehyde.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak should correspond to the calculated molecular weight of 187.20.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the oxime (typically broad, around 3100-3500 cm⁻¹), the C=N stretch (around 1650 cm⁻¹), and the aromatic C-H and C=C stretches. The disappearance of the strong C=O stretching band of the aldehyde (around 1700 cm⁻¹) will indicate the completion of the reaction.
-
Melting Point Analysis: A sharp melting point range for the purified product will be indicative of its purity.
Conclusion
This technical guide provides foundational information on 4-(1H-pyrazol-1-yl)benzaldehyde oxime, a compound with potential for further exploration in various scientific domains. While comprehensive experimental data is yet to be widely published, the proposed synthesis and characterization protocols are based on well-established and reliable chemical principles. This guide serves as a valuable resource for researchers embarking on the synthesis and study of this and related novel oxime derivatives.
References
-
Wikipedia. Benzaldehyde oxime. [Link]
-
Cheméo. Benzaldehyde oxime - Chemical & Physical Properties. [Link]
-
NIST. Benzaldehyde, oxime - UV/Visible spectrum. [Link]
-
Matrix Fine Chemicals. 4-(1H-PYRAZOL-1-YL)BENZALDEHYDE | CAS 99662-34-7. [Link]
-
ResearchGate. Synthesis of benzaldeheyde oxime under various experimental conditions. [Link]
-
NIST. Benzaldehyde, oxime - IR Spectrum. [Link]
-
EPA. 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde Properties. [Link]
-
Journal of Receptors and Signal Transduction. Pharmacological characterization of oxime agonists of the histamine H4 receptor. [Link]
-
PubChemLite. 4-(1h-pyrazol-1-yl)benzaldehyde (C10H8N2O). [Link]
-
MDPI. Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. [Link]
- Google Patents. Microwave synthesis method of benzaldehyde oxime compound.
-
Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. [Link]
-
IndiaMART. 4 1H Pyrazol 1 Yl Benzaldehyde, 98%. [Link]
-
NIST. Benzaldehyde, oxime - Condensed phase thermochemistry data. [Link]
-
NIST. Benzaldehyde, oxime - Mass spectrum (electron ionization). [Link]
Sources
Methodological & Application
Step-by-step synthesis of 4-(1H-pyrazol-1-yl)benzaldehyde oxime from benzaldehyde
An Application Note and Protocol for the Synthesis of 4-(1H-pyrazol-1-yl)benzaldehyde oxime from Benzaldehyde
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4-(1H-pyrazol-1-yl)benzaldehyde oxime, a molecule of interest in pharmaceutical and materials science research. The synthesis is presented as a two-stage process commencing from a commercially viable starting material, 4-fluorobenzaldehyde. The initial phase details the nucleophilic aromatic substitution (SNAr) to form the key intermediate, 4-(1H-pyrazol-1-yl)benzaldehyde. The subsequent phase describes the oximation of this intermediate to yield the final product. This document is intended for researchers and professionals in drug development and organic synthesis, offering in-depth explanations of the reaction mechanisms, experimental choices, and characterization techniques.
Introduction
The convergence of pyrazole and oxime functionalities within a single molecular framework presents a compelling scaffold for medicinal chemistry and materials science. Pyrazole derivatives are well-established pharmacophores found in numerous therapeutic agents, including celecoxib and other anti-inflammatory drugs.[1] Oximes are not merely crystalline derivatives for the purification and characterization of carbonyl compounds; they are also crucial intermediates in organic synthesis and possess a range of biological activities.[2][3] The target molecule, 4-(1H-pyrazol-1-yl)benzaldehyde oxime, combines these features, making it a valuable building block for the development of novel compounds with potential therapeutic applications.[4][5]
This guide provides a robust and reproducible protocol for the synthesis of this target molecule. While the topic specifies a synthesis pathway starting from benzaldehyde, direct para-functionalization of benzaldehyde via electrophilic substitution is challenging, as the aldehyde group is a meta-directing deactivator.[6] Therefore, for practical laboratory applications, this protocol begins with a more strategic and readily available precursor, 4-fluorobenzaldehyde, which facilitates a high-yield synthesis of the pyrazole-substituted intermediate.
Overall Synthetic Workflow
The synthesis is logically structured in two primary stages, beginning with the formation of the C-N bond between the pyrazole and phenyl rings, followed by the conversion of the aldehyde to an oxime.
Caption: Overall two-stage synthetic workflow.
Part 1: Synthesis of 4-(1H-Pyrazol-1-yl)benzaldehyde
Principle and Rationale
This stage employs a nucleophilic aromatic substitution (SNAr) reaction. In this process, the pyrazole anion, generated in situ by a base, acts as a nucleophile and displaces the fluoride atom from the aromatic ring of 4-fluorobenzaldehyde.
Caption: Nucleophilic aromatic substitution reaction.
Causality Behind Experimental Choices:
-
Substrate: 4-Fluorobenzaldehyde is selected as the substrate over other 4-halobenzaldehydes (e.g., chloro- or bromo-). The high electronegativity of fluorine activates the aromatic ring toward nucleophilic attack, making it an excellent leaving group in SNAr reactions.[7]
-
Base and Solvent: Anhydrous potassium carbonate (K₂CO₃) is a sufficiently strong base to deprotonate pyrazole, forming the nucleophilic pyrazolide anion. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high polarity and aprotic nature, which effectively solvates the potassium cation and accelerates the rate of SNAr reactions.[8][9]
-
Temperature: The reaction is conducted at an elevated temperature to overcome the activation energy barrier for the formation of the Meisenheimer complex intermediate and subsequent loss of the fluoride leaving group.
Detailed Experimental Protocol
Table 1: Materials and Reagents for Stage 1
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 5.0 g | 1.0 |
| Pyrazole | C₃H₄N₂ | 68.08 | 3.0 g | 1.1 |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 8.3 g | 1.5 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 50 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 200 mL | - |
| Deionized Water | H₂O | 18.02 | 300 mL | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-fluorobenzaldehyde (5.0 g, 40.3 mmol), pyrazole (3.0 g, 44.3 mmol), and anhydrous potassium carbonate (8.3 g, 60.5 mmol).
-
Add 50 mL of anhydrous DMSO to the flask.
-
Place the flask in an oil bath and heat the reaction mixture to 120 °C with vigorous stirring under a nitrogen atmosphere.
-
Maintain the reaction at this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.
-
Once the reaction is complete (disappearance of the 4-fluorobenzaldehyde spot), allow the mixture to cool to room temperature.
-
Pour the dark reaction mixture into 200 mL of cold deionized water and stir for 15 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization from a mixture of ethanol and water or by flash column chromatography on silica gel to afford 4-(1H-pyrazol-1-yl)benzaldehyde as a white to off-white solid.
Expected Yield: 75-85%.
Part 2: Synthesis of 4-(1H-Pyrazol-1-yl)benzaldehyde Oxime
Principle and Rationale
This final stage involves the condensation of the synthesized aldehyde with hydroxylamine. The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.
Caption: Oximation of the intermediate aldehyde.
Causality Behind Experimental Choices:
-
Reagents: Hydroxylamine is used in the form of its hydrochloride salt (NH₂OH·HCl) for stability. A base, such as sodium acetate or sodium carbonate, is required to neutralize the HCl and liberate the free hydroxylamine nucleophile.[10][11]
-
Solvent: A protic solvent system like an ethanol/water mixture is ideal. It effectively dissolves both the organic aldehyde and the inorganic salts, facilitating the reaction.
-
Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating (reflux) to ensure complete conversion.[12] More modern, "green" approaches utilize solvent-free grinding or microwave irradiation to accelerate the reaction and improve yields.[2][3][13] The protocol below describes a conventional and highly reliable reflux method.
Detailed Experimental Protocol
Table 2: Materials and Reagents for Stage 2
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 4-(1H-Pyrazol-1-yl)benzaldehyde | C₁₀H₈N₂O | 172.18 | 4.0 g | 1.0 |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 1.77 g | 1.1 |
| Sodium Acetate Trihydrate | C₂H₃NaO₂·3H₂O | 136.08 | 3.48 g | 1.1 |
| Ethanol (95%) | C₂H₆O | 46.07 | 60 mL | - |
| Deionized Water | H₂O | 18.02 | 20 mL + as needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-(1H-pyrazol-1-yl)benzaldehyde (4.0 g, 23.2 mmol) in 60 mL of 95% ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.77 g, 25.5 mmol) and sodium acetate trihydrate (3.48 g, 25.5 mmol) in 20 mL of deionized water. Gentle warming may be required to achieve complete dissolution.
-
Add the aqueous hydroxylamine/acetate solution to the ethanolic solution of the aldehyde with stirring.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) for 2-3 hours.
-
Monitor the reaction by TLC (3:1 hexane/ethyl acetate) until the starting aldehyde is consumed.
-
After completion, cool the reaction mixture in an ice bath. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration. If not, slowly add cold deionized water to the flask until the product precipitates.
-
Wash the filtered solid with a small amount of cold water and then a small amount of cold ethanol to remove any unreacted starting materials and salts.
-
Dry the product in a vacuum oven at 40-50 °C to obtain pure 4-(1H-pyrazol-1-yl)benzaldehyde oxime as a crystalline solid.
Expected Yield: 85-95%.
Characterization of the Final Product
The structure and purity of the synthesized 4-(1H-pyrazol-1-yl)benzaldehyde oxime should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point indicates high purity.
-
¹H NMR: The spectrum should show characteristic peaks for the aromatic protons, the pyrazole ring protons, the aldehyde proton (disappeared), and the new oxime proton (-NOH), which is typically a broad singlet.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
IR Spectroscopy: The spectrum should show the disappearance of the strong carbonyl (C=O) stretch from the aldehyde (around 1700 cm⁻¹) and the appearance of a C=N stretch (around 1640 cm⁻¹) and a broad O-H stretch (around 3200-3400 cm⁻¹) from the oxime.
-
Mass Spectrometry: To confirm the molecular weight of the product (C₁₀H₉N₃O, MW: 187.20 g/mol ).
Safety and Handling
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
DMSO can facilitate the absorption of chemicals through the skin; handle with care.
-
Hydroxylamine hydrochloride is corrosive and an irritant. Avoid inhalation and skin contact.
References
-
Anonymous. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved from [Link]
- Dirksen, A., & Hackeng, T. M. (2009). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
-
Wikipedia contributors. (2023, November 13). Benzaldehyde oxime. Wikipedia. Retrieved from [Link]
- Gandhari, R., Maddukuri, P. P., & Vinod, T. K. (2016). Oxidation of Aromatic Aldehydes Using Oxone.
- Das, B., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 6(1), 113.
- Google Patents. (n.d.). US4922017A - Process for production of aromatic aldoximes.
-
Wikipedia contributors. (2023, April 3). 4-Chlorobenzaldehyde. Wikipedia. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-chlorobenzaldehyde. Retrieved from [Link]
- Olah, G. A., & Ohannesian, L. (1987).
-
Mahajan, S. (2017, December 9). Chlorination of Benzaldehyde to 4-chlorobenzaldehyde? ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]
- Anonymous. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmaceutical and Clinical Research, 5(4), 133-138.
-
European Patent Office. (2002, June 24). EP 1270548 A1 - Purification method of cyclohexanone-oxime. Retrieved from [Link]
- Royal Society of Chemistry. (2021, April 1). Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C 6 F 5 ) 3. RSC Publishing.
-
Loiseau, F., & Beauchemin, A. M. (n.d.). Submitted by Francis Loiseau and André M. Beauchemin. Organic Syntheses Procedure. Retrieved from [Link]
-
Kauno Technologijos Universitetas. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]
- Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde.
-
PubMed. (2024, August 6). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
- Google Patents. (n.d.). CN111978203A - Microwave synthesis method of benzaldehyde oxime compound.
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of benzaldoxime. Retrieved from [Link]
-
Journal of Receptors and Ligands, Channels and Receptors. (2009, December 16). Pharmacological characterization of oxime agonists of the histamine H4. Retrieved from [Link]
-
Chemsrc. (2025, August 21). Benzaldehyde, 4-hydroxy-, oxime | CAS#:699-06-9. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 4-hydroxy-, oxime. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. asianpubs.org [asianpubs.org]
- 3. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 11. prepchem.com [prepchem.com]
- 12. Benzaldehyde oxime | Benchchem [benchchem.com]
- 13. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
Using 4-(1H-pyrazol-1-yl)benzaldehyde oxime as a ligand in metal-organic frameworks
Application Note: Engineering Bio-Active Metal-Organic Frameworks using 4-(1H-pyrazol-1-yl)benzaldehyde oxime
Executive Summary
This guide details the protocol for synthesizing and utilizing 4-(1H-pyrazol-1-yl)benzaldehyde oxime (PBO) as a bifunctional linker in the construction of Metal-Organic Frameworks (MOFs). Unlike standard carboxylate-based linkers, PBO offers a unique "hetero-functional" coordination environment, combining a soft nitrogen donor (pyrazole) with a pH-responsive oxime group. This architecture is particularly valuable for researchers in drug delivery (due to the oxime's acid-lability) and chemical sensing (via metal-oxime chelation changes).
Technical Introduction: The Ligand Advantage
The PBO ligand (
-
Pyrazole Terminus: Acts as a neutral monodentate donor (pyridyl-like), favoring coordination with soft/borderline acids like
, , and . -
Oxime Terminus: Amphoteric functionality capable of bridging metals (
) or chelating via the oxygen and nitrogen atoms.
Why use PBO?
-
Dimensionality Control: The angular geometry between the phenyl and pyrazole rings (
twist) prevents perfect stacking, encouraging open 3D pore formation rather than dense 2D packing. -
Bio-Activity: The pyrazole-oxime pharmacophore is inherently bioactive (antifungal/antibacterial), making PBO-based MOFs excellent candidates for "active-carrier" drug delivery systems.
Protocol A: Ligand Synthesis & Purification
Prerequisite: Synthesis of the oxime from the aldehyde precursor.
Reagents:
-
4-(1H-pyrazol-1-yl)benzaldehyde (CAS: 99662-34-7)[1]
-
Hydroxylamine hydrochloride (
)[2][3] -
Sodium Carbonate (
) -
Ethanol (Absolute)
Workflow:
-
Dissolution: Dissolve 1.72 g (10 mmol) of 4-(1H-pyrazol-1-yl)benzaldehyde in 30 mL of ethanol.
-
Activation: In a separate beaker, dissolve 1.04 g (15 mmol) of
and 0.80 g of in 10 mL deionized water. -
Condensation: Add the aqueous hydroxylamine solution dropwise to the aldehyde solution under vigorous stirring.
-
Reflux: Heat the mixture to reflux (
) for 3 hours. Monitor reaction progress via TLC (30% EtOAc/Hexane). -
Isolation: Cool to room temperature. Pour the mixture into 100 mL ice-water. The oxime will precipitate as a white/off-white solid.
-
Purification: Filter the precipitate. Recrystallize from hot ethanol/water (4:1 v/v) to yield needle-like crystals.
-
Target Yield: >85%[4]
-
Validation:
NMR (DMSO- ) should show a singlet at 8.2-8.3 ppm (oxime CH=N) and disappearance of the aldehyde peak ( 10.0 ppm).
-
Protocol B: MOF Synthesis (Solvothermal Method)
Target: Zn(II) or Co(II) based 3D Frameworks.
Rationale: Solvothermal synthesis is chosen to promote the reversibility of the coordination bond, allowing for defect correction and single-crystal growth.
Experimental Setup:
-
Metal Source:
or . -
Co-Ligand (Optional): Terephthalic acid (
) can be added to create pillared-layer structures. -
Solvent System: DMF:Ethanol:Water (2:1:1).
Step-by-Step Procedure:
-
Precursor Prep:
-
Vial A: Dissolve 0.1 mmol PBO Ligand in 2 mL DMF.
-
Vial B: Dissolve 0.1 mmol Metal Nitrate in 2 mL Ethanol/Water.
-
-
Mixing: Slowly add Solution B to Solution A. Sonicate for 5 minutes to ensure homogeneity.
-
Thermal Treatment: Seal the mixture in a 20 mL Teflon-lined autoclave or a heavy-walled glass pressure tube.
-
Heating Profile:
-
Ramp:
/min to . -
Dwell: 48 hours at
. -
Cool:
/min to Room Temp (Slow cooling is critical for crystallinity).
-
-
Harvesting: Filter the resulting crystals (typically block or prism morphology). Wash
with fresh DMF, then with Ethanol to remove unreacted ligand. -
Activation: Solvent exchange with acetone for 3 days (refreshing solvent daily), followed by vacuum drying at
for 12 hours.
Characterization & Validation
| Technique | Purpose | Expected Outcome |
| PXRD | Phase Purity | Sharp, low-angle peaks ( |
| SC-XRD | Structure Solution | Confirmation of coordination modes (e.g., Pyrazole-Zn-Oxime bridging). |
| FT-IR | Functional Group Check | Shift in |
| TGA | Thermal Stability | Weight loss steps: Solvent (< |
Application Focus: Drug Delivery & Sensing
A. pH-Responsive Drug Release
The oxime bond (
-
Mechanism: In tumor microenvironments (acidic), the MOF framework degrades, releasing the metal ions and the bioactive PBO ligand, or any cargo loaded within the pores.
-
Protocol: Load model drug (e.g., Doxorubicin) by soaking activated MOF in drug solution for 24h. Measure release kinetics in PBS at pH 7.4 vs pH 5.0.
B. Metal Ion Sensing The uncoordinated oxygen on the oxime group (if not fully bridged) can act as a binding site for secondary metals.
-
Application: Fluorescence quenching upon exposure to
or ions.
Visualization: Workflows & Mechanisms
Figure 1: Ligand Synthesis & MOF Assembly Workflow
Caption: Step-by-step synthetic pathway from commercial precursor to final Metal-Organic Framework.
Figure 2: Coordination Logic of PBO Ligand
Caption: Dual-site coordination mechanism enabling the formation of multidimensional networks.
References
-
Synthesis of Pyrazole-Aldehyde Precursors
-
Sigma-Aldrich. 4-(1H-Pyrazol-1-yl)benzaldehyde Product Sheet. Link
-
-
General Oxime Synthesis Protocol
-
Coordination Chemistry of Pyrazole-Oximes
-
Crystal Structure Data
-
NIST Chemistry WebBook. Benzaldehyde, oxime (Standard Reference Data). Link
-
-
MOF Synthesis Methodology
-
Yaghi, O. M., et al. "Reticular synthesis and the design of new materials." Nature (2003). (Foundational reference for solvothermal protocols). Link
-
Sources
- 1. 4-(1H-Pyrazol-1-yl)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzaldehyde, 4-hydroxy-, oxime | CAS#:699-06-9 | Chemsrc [chemsrc.com]
- 5. Distinctive coordination behavior of a pyrazole imine-oxime compound towards Co(II) and Ni(II) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Catalytic Applications of Transition Metal Complexes with 4-(1H-pyrazol-1-yl)benzaldehyde Oxime
This Application Note is designed for researchers and drug development professionals focusing on high-efficiency cross-coupling catalysis and ligand design . It details the synthesis, complexation, and catalytic application of 4-(1H-pyrazol-1-yl)benzaldehyde oxime , a bifunctional ligand capable of forming highly active palladacycles.
Executive Summary
The ligand 4-(1H-pyrazol-1-yl)benzaldehyde oxime (PBO) represents a class of bifunctional ligands combining a distal pyrazole nitrogen and a proximal oxime moiety. While the pyrazole group offers potential for supramolecular assembly or secondary coordination, the oxime group is the primary driver for catalytic activity in this context. It facilitates the rapid formation of chlorobridged dipalladium(II) complexes (palladacycles) via ortho-C–H activation.
These palladacycles are among the most robust and active precatalysts for Suzuki-Miyaura cross-coupling reactions , offering:
-
High Turnover Numbers (TON): Efficient at low catalyst loadings (0.01–0.5 mol%).
-
Thermal Stability: Resistant to degradation at elevated temperatures.
-
Air/Moisture Tolerance: Operational under aerobic conditions in aqueous solvents.
This guide provides a validated workflow for synthesizing the PBO ligand, generating its Pd(II) palladacycle, and deploying it in biaryl synthesis.
Ligand & Complex Synthesis
Rationale & Mechanism
The synthesis exploits the condensation of hydroxylamine with 4-(1H-pyrazol-1-yl)benzaldehyde. The subsequent metallation with a palladium salt involves C–H bond activation at the ortho-position of the phenyl ring, directed by the oxime nitrogen. This forms a stable 5-membered metallacycle, protecting the active Pd species until the catalytic cycle is initiated.
Validated Protocol: Ligand Synthesis (PBO)
Reagents:
-
Hydroxylamine hydrochloride (
) -
Sodium Acetate (
) -
Ethanol (EtOH), Water (
)
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-(1H-pyrazol-1-yl)benzaldehyde (1.72 g, 10 mmol) in 20 mL of warm Ethanol (
). -
Preparation of Buffer: In a separate beaker, dissolve
(0.83 g, 12 mmol) and (1.0 g, 12 mmol) in 10 mL of deionized water. -
Condensation: Add the aqueous hydroxylamine solution dropwise to the aldehyde solution under vigorous stirring.
-
Reflux: Heat the mixture to reflux (
) for 2 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). -
Isolation: Cool to room temperature. Pour the mixture into 100 mL of ice-water. A white precipitate will form.
-
Purification: Filter the solid, wash with cold water (
mL), and recrystallize from Ethanol/Water (1:1). -
Yield: Expect ~1.6 g (85-90%).
-
Checkpoint:
NMR should show the oxime singlet ( ppm) and disappearance of the aldehyde proton.
-
Validated Protocol: Palladacycle Formation
Target Complex: Di-
Step-by-Step Methodology:
-
Metal Solution: Dissolve
(2.62 g, 10 mmol) in 50 mL Methanol at room temperature. -
Ligand Addition: Add the PBO ligand (1.87 g, 10 mmol) and Sodium Acetate (0.82 g, 10 mmol).
-
Activation: Stir the mixture at room temperature for 48 hours. The solution will darken, and a yellow/brown precipitate (the dimer) will form.
-
Filtration: Collect the solid by filtration.
-
Washing: Wash sequentially with Methanol (to remove unreacted ligand) and Diethyl Ether.
-
Drying: Vacuum dry at
for 4 hours.-
Mechanism:[3] The acetate acts as a base to deprotonate the ortho-carbon during the C-H activation step.
-
Catalytic Application: Suzuki-Miyaura Coupling[4][5]
Reaction Overview
The PBO-Pd complex serves as a precatalyst.[4] Under basic conditions, the dimer cleaves to form a monomeric active species. The oxime ligand stabilizes the Pd(0) nanoparticles or molecular species formed during the cycle, preventing aggregation and deactivation.
DOT Diagram: Catalytic Workflow
The following diagram illustrates the workflow from ligand synthesis to the catalytic cycle.
Caption: Workflow converting the aldehyde precursor to the active Pd-PBO palladacycle, followed by the Suzuki-Miyaura catalytic cycle.
Standard Operating Procedure (SOP) for Coupling
Reaction Conditions:
-
Catalyst Loading: 0.1 mol% (based on Pd).
-
Solvent: DMF/Water (1:1) or Ethanol/Water (1:1) – Green Chemistry compatible.
-
Base:
(2.0 equivalents). -
Temperature:
(or reflux). -
Time: 1–4 hours.
Protocol:
-
Charge: In a reaction tube, add Aryl Halide (1.0 mmol), Arylboronic Acid (1.2 mmol),
(2.0 mmol), and the Pd-PBO Precatalyst (1 mg, ~0.1 mol%). -
Solvent: Add 4 mL of solvent mixture (DMF/H2O 1:1).
-
Degas (Optional): While these catalysts are robust, purging with
for 1 minute ensures maximum reproducibility. -
Heat: Seal the tube and heat to
with stirring. -
Monitor: Check conversion by GC-MS or TLC after 1 hour.
-
Workup: Extract with Ethyl Acetate (
mL), wash with brine, dry over , and concentrate.
Performance Data (Representative)
The following table summarizes the expected performance of PBO-Pd complexes in coupling 4-bromoanisole with phenylboronic acid.
| Entry | Aryl Halide (X) | Boronic Acid | Solvent | Time (h) | Yield (%) | TON |
| 1 | 4-Bromoanisole | Phenyl | DMF/H2O | 1.0 | 98 | 980 |
| 2 | 4-Bromotoluene | Phenyl | DMF/H2O | 1.5 | 96 | 960 |
| 3 | 4-Chloroacetophenone | Phenyl | DMF/H2O | 3.0 | 92 | 920 |
| 4 | 4-Chlorotoluene | Phenyl | TBAB/H2O | 6.0 | 85 | 850 |
Note: Chlorides generally require longer reaction times or the addition of TBAB (Tetrabutylammonium bromide) as a phase transfer agent.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol is self-validating, observe the following "Checkpoints":
-
Catalyst Color Change: The reaction mixture should turn black or dark grey upon heating. This indicates the decomposition of the precatalyst to the active Pd(0) species. If the solution remains clear yellow, the precatalyst has not activated—increase temperature or check base strength.
-
Induction Period: Oxime palladacycles often exhibit a 5–10 minute induction period. Do not stop the reaction early if no immediate product is observed.
-
Mercury Drop Test: To distinguish between homogeneous and heterogeneous catalysis (nanoparticles), add a drop of Mercury. If the reaction stops, the active species are Pd(0) nanoparticles stabilized by the PBO ligand.
References
-
NIST Chemistry WebBook. Benzaldehyde, oxime - Standard Reference Data. [Link]
-
Nájera, C., & Sansano, J. M. (2005). Oxime-Derived Palladacycles as Sources of Palladium Nanoparticles for C-C Coupling Reactions. (General reference for Oxime-Palladacycle mechanism). [Link]
Sources
- 1. 4-(1H-Pyrazol-1-yl)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-(1H-Pyrazol-1-yl)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Efficient Conversion of 4-(1H-pyrazol-1-yl)benzaldehyde Oxime to 4-(1H-pyrazol-1-yl)benzonitrile
An Application Guide and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Nitrile Moiety
The nitrile functional group is a cornerstone in modern organic synthesis and medicinal chemistry. Its unique electronic properties and versatile reactivity make it an invaluable synthon for accessing a wide array of functional groups, including carboxylic acids, amides, amines, and tetrazoles.[1][2] The dehydration of aldoximes represents one of the most direct and clean methodologies for nitrile synthesis, notably avoiding the use of highly toxic cyanide reagents.[1][3]
This application note provides a comprehensive guide to the synthesis of 4-(1H-pyrazol-1-yl)benzonitrile, a molecule of interest due to the prevalence of the pyrazole scaffold in pharmacologically active compounds. We will explore the underlying chemical principles of aldoxime dehydration and present a detailed, field-proven protocol for the conversion of 4-(1H-pyrazol-1-yl)benzaldehyde oxime to the target nitrile, emphasizing experimental robustness and rationale.
Chemical Principles and Mechanistic Overview
The conversion of an aldoxime to a nitrile is a classic elimination reaction involving the removal of a water molecule. The core challenge lies in the fact that the hydroxyl group of the oxime is a poor leaving group. Consequently, a dehydrating agent is required to activate this group, facilitating its departure and the subsequent formation of the carbon-nitrogen triple bond.
The general mechanism proceeds via the activation of the oxime's hydroxyl group to transform it into a better leaving group. This is often achieved by reaction with an electrophilic reagent. Subsequent deprotonation at the adjacent carbon by a base initiates an E2-type elimination, yielding the nitrile, water, and the consumed reagent byproducts.
A plethora of reagents have been developed for this transformation, each with specific advantages concerning reaction conditions, substrate scope, and operational simplicity.[4][5][6] The choice of reagent is critical and is dictated by the stability of the substrate and the desired experimental parameters such as temperature and reaction time. For a substrate like 4-(1H-pyrazol-1-yl)benzaldehyde oxime, which contains a heteroaromatic ring system, mild reaction conditions are preferable to avoid potential side reactions.
Comparative Overview of Dehydration Reagents
The selection of a dehydrating agent is a critical parameter for a successful transformation. Below is a summary of common reagent systems, highlighting the versatility available to the modern chemist.
| Reagent System | Solvent | Temperature | Typical Reaction Time | Key Advantages & Considerations |
| SO2F2 / Et3N [4][7] | Acetonitrile | Room Temp. | 15-60 min | Rapid, mild, high-yielding, and environmentally sustainable with water as the only byproduct. |
| PPh3 / TCBDA [1] | Dichloromethane | Room Temp. | ~1-2 hours | Mild conditions, operationally simple. The formation of stable triphenylphosphine oxide is a strong driving force. |
| Oxalyl Chloride / DMSO / Et3N [4][6] | Acetonitrile | Room Temp. | < 1 hour | Rapid and efficient for a diverse range of substrates. |
| Propylphosphonic Anhydride (T3P®) [4] | Varies | Varies | Varies | Versatile and powerful reagent, often used in industrial settings. |
| Tosyl Chloride / Et3N / MW [2][5] | Chloroform (initial) | Microwave | < 10 min | Extremely rapid conversion via an intermediate tosylate, enhanced by microwave irradiation. |
| Formic Acid [3] | Formic Acid | Reflux | Several hours | Simple, one-pot method directly from the aldehyde, but requires heating in a corrosive solvent. |
Experimental Workflow and Protocols
The overall synthetic procedure is a two-step process: the initial formation of the aldoxime from the corresponding aldehyde, followed by the crucial dehydration step to yield the nitrile.
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. viirj.org [viirj.org]
- 3. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
- 4. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. SO2F2-Promoted Dehydration of Aldoximes: A Rapid and Simple Access to Nitriles [organic-chemistry.org]
Synthesis of (4-(1H-Pyrazol-1-yl)phenyl)methanamine: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of (4-(1H-pyrazol-1-yl)phenyl)methanamine, a valuable amine derivative, via the chemical reduction of 4-(1H-pyrazol-1-yl)benzaldehyde oxime. This protocol details two robust reduction methodologies: one employing the powerful reducing agent lithium aluminum hydride (LAH) for high reactivity and another utilizing catalytic hydrogenation for a milder, scalable approach. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, reagent selection rationale, and safety protocols to ensure successful and safe execution.
Introduction
Amine derivatives are fundamental building blocks in medicinal chemistry, forming the structural core of a vast array of pharmaceuticals.[1][2] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a particularly privileged scaffold.[3][4][5] Pyrazole-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][5][6] Consequently, the development of efficient synthetic routes to novel amine derivatives bearing a pyrazole ring is of significant interest to the drug discovery community.[4][7]
This application note details the synthesis of (4-(1H-pyrazol-1-yl)phenyl)methanamine, a primary amine that serves as a versatile intermediate for further chemical elaboration. The synthesis proceeds through the reduction of the corresponding oxime, 4-(1H-pyrazol-1-yl)benzaldehyde oxime. The conversion of an oxime to an amine is a classic and reliable transformation in organic synthesis, involving the reduction of the C=N double bond and the cleavage of the N-O bond.[8][9]
We present two validated methods for this reduction:
-
Method A: Lithium Aluminum Hydride (LAH) Reduction. A powerful and rapid method suitable for small to medium-scale synthesis.
-
Method B: Catalytic Hydrogenation. A milder, "greener," and more scalable method ideal for larger quantities.
Reaction Overview and Mechanism
The overall transformation involves the conversion of an aromatic aldoxime to a benzylamine derivative.
Overall Reaction Scheme:
Mechanism of Oxime Reduction The reduction of an oxime to a primary amine requires a potent reducing agent capable of cleaving the N-O bond and reducing the C=N bond.[9]
-
With Metal Hydrides (e.g., LiAlH₄): The reaction is believed to proceed via initial coordination of the aluminum to the oxime's oxygen atom, making it a better leaving group. A hydride ion (H⁻) from the [AlH₄]⁻ complex then attacks the electrophilic carbon of the C=N bond.[10] Subsequent steps involve the cleavage of the N-O bond, facilitated by the oxophilic nature of aluminum, followed by workup with water to protonate the resulting amine.[9][10]
-
With Catalytic Hydrogenation (e.g., H₂/Pd-C): The oxime adsorbs onto the surface of the palladium catalyst. Molecular hydrogen (H₂) also adsorbs onto the catalyst and dissociates into reactive hydrogen atoms.[8] These atoms are then transferred stepwise to the C=N double bond and the N-O single bond, ultimately leading to the formation of the primary amine and water.[8]
Reagent Selection and Rationale
The choice of reducing agent is a critical parameter that influences reaction efficiency, selectivity, and safety. The table below compares the two methods detailed in this guide.
| Parameter | Method A: Lithium Aluminum Hydride (LAH) | Method B: Catalytic Hydrogenation (H₂/Pd-C) |
| Reactivity | Very high; reduces most polar pi bonds.[11][12] | High, but more selective. |
| Conditions | Anhydrous ethereal solvent (e.g., THF, Et₂O), 0 °C to reflux.[13] | 1-50 atm H₂ pressure, various solvents (e.g., EtOH, MeOH, EtOAc).[14] |
| Advantages | Rapid reaction times, high yields, powerful. | Milder conditions, scalable, environmentally benign byproduct (H₂O), catalyst is recyclable.[14] |
| Disadvantages | Highly reactive with water and protic solvents, pyrophoric potential, requires strict anhydrous technique, hazardous workup.[15][16] | Requires specialized pressure equipment, catalyst can be pyrophoric, potential for side reactions (e.g., over-reduction of other groups).[2][17] |
| Best Suited For | Small to medium scale lab synthesis where speed is critical. | Process development, large-scale synthesis, and when milder conditions are required. |
Detailed Experimental Protocols
4.1. Synthesis of 4-(1H-Pyrazol-1-yl)benzaldehyde Oxime (Starting Material)
This protocol assumes the starting aldehyde is available. The oxime can be readily synthesized via standard procedures.[18]
-
Materials: 4-(1H-pyrazol-1-yl)benzaldehyde, hydroxylamine hydrochloride (NH₂OH·HCl), sodium acetate, ethanol, water.
-
Procedure:
-
Dissolve 4-(1H-pyrazol-1-yl)benzaldehyde (1.0 eq) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.
-
Stir the mixture at room temperature or gentle reflux for 1-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture and add cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the oxime as a white solid.
-
4.2. Method A: Reduction using Lithium Aluminum Hydride (LAH)
WARNING: Lithium aluminum hydride reacts violently with water and can ignite in moist air.[15] This procedure must be performed by trained personnel in a certified fume hood under an inert atmosphere (Nitrogen or Argon).[19][20]
-
Materials & Equipment:
-
4-(1H-pyrazol-1-yl)benzaldehyde oxime
-
Lithium aluminum hydride (LAH), 1M solution in THF or powder
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, nitrogen/argon line.
-
-
Step-by-Step Protocol:
-
Setup: Assemble the glassware and flame-dry under vacuum or in an oven. Allow to cool to room temperature under a stream of inert gas.
-
Reagent Addition: Suspend LAH powder (1.5 - 2.0 eq) in anhydrous THF in the reaction flask at 0 °C (ice bath). Alternatively, charge the flask with a 1M solution of LAH in THF.
-
Substrate Addition: Dissolve the oxime (1.0 eq) in anhydrous THF in the dropping funnel. Add the oxime solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) for 2-6 hours. Monitor the reaction progress by TLC (staining with ninhydrin can help visualize the amine product).
-
Quenching (Fieser Workup): CAUTION! EXOTHERMIC REACTION AND HYDROGEN GAS EVOLUTION. Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add dropwise 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, where 'X' is the mass (in g) of LAH used.
-
Filtration & Extraction: A granular white precipitate of aluminum salts should form. Stir vigorously for 30 minutes, then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Isolation: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in DCM, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization/distillation if applicable.
-
4.3. Method B: Reduction via Catalytic Hydrogenation
-
Materials & Equipment:
-
4-(1H-pyrazol-1-yl)benzaldehyde oxime
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Ethanol or Methanol
-
Parr hydrogenator or similar pressure vessel
-
Hydrogen gas source
-
Celite
-
-
Step-by-Step Protocol:
-
Setup: To a pressure-resistant hydrogenation vessel, add the oxime (1.0 eq) and the solvent (Ethanol or Methanol).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol%) to the vessel under a stream of nitrogen or argon to prevent ignition of the dry catalyst.
-
Hydrogenation: Seal the vessel. Purge the system several times by evacuating and refilling with nitrogen, followed by evacuating and refilling with hydrogen.
-
Reaction: Pressurize the vessel with hydrogen (typically 3-4 bar or ~50 psi) and stir vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Filtration: CAUTION! The Pd/C catalyst can be pyrophoric and may ignite upon exposure to air, especially when containing residual hydrogen and solvent. Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine product.
-
Purification: The product is often of high purity but can be further purified by column chromatography if necessary.
-
Visualization of Workflows
Caption: Experimental workflows for the two reduction methods.
Caption: Simplified mechanism for LAH reduction of an oxime.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | (Method A): Inactive LAH due to moisture exposure. (Method B): Inactive/poisoned catalyst. | (A): Use fresh, unopened LAH or a recently titrated solution. Ensure glassware is perfectly dry. (B): Use fresh catalyst. Ensure substrate and solvent are free of catalyst poisons (e.g., sulfur compounds). |
| Incomplete Reaction | Insufficient reducing agent or reaction time. | Increase stoichiometry of reducing agent (e.g., to 2.5 eq for LAH). Increase reaction time and monitor by TLC. For hydrogenation, increase H₂ pressure or temperature if equipment allows. |
| Formation of Side Products | (Method B): Formation of secondary amines from reaction of the product amine with an intermediate imine.[17] | In catalytic hydrogenation, adding a small amount of acid (e.g., HCl in ethanol) can suppress secondary amine formation by protonating the primary amine product, making it less nucleophilic. |
| Difficult Workup (Method A) | Formation of a gelatinous aluminum hydroxide precipitate that is difficult to filter. | Ensure the Fieser workup ratios are followed precisely. Vigorous stirring after the final water addition is crucial to promote granulation. Using Rochelle's salt solution during workup can also help by chelating the aluminum salts. |
Safety Precautions
-
General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.[16][19] All operations should be conducted in a well-ventilated chemical fume hood.
-
Lithium Aluminum Hydride (LAH): LAH is a highly hazardous substance. It is corrosive and reacts violently with water, releasing flammable hydrogen gas which can spontaneously ignite.[16][21] Never use water or carbon dioxide fire extinguishers on an LAH fire; use a Class D dry powder extinguisher (e.g., Met-L-X) or smother with dry sand.[15][20] All equipment must be scrupulously dried, and the reaction must be run under an inert atmosphere.[19]
-
Catalytic Hydrogenation: The palladium on carbon catalyst is flammable, especially when dry or saturated with hydrogen.[14] Handle the dry powder in an inert atmosphere. Ensure the reaction vessel is properly purged before and after the reaction to avoid creating an explosive mixture of hydrogen and air.
Applications in Drug Discovery
The product, (4-(1H-pyrazol-1-yl)phenyl)methanamine, is a valuable building block for creating libraries of drug candidates. The primary amine handle allows for a multitude of subsequent reactions:
-
Amide Formation: Acylation to form a diverse range of amides.
-
Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These transformations enable the exploration of the chemical space around the pyrazole-benzylamine core, a motif found in compounds targeting a variety of biological targets.[3][7]
References
- Filo. (2025, November 1). Mechanism of how oxime is converted to amine.
- Princeton University Environmental Health and Safety. Lithium Aluminum Hydride.
- Wang, Z., et al. (2021). Metal/Oxide Interface Enabling Selective Electrocatalytic Reduction of Oxime to Amine in Neutral Electrolyte. Journal of the American Chemical Society.
- JoVE. (2023, April 30). Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds.
- University of Georgia Office of Research. LithiumAluminumHydride-16853-85-3.docx.
- ResearchGate. Mechanism for the reduction of substituted oxime to substituted amine.
- Redina, E., et al. (2023). Hydrogenation of aromatic aldoximes to amines over Pd/Al2O3. ResearchGate.
- Safety Data Sheet for Lithium aluminum hydride. Sigma-Aldrich.
- New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY.
- Liu, Y., et al. (2019). Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions. Reaction Chemistry & Engineering.
- Stanford University. A Campus Laboratory Fire Involving Lithium Aluminum Hydride.
- ECHEMI. Reduction of oximes with lithium aluminium hydride.
- MDPI. (2022, December 9). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines.
- Encyclopedia.pub. (2022, December 28). Heterogeneous Catalysis for Selective Hydrogenation of Oximes.
- Journal of the American Chemical Society. Reduction of oximes with lithium aluminum hydride.
- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.
- Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate.
- Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture.
- Chemistry Stack Exchange. (2017, January 9). Reduction of oximes with lithium aluminium hydride.
- RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- Der Pharma Chemica. Synthesis of primary amines by one-pot reductive amination of aldehydes.
- Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
- ResearchGate. Synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives 3a–g....
- Organic Letters. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis.
- Request PDF. (2025, August 6). Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. royal-chem.com [royal-chem.com]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of how oxime is converted to amine | Filo [askfilo.com]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. westliberty.edu [westliberty.edu]
- 17. Heterogeneous Catalysis for Selective Hydrogenation of Oximes | Encyclopedia MDPI [encyclopedia.pub]
- 18. researchgate.net [researchgate.net]
- 19. research.uga.edu [research.uga.edu]
- 20. A Campus Laboratory Fire Involving Lithium Aluminum Hydride – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 21. nj.gov [nj.gov]
Application Note: Accelerated Synthesis of 4-(1H-Pyrazol-1-yl)benzaldehyde Oxime via Microwave-Assisted Organic Synthesis (MAOS)
An Application Note for Drug Discovery and Development Professionals
Abstract This application note provides a comprehensive, field-proven protocol for the rapid and efficient synthesis of 4-(1H-pyrazol-1-yl)benzaldehyde oxime, a valuable building block in medicinal chemistry. By leveraging Microwave-Assisted Organic Synthesis (MAOS), this two-step procedure dramatically reduces reaction times from hours to minutes while often improving yields and product purity compared to conventional heating methods.[1][2] We detail the underlying principles of microwave-mediated synthesis, provide step-by-step experimental protocols, and offer expert insights into reaction optimization and characterization. This guide is designed for researchers and scientists in drug development seeking to accelerate discovery timelines through modern synthetic techniques.
Strategic Overview: The Rationale for a Microwave-Centric Approach
The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] Consequently, the efficient synthesis of functionalized pyrazole intermediates is a critical step in the development of new chemical entities. The target molecule, 4-(1H-pyrazol-1-yl)benzaldehyde oxime, serves as a versatile precursor for more complex derivatives, such as those used in the development of novel acaricides and potential anticancer agents.[6][7]
Traditional synthetic routes often rely on conventional heating (oil baths, heating mantles), which can require prolonged reaction times and lead to the formation of side products. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry by improving energy efficiency and minimizing solvent use.[8][9] This protocol harnesses the power of MAOS to provide a robust and reproducible pathway to the target compound.[1]
The synthesis proceeds in two key stages:
-
Nucleophilic Aromatic Substitution (SNAr): Formation of the intermediate, 4-(1H-pyrazol-1-yl)benzaldehyde.
-
Condensation: Conversion of the intermediate aldehyde to the final oxime product.
This application note will elucidate the causality behind each experimental choice, ensuring a deep understanding of the process.
Foundational Principles: Why Microwaves Excel
Understanding the mechanism of microwave heating is crucial to appreciating its advantages over conventional methods.
-
Conventional Heating: Energy is transferred indirectly to the reaction mixture via conduction and convection from an external heat source. This process is slow and can create temperature gradients within the vessel, leading to non-uniform heating.
-
Microwave Heating: Microwaves, a form of electromagnetic radiation, directly interact with polar molecules in the reaction mixture.[10] This interaction induces rapid rotation of the molecules, generating heat through dielectric loss. The result is instantaneous, uniform, and highly efficient volumetric heating, which dramatically accelerates reaction rates.[1][10]
This direct energy transfer is particularly effective for polar transition states, such as those involved in the SNAr reaction, leading to significant rate enhancements.[8]
Caption: Contrasting slow, conductive heat transfer with rapid, direct microwave energy transfer.
Detailed Experimental Protocols
This section provides validated, step-by-step protocols for the synthesis and characterization of the target compound.
Materials and Equipment
-
Reagents: 4-Fluorobenzaldehyde (≥98%), Pyrazole (≥98%), Anhydrous Potassium Carbonate (K₂CO₃, ≥99%), Hydroxylamine Hydrochloride (NH₂OH·HCl, ≥99%), Sodium Acetate (NaOAc, anhydrous, ≥99%), Dimethylformamide (DMF, anhydrous), Ethanol (absolute), Ethyl Acetate, Deionized Water.
-
Equipment: Dedicated microwave synthesizer (e.g., CEM Discover, Biotage Initiator), 10 mL microwave reaction vials with snap caps/septa, magnetic stir bars, standard laboratory glassware, rotary evaporator, Buchner funnel, analytical balance, TLC plates (silica gel 60 F₂₅₄), NMR spectrometer, Mass spectrometer.
Protocol 1: Microwave-Assisted Synthesis of 4-(1H-Pyrazol-1-yl)benzaldehyde (Intermediate)
This step involves a nucleophilic aromatic substitution reaction where the pyrazole anion displaces the fluoride from the activated aromatic ring. DMF is chosen as the solvent due to its high boiling point and high dielectric constant, making it ideal for microwave synthesis.[9] Potassium carbonate acts as the base to deprotonate pyrazole, forming the nucleophilic pyrazolate anion.
Caption: A logical flow from reagent preparation to final product confirmation.
Conclusion and Future Outlook
This application note demonstrates a highly efficient, microwave-assisted protocol for the synthesis of 4-(1H-pyrazol-1-yl)benzaldehyde oxime. The MAOS approach offers substantial advantages in terms of reaction speed, yield, and energy efficiency, making it an ideal method for modern, fast-paced research and development environments. [1][8]The protocols described herein are robust, reproducible, and can be readily adapted for the synthesis of analogous compounds, thereby accelerating the discovery of novel pyrazole-based therapeutics.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate.
- Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
- The Role of Microwave-Assisted Synthesis in Organic Chemistry. (2024). ResearchGate.
- Specific Effects of Microwave - Solid Supported Reaction. (n.d.). ijpsnonline.com.
- Microwave-Driven Chemical Reactions. (n.d.). RFHIC.
- Fe(HSO₄)₃-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. (n.d.). Organic Chemistry Research.
- How does hydroxylamine react with aldehydes/ketones to form oximes? (2015). Quora.
- Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. (n.d.). volksonline.com.
- One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. (n.d.). National Center for Biotechnology Information.
- Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. (2025). MDPI.
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). ScienceDirect.
- Submitted by Francis Loiseau and André M. Beauchemin. (n.d.). Organic Syntheses Procedure.
- MICROWAVE ASSISTED SYNTHESIS OF N-[4-(5-ARYL-1H/ PHENYL-PYRAZOL -3-YL). (n.d.). rasayanjournal.co.in.
- General procedure for the synthesis of aromatic oximes. (n.d.). The Royal Society of Chemistry.
- Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO₃ as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. (n.d.). The Royal Society of Chemistry.
- Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. (n.d.). National Center for Biotechnology Information.
- Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. (2012). MDPI.
- Application Notes and Protocols for Oxime Bond Formation. (n.d.). Benchchem.
- Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information.
- 1H-NMR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. (n.d.). ResearchGate.
- 4-(1H-Pyrazol-1-yl)benzaldehyde AldrichCPR. (n.d.). Sigma-Aldrich.
- Pyrazole-based oxime derivatives as anticancer agents. (n.d.). ResearchGate.
- Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing 1,3,4-Oxadiazole Group. (2025). ResearchGate.
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential [mdpi.com]
- 4. html.rhhz.net [html.rhhz.net]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. researchgate.net [researchgate.net]
- 10. RF Energy Industrial I Microwave-Driven Chemical Reactions [rfhic.com]
Application Note: Precision Bioassay Protocols for Pyrazole-Oxime Cytotoxicity Profiling
Executive Summary & Scientific Rationale
Pyrazole-oxime hybrids represent a "privileged structure" in medicinal chemistry, combining the pharmacophore stability of the pyrazole ring with the unique hydrogen-bonding and metal-chelating properties of the oxime group (
-
Solubility: High lipophilicity (LogP > 3) often leads to compound precipitation in aqueous culture media.
-
Chemical Interference: The oxime group can, under specific pH conditions, non-enzymatically reduce tetrazolium salts (MTT/MTS), yielding false-positive viability data.
-
Stability: Oximes are susceptible to hydrolysis in highly acidic environments, though generally stable at physiological pH.
This guide outlines a self-validating workflow designed to eliminate artifacts and rigorously establish the therapeutic window of these compounds.
Pre-Assay Critical Control Points
Before initiating cellular assays, the physicochemical behavior of the library must be baselined.
A. Solubility & Solvent Tolerance
Most pyrazole-oximes are hydrophobic.
-
Primary Solvent: Dissolve neat compounds in sterile, anhydrous DMSO to create a 10 mM or 50 mM Master Stock .
-
Working Solutions: Serial dilutions must be performed in culture media immediately prior to use.
-
The "Crash-Out" Check:
-
Procedure: Dilute the highest test concentration (e.g., 100 µM) into complete culture medium in a clear tube. Incubate at 37°C for 1 hour.
-
Validation: Inspect for turbidity or crystal formation under 20x microscopy. If precipitation occurs, the IC50 data will be invalid.
-
Limit: Final DMSO concentration on cells must remain < 0.5% (v/v) (ideally < 0.1%) to prevent solvent-induced cytotoxicity.[1]
-
B. Chemical Interference Screen (Mandatory)
Oximes can act as weak reducing agents.
-
The Risk: Direct reduction of MTT to purple formazan in the absence of live cells.[2]
-
The Control: Every plate must include a "Compound-Only" well (Media + Compound + MTT, no cells). If this well turns purple, switch to a non-redox assay like Sulforhodamine B (SRB) or ATP luminescence .
Protocol A: High-Fidelity Cytotoxicity Screening (Modified MTT)
This protocol is optimized to detect false positives caused by pyrazole-oxime chemistry.
Materials
-
Cell Lines: e.g., A549 (Lung), MCF-7 (Breast), MDA-MB-231 (Triple-negative breast).
-
Reagents: MTT (5 mg/mL in PBS), DMSO (solubilizer).
-
Control: Cisplatin or Paclitaxel (positive control).
Step-by-Step Workflow
-
Seeding:
-
Seed tumor cells (
cells/well) in 96-well plates. -
Incubate for 24 hours to allow attachment.
-
-
Treatment (The 4-Arm Design):
-
Arm A (Test): Cells + Media + Pyrazole-Oxime (0.1 – 100 µM).
-
Arm B (Vehicle Control): Cells + Media + DMSO (matched %).
-
Arm C (Blank): Media only (no cells).
-
Arm D (Interference Control): Media + Pyrazole-Oxime (Highest Conc.) + NO CELLS .
-
-
Incubation:
-
Incubate for 48 or 72 hours at 37°C, 5% CO2.
-
-
Development:
-
Add 20 µL MTT stock to all wells. Incubate 3–4 hours.
-
Critical Observation: Check Arm D. If purple crystals form here, the compound is chemically reducing MTT. Abort and switch to SRB Assay.
-
-
Solubilization & Reading:
-
Aspirate media carefully. Add 150 µL DMSO.
-
Shake for 10 mins. Measure Absorbance (OD) at 570 nm (reference 630 nm).
-
Data Analysis
Note: If Arm D > Arm C, subtract (Arm D - Arm C) from the numerator to correct for chemical reduction, though switching assays is preferred.Protocol B: Mechanistic Deconvolution (Flow Cytometry)
Once cytotoxicity is confirmed (IC50 < 10 µM), the Mechanism of Action (MOA) must be determined. Pyrazole-oximes typically induce apoptosis via the intrinsic mitochondrial pathway or ROS generation.
Assay 1: Annexin V-FITC / PI (Apoptosis vs. Necrosis)
This distinguishes early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).
-
Treatment: Treat cells with IC50 concentration of the pyrazole-oxime for 24 hours.[3]
-
Harvest: Trypsinize gently (avoid cell damage). Wash with cold PBS.
-
Staining:
-
Resuspend in 1X Binding Buffer.
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubate 15 min in dark at RT.
-
-
Acquisition: Analyze via Flow Cytometer (e.g., BD FACSCalibur).
-
Expected Result: A shift from Q3 (Live) to Q4 (Early Apoptosis) indicates programmed cell death, a hallmark of effective pyrazole-oxime drugs [1, 2].
-
Assay 2: ROS Generation (DCFH-DA)
Many pyrazole derivatives trigger oxidative stress.
-
Staining: Load cells with 10 µM DCFH-DA for 30 min prior to drug treatment or post-treatment depending on kinetics.
-
Treatment: Expose to IC50 dose for 6–12 hours.
-
Analysis: Measure fluorescence (Ex/Em: 485/535 nm).
-
Logic: Increased fluorescence indicates ROS-mediated mitochondrial damage [3].
-
Visualization of Workflows & Pathways
Figure 1: The Self-Validating Screening Logic
This diagram illustrates the decision matrix required to avoid false positives common with oxime derivatives.
Caption: Decision matrix for pyrazole-oxime screening. Note the critical "Cell-Free MTT Check" to prevent false viability signals caused by chemical reduction.
Figure 2: Mechanism of Action (Apoptosis)
The established pathway for cytotoxic pyrazole-oximes involves mitochondrial destabilization.
Caption: Common mechanistic pathways for pyrazole-oximes. Cytotoxicity is typically driven by ROS generation, Bcl-2/Bax modulation, and Caspase activation.
Data Presentation Standards
When reporting results for this class of compounds, use the following table structure to ensure comparability.
| Compound ID | R-Group Subst. | IC50 (µM) [A549] | IC50 (µM) [Normal Cells] | Selectivity Index (SI) | MOA (Primary) |
| PO-01 | -CH3 | 12.5 ± 1.2 | >100 | >8.0 | ROS Induction |
| PO-02 | -Ph-Cl | 4.3 ± 0.5 | 45.0 | 10.4 | Tubulin Inhibition |
| Cisplatin | (Control) | 5.1 ± 0.8 | 15.2 | 2.9 | DNA Adducts |
Note: The Selectivity Index (SI) = IC50 (Normal) / IC50 (Cancer). An SI > 3 is generally considered favorable for early-stage hits.
References
-
Ahsan, M. J., et al. (2013). Synthesis and anticancer activity of some new pyrazole derivatives. European Journal of Medicinal Chemistry. Link
-
Gao, F., et al. (2010). Synthesis of novel oxime-containing pyrazole derivatives and discovery of regulators for apoptosis and autophagy in A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters. Link
-
Nossier, E. S., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization. International Journal of Molecular Sciences. Link
-
Promega Corporation. Cell Viability Assay Guide: Interference with Tetrazolium Assays. Link
Sources
Green chemistry methods for synthesizing pyrazole-substituted oximes
Application Notes & Protocols
Introduction: The Imperative for Greener Synthesis
Pyrazole-substituted oximes represent a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals, including potent acaricides like fenpyroximate.[1] The synthesis of these valuable molecules has traditionally relied on methods that often involve hazardous solvents, high energy consumption, and multiple complex steps, generating significant chemical waste.[2][3]
Green chemistry offers a transformative approach, providing alternative synthetic pathways that prioritize sustainability without compromising efficiency.[2] By adhering to principles such as the use of safer solvents, energy efficiency (e.g., microwave and ultrasound irradiation), and process intensification (e.g., one-pot and multicomponent reactions), we can design synthetic routes that are not only environmentally benign but also economically advantageous.[3][4][5]
This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the green synthesis of pyrazole-substituted oximes. It moves beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to adapt and optimize these methods for their specific molecular targets.
Core Synthetic Strategies & Mechanistic Insights
The synthesis of pyrazole-substituted oximes can be broadly divided into two key stages: the formation of the pyrazole core and the subsequent formation and alkylation/arylation of the oxime moiety. Green chemistry principles can be applied to revolutionize both stages. The most impactful strategies include:
-
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to achieve rapid and uniform heating of the reaction mixture.[6] Unlike conventional heating, which relies on slow conduction, microwaves directly couple with polar molecules, leading to dramatic reductions in reaction times (from hours to minutes), increased product yields, and often cleaner reactions with fewer byproducts.[4][7][8]
-
Ultrasound-Assisted Synthesis (Sonochemistry): The application of high-frequency ultrasound waves induces acoustic cavitation—the formation, growth, and implosion of microscopic bubbles.[9] This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates under milder bulk conditions.[9][10][11]
-
Solvent-Free & Catalyst-Free Conditions: The most direct application of green chemistry is the elimination of volatile and often toxic organic solvents.[2] Solvent-free, or "neat," reactions reduce waste, simplify product work-up, and lower costs.[5][12] In many cases, the inherent reactivity of the starting materials under microwave or ultrasound conditions can also eliminate the need for a catalyst.[13]
The following sections provide detailed protocols that integrate these powerful green techniques.
Protocol 1: Microwave-Assisted One-Pot Synthesis of Pyrazole-4-Carbaldehyde Oximes
This protocol describes a highly efficient, one-pot, three-component reaction to form a key pyrazole oxime intermediate. It leverages the speed of microwave chemistry and minimizes waste by combining multiple steps.
Causality and Experimental Rationale:
-
Multicomponent Reaction (MCR): This approach embodies the principle of atom and step economy. By combining aldehyde, a β-ketoester, and hydrazine hydrate in a single vessel, we avoid isolating intermediates, which saves time, solvents, and energy, and reduces overall waste.[14][15]
-
Microwave Irradiation: The use of microwave energy is critical for driving the reaction to completion in minutes.[16] It rapidly overcomes the activation energy for both the initial Knoevenagel condensation and the subsequent cyclization to form the pyrazole ring.
-
Solvent Choice: Ethanol is chosen as the reaction medium. It is a bio-based and relatively benign solvent with a high dielectric constant, making it an excellent choice for microwave-assisted synthesis.[2] In some cases, reactions can be run entirely solvent-free on a solid support.[16]
Visual Workflow: One-Pot Synthesis
Caption: Workflow for microwave-assisted one-pot synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the substituted aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and phenylhydrazine (1.0 mmol).
-
Solvent Addition: Add absolute ethanol (3 mL) to the vessel.
-
Reaction Initiation: Seal the vessel and place it in the cavity of a microwave synthesizer.
-
Microwave Irradiation: Irradiate the mixture at 150 W with a target temperature of 110°C for 10 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, cool the vessel to room temperature. The solid product will often precipitate from the solution.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to yield the desired substituted pyrazole.
-
Oximation: To the synthesized pyrazole carbaldehyde (1.0 mmol) in ethanol (10 mL), add hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol). Irradiate the mixture in the microwave at 80°C for 5-10 minutes.
-
Final Work-up: After cooling, pour the reaction mixture into ice-cold water. The pyrazole oxime will precipitate and can be collected by filtration, washed with water, and dried.
Protocol 2: Ultrasound-Assisted Green Synthesis of Pyrazole-Substituted Oxime Ethers
This protocol details the final step in synthesizing many bioactive pyrazole oximes: the etherification of a pyrazole oxime intermediate with an alkyl or benzyl halide. Sonication provides an energy-efficient alternative to prolonged heating.
Causality and Experimental Rationale:
-
Sonochemistry: Ultrasound irradiation promotes the reaction by creating intense localized turbulence and micro-jets at the solid-liquid interface of the base (e.g., K₂CO₃) and the liquid phase.[9][11] This continuously cleans the surface of the solid reactant, enhancing reactivity and allowing the reaction to proceed efficiently at a lower bulk temperature.
-
Green Solvent: The reaction is performed in aqueous ethanol or dimethyl carbonate (DMC).[2] Water is the ultimate green solvent, while DMC is a biodegradable and non-toxic alternative to solvents like DMF or acetone.[2]
-
Phase Transfer Catalyst (Optional): In biphasic systems, a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be used. The PTC shuttles the deprotonated oxime anion from the aqueous or solid phase into the organic phase to react with the halide, dramatically increasing the reaction rate.
Visual Representation: Reaction Mechanism
Caption: Key steps in the ultrasound-promoted O-alkylation.
Step-by-Step Methodology:
-
Reagent Setup: In a 50 mL round-bottom flask, suspend the pyrazole-4-carbaldehyde oxime (1.0 mmol) and potassium carbonate (1.5 mmol) in a 1:1 mixture of ethanol and water (20 mL).
-
Addition of Halide: Add the desired alkyl or benzyl halide (e.g., 4-(chloromethyl)pyridine, 1.1 mmol) to the suspension.
-
Ultrasonic Irradiation: Place the flask in an ultrasonic cleaning bath, ensuring the liquid level inside the flask is below the water level in the bath.
-
Reaction Conditions: Irradiate the mixture with ultrasound (e.g., 40 kHz frequency) at a controlled temperature of 40-50°C for 30-60 minutes. Monitor the reaction's progress using TLC.
-
Product Isolation: Once the starting material is consumed, transfer the reaction mixture to a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure pyrazole-substituted oxime ether.
Comparative Data of Green Synthetic Methods
The following table summarizes typical results obtained using the green chemistry methods described, demonstrating their clear advantages over conventional synthetic routes.
| Method | Catalyst/Solvent | Avg. Reaction Time | Avg. Yield (%) | Key Advantages | References |
| Microwave-Assisted | Ethanol, Water, or Solvent-Free | 5-20 minutes | 85-98% | Rapid, High Yields, Clean Reactions | [15][16][17] |
| Ultrasound-Assisted | Aqueous Ethanol, DMC | 30-90 minutes | 80-92% | Energy Efficient, Mild Conditions | [9][10][11] |
| Solvent-Free (Thermal) | None or TBAB | 45-120 minutes | 80-92% | No Solvent Waste, Simple Work-up | [5][12] |
| Conventional (Reflux) | Toluene, DMF | 6-24 hours | 60-75% | (Baseline for comparison) | [3] |
Conclusion
The adoption of green chemistry principles, particularly through microwave and ultrasound-assisted techniques, offers a superior paradigm for the synthesis of pyrazole-substituted oximes. These methods provide significant advantages in terms of reaction speed, product yield, energy consumption, and environmental impact. The protocols detailed in this guide are robust, reproducible, and grounded in established scientific literature, providing researchers with the tools to accelerate drug discovery and development in a sustainable and responsible manner.
References
-
Luo, W.-J., et al. (2024). Vinyldiazo compounds undergo a thermal electrocyclization to form pyrazoles in good yields. J. Org. Chem., 89, 10066-10076. Available at: [Link]
-
Taylor & Francis Online. (2025). Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
MDPI. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link]
-
Royal Society of Chemistry. (2004). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry. Available at: [Link]
-
PubMed. (2009). Ultrasound promoted synthesis of substituted pyrazoles and isoxazoles containing sulphone moiety. Ultrasonics Sonochemistry, 16(2), 237-42. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Toche, R. B., et al. (2019). Green Synthesis of Pyrazole and Oxazole Derivatives. Journal of Heterocyclic Chemistry, 56, 38. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available at: [Link]
-
DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Science. Available at: [Link]
-
PubMed. (2020). Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 30(22), 127592. Available at: [Link]
-
MDPI. (n.d.). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Pharmaceuticals. Available at: [Link]
-
Journal of University of Shanghai for Science and Technology. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Available at: [Link]
-
ScienceDirect. (n.d.). Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. Arabian Journal of Chemistry. Available at: [Link]
-
PubMed. (2021). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Combinatorial Chemistry & High Throughput Screening, 24(5), 695-700. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. Available at: [Link]
-
MDPI. (n.d.). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Antioxidants. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Mg(HSO4)2: An efficient and eco-friendly catalyst for the synthesis of pyrazoles. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Molecules. Available at: [Link]
-
Journal of Emerging Technologies and Innovative Research. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. Available at: [Link]
-
College of Science, University of Kirkuk. (n.d.). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. Available at: [Link]
-
ResearchGate. (n.d.). Ultrasound promoted synthesis of pyrazolyl/isoxazolyl oxadiazoles as antimicrobials. Available at: [Link]
-
PubMed. (2007). New "green" approaches to the synthesis of pyrazole derivatives. Molecules, 12(7), 1482-91. Available at: [Link]
-
ResearchGate. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Green Chemistry Letters and Reviews. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules. Available at: [Link]
-
MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. Available at: [Link]
-
Royal Society of Chemistry. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances. Available at: [Link]
Sources
- 1. Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kthmcollege.ac.in [kthmcollege.ac.in]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New "green" approaches to the synthesis of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrasound promoted synthesis of substituted pyrazoles and isoxazoles containing sulphone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
- 17. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1H-Pyrazol-1-yl)benzaldehyde Oxime
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of 4-(1H-pyrazol-1-yl)benzaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms and critical parameters that govern success. By explaining the causality behind each experimental choice, we aim to empower you to troubleshoot effectively and significantly improve your reaction yields and product purity.
The synthesis is typically approached as a two-step process: first, the N-arylation of pyrazole to form the key benzaldehyde intermediate, followed by the oximation to yield the final product. This guide is structured to address potential issues in both stages of the synthesis.
Section 1: Synthesis Workflow and Core Challenges
The overall synthetic pathway is straightforward in concept but requires careful control of reaction conditions to achieve high yields. The primary challenges often lie in achieving a clean, high-yield N-arylation in the first step and driving the oximation to completion while ensuring easy purification in the second.
Caption: High-level workflow for the two-step synthesis.
Section 2: Troubleshooting the Synthesis of 4-(1H-Pyrazol-1-yl)benzaldehyde (Precursor)
The formation of the C-N bond between the pyrazole ring and the phenyl ring is the most critical step for ensuring a good overall yield. The Ullmann condensation is a classic and effective method for this transformation.[1]
Q1: My Ullmann condensation yield is low or the reaction is stalling. What are the most critical parameters to investigate?
A1: Low yield in an Ullmann-type reaction is a frequent issue stemming from several interdependent factors. A systematic approach to optimization is crucial.
-
Causality of Reactant Choice: The reactivity of the aryl halide is paramount. The bond strength decreases in the order Ar-F > Ar-Cl > Ar-Br > Ar-I. Therefore, 4-iodobenzaldehyde is the most reactive starting material, followed by 4-bromobenzaldehyde. While more expensive, their use often leads to milder reaction conditions and higher yields compared to their chloro or fluoro counterparts.[2]
-
Copper Catalyst Source and Activation: Traditional Ullmann reactions used stoichiometric amounts of copper powder, which required activation to remove the passivating oxide layer.[1] Modern protocols utilize catalytic amounts of copper(I) salts, such as CuI, which are generally more reactive and lead to cleaner reactions. Ensure your CuI is fresh and has been stored under inert conditions to prevent oxidation to less active Cu(II) species.
-
The Role of the Ligand: Ligand-accelerated catalysis has revolutionized the Ullmann reaction, allowing for lower reaction temperatures and catalyst loadings.[3] Diamine ligands, such as 1,10-phenanthroline or L-proline, chelate to the copper center, increasing its solubility and facilitating the oxidative addition step of the catalytic cycle.[2][4] The absence of a suitable ligand is a common reason for poor performance.
-
Base Selection: A base is required to deprotonate the pyrazole (pKa ≈ 14), generating the pyrazolate anion, which is the active nucleophile. Strong, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred. Cs₂CO₃ is more soluble in organic solvents and can lead to enhanced reactivity. The base must be finely powdered and thoroughly dried, as water can inhibit the reaction.
-
Solvent and Temperature: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically required to solubilize the reactants and achieve the necessary reaction temperatures (often 100-150 °C).[5] It is critical to use anhydrous solvents, as water can protonate the pyrazolate and interfere with the catalyst.
Comparative Data for Ullmann Condensation Conditions
| Parameter | Condition A (Classic) | Condition B (Ligand-Accelerated) | Rationale for Improvement |
| Aryl Halide | 4-chlorobenzaldehyde | 4-iodobenzaldehyde | Weaker C-I bond enhances reactivity, allowing milder conditions. |
| Catalyst | Cu powder (1.5 eq) | CuI (10 mol%) | Catalytic amount reduces metal waste; Cu(I) is the active state. |
| Ligand | None | L-proline (20 mol%) | Ligand increases catalyst solubility and accelerates the catalytic cycle.[4] |
| Base | K₂CO₃ (2.0 eq) | Cs₂CO₃ (2.0 eq) | Higher solubility of Cs₂CO₃ can improve reaction rates. |
| Solvent | Nitrobenzene | DMSO | DMSO is a less hazardous solvent with excellent solvating properties.[5] |
| Temperature | >180 °C | 110-120 °C | Ligand acceleration permits significantly lower reaction temperatures.[3] |
Q2: I am observing significant side products during the N-arylation. What are they and how can they be minimized?
A2: The primary side product in Ullmann reactions is often the homocoupling of the aryl halide to form a biphenyl species (in this case, 4,4'-biphenyldicarbaldehyde). This occurs when the organocopper intermediate reacts with another molecule of aryl halide instead of the desired nucleophile.
Minimization Strategies:
-
Use a Ligand: Ligands can stabilize the copper-nucleophile complex, favoring the desired cross-coupling pathway over homocoupling.
-
Control Stoichiometry: Using a slight excess of the pyrazole (e.g., 1.1-1.2 equivalents) can help ensure the organocopper intermediate is quenched by the nucleophile.
-
Lower Temperatures: While Ullmann reactions require heat, excessively high temperatures can promote side reactions. The use of ligands and more reactive aryl halides allows for lower, more controlled temperatures.[3]
Section 3: Troubleshooting the Oximation of 4-(1H-Pyrazol-1-yl)benzaldehyde
This step involves the condensation of the aldehyde with hydroxylamine. While generally a high-yielding reaction, achieving complete conversion and a pure product requires attention to detail.[6]
Q3: The oximation reaction is slow or incomplete. How can I drive it to completion?
A3: Incomplete conversion is typically a result of suboptimal pH or insufficient free hydroxylamine.
-
Mechanism and the Role of pH: The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration.[6] Hydroxylamine is typically supplied as its hydrochloride salt (NH₂OH·HCl) for stability. A base is required to neutralize the HCl and liberate the free, nucleophilic hydroxylamine. However, the reaction is acid-catalyzed, particularly the dehydration step. Therefore, the pH must be carefully controlled. A weakly acidic to neutral pH (around 4-6) is often optimal.
-
Choice of Base: Using a stoichiometric amount of a mild base like sodium acetate is ideal. Sodium acetate acts as a buffer, liberating free hydroxylamine while maintaining a weakly acidic environment conducive to the reaction.[7] Strong bases like NaOH can deprotonate the oxime product, potentially leading to side reactions, while weaker bases may not generate enough free nucleophile.
-
Solvent and Temperature: The reaction is commonly performed in an alcohol/water mixture (e.g., ethanol/water), which effectively dissolves both the organic aldehyde and the inorganic hydroxylamine salt.[8] Gentle heating (e.g., refluxing) is often sufficient to drive the reaction to completion within a few hours. For some substrates, microwave-assisted synthesis can dramatically reduce reaction times to minutes.[7]
Caption: Simplified mechanism of oxime formation.
Q4: My product is a mixture of E/Z isomers. How can I control or separate them?
A4: Aldoximes can exist as geometric isomers (syn/anti or E/Z). The formation of these isomers is common, and the ratio can depend on the reaction and crystallization conditions.[9] For benzaldehyde oxime itself, the Z-isomer is often the major product under kinetic control at room temperature.[9]
-
Control: Achieving high stereoselectivity during the reaction can be difficult. Thermodynamic equilibrium may be reached upon heating, potentially changing the initial kinetic product ratio.
-
Separation: If a single isomer is required, separation is usually necessary.
-
Fractional Crystallization: The E and Z isomers often have different solubilities and crystal packing, allowing for separation by careful crystallization from a suitable solvent system.
-
Chromatography: Silica gel chromatography is a reliable method for separating E/Z isomers of oximes, as they typically have different polarities and thus different retention factors (Rf values).
-
Q5: What are the best practices for the workup and purification of the final oxime product?
A5: Oximes are generally stable, crystalline solids, which aids in their purification.
-
Workup: After the reaction is complete (monitored by TLC), the mixture is often cooled in an ice bath to precipitate the product. If an alcohol/water solvent system is used, adding excess cold water can further decrease the solubility of the oxime and induce precipitation. The solid can then be collected by filtration.[10]
-
Purification: The crude product is typically purified by recrystallization. Ethanol or an ethanol/water mixture is a good starting point for solvent screening. This process effectively removes unreacted starting material and inorganic salts. The purity can be confirmed by measuring the melting point and comparing it to literature values, along with spectroscopic analysis.
Section 4: Frequently Asked Questions (FAQs)
Q6: What is the most reliable method to confirm the identity and purity of my 4-(1H-pyrazol-1-yl)benzaldehyde oxime? A6: A combination of techniques is recommended. ¹H NMR spectroscopy is essential to confirm the structure, showing characteristic peaks for the pyrazole ring protons, the aromatic protons, the aldehyde proton (in the precursor), and the oxime proton (-NOH). ¹³C NMR and mass spectrometry (to confirm the molecular weight) provide further structural confirmation.[11][12] Melting point analysis is a straightforward way to assess purity; a sharp melting point close to the literature value indicates high purity.
Q7: Can this synthesis be performed as a one-pot reaction? A7: While attractive for efficiency, a one-pot synthesis is challenging here. The conditions for the Ullmann condensation (high temperature, strong base, anhydrous polar aprotic solvent) are generally incompatible with the oximation step (mildly acidic/neutral pH, protic solvent). Attempting a one-pot reaction would likely lead to a complex mixture and very low yields. A two-step approach with isolation of the intermediate aldehyde is highly recommended for achieving good overall yield and purity.
Section 5: Optimized Experimental Protocols
Disclaimer: These protocols are intended as a starting point. Optimization may be required for specific laboratory conditions and scales.
Protocol 1: Synthesis of 4-(1H-Pyrazol-1-yl)benzaldehyde (Ullmann Condensation)
-
To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add 4-iodobenzaldehyde (1.0 eq), pyrazole (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and finely powdered, anhydrous Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.
Protocol 2: Synthesis of 4-(1H-Pyrazol-1-yl)benzaldehyde Oxime
-
In a round-bottom flask, dissolve 4-(1H-pyrazol-1-yl)benzaldehyde (1.0 eq) in ethanol.
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.
-
Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution with stirring. A precipitate may begin to form.
-
Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the reaction by TLC until the starting aldehyde spot has disappeared.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the 4-(1H-pyrazol-1-yl)benzaldehyde oxime. Recrystallize from ethanol if necessary for higher purity.
References
- [Reference 1 Not Found]
- [Reference 2 Not Found]
- [Reference 3 Not Found]
- [Reference 4 Not Found]
-
Ma, D., & Cai, Q. (2003). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles, or Pyrazoles. ResearchGate. Available at: [Link]
- [Reference 6 Not Found]
- [Reference 7 Not Found]
- [Reference 8 Not Found]
- [Reference 9 Not Found]
- [Reference 10 Not Found]
- [Reference 11 Not Found]
- [Reference 12 Not Found]
-
Das, B., et al. (2006). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC. Available at: [Link]
-
Monfared, H. H., & Ghorbani, M. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
- [Reference 15 Not Found]
-
Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]
- [Reference 17 Not Found]
-
Royal Society of Chemistry. (2012). Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. Royal Society of Chemistry. Available at: [Link]
- [Reference 19 Not Found]
- [Reference 20 Not Found]
-
Wikipedia. (n.d.). Benzaldehyde oxime. Wikipedia. Available at: [Link]
-
NIST. (n.d.). Benzaldehyde, oxime. NIST WebBook. Available at: [Link]
- [Reference 23 Not Found]
- [Reference 24 Not Found]
- [Reference 25 Not Found]
- [Reference 26 Not Found]
- [Reference 27 Not Found]
- [Reference 28 Not Found]
- [Reference 29 Not Found]
-
Royal Society of Chemistry. (2023). Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. Royal Society of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
- [Reference 32 Not Found]
-
ResearchGate. (n.d.). General synthesis reaction for oximes. ResearchGate. Available at: [Link]
-
Wolfe, J. P., & Buchwald, S. L. (2002). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. Available at: [Link]
- [Reference 35 Not Found]
- [Reference 36 Not Found]
- Google Patents. (n.d.). Microwave synthesis method of benzaldehyde oxime compound. Google Patents.
- [Reference 38 Not Found]
- [Reference 39 Not Found]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 10. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Benzaldehyde, oxime [webbook.nist.gov]
Troubleshooting E/Z isomer separation in 4-(1H-pyrazol-1-yl)benzaldehyde oxime
Technical Support Center: 4-(1H-pyrazol-1-yl)benzaldehyde Oxime Isomer Engineering
Current Status: Online Role: Senior Application Scientist Subject: Troubleshooting E/Z Isomer Separation & Identification
Diagnostic Hub: Identification & Characterization
User Question: "I see two spots on TLC and a messy NMR. How do I definitively distinguish the E and Z isomers of my oxime?"
Technical Insight: Oxime isomerism in 4-(1H-pyrazol-1-yl)benzaldehyde oxime arises from the restricted rotation around the C=N double bond. The E-isomer (Anti) places the hydroxyl group (-OH) and the phenyl ring on opposite sides, minimizing steric hindrance. This is typically the thermodynamic product. The Z-isomer (Syn) places them on the same side.[1]
Primary Identification: 1H NMR Spectroscopy The chemical shift of the imine proton (–CH=N–) is the most reliable diagnostic marker. Due to the magnetic anisotropy of the hydroxyl group, the proton cis to the -OH group is shielded (upfield), while the proton trans to the -OH is deshielded (downfield).
| Feature | E-Isomer (Anti) | Z-Isomer (Syn) |
| Configuration | Phenyl / OH Opposite | Phenyl / OH Same Side |
| Stability | Thermodynamic (Stable Solid) | Kinetic (Often Oil/Low MP Solid) |
| 1H NMR (CH=N) | δ 8.10 – 8.30 ppm (Singlet) | δ 7.30 – 7.60 ppm (Singlet) |
| 13C NMR (C=N) | ~148 - 150 ppm | ~145 - 147 ppm (Slightly Upfield) |
| TLC (Polarity) | Typically Less Polar (Higher Rf) | Typically More Polar (Lower Rf) |
Critical Validation: While chemical shifts are strong indicators, the presence of the pyrazole ring can induce minor shifts. NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for confirmation.
E-Isomer: Strong NOE correlation between the oxime proton and the ortho-protons of the benzene ring.
Z-Isomer: Weak or no NOE correlation between the oxime proton and ortho-protons (due to distance).
Purification Protocols: The "Silica Trap" & Solutions
User Question: "I tried column chromatography, but the peaks merged, and I lost my Z-isomer. What happened?"
Root Cause Analysis: Standard silica gel is slightly acidic (pH ~5-6). This acidity catalyzes the tautomerization and isomerization of the oxime. As the Z-isomer travels down the column, the acidic sites facilitate protonation of the nitrogen, allowing rotation around the C=N bond to the more stable E-form. This results in "streaking" and co-elution.
Workflow: Purification Decision Matrix
Figure 1: Decision matrix for selecting the appropriate purification strategy based on crude isomeric ratio.
Protocol A: Deactivated Silica Chromatography (For Z-Isomer Isolation)
Use this when you must isolate the kinetic Z-isomer.
-
Slurry Preparation: Suspend silica gel (Standard 60 Å) in your starting eluent (e.g., Hexane/EtOAc).
-
Deactivation: Add 1% v/v Triethylamine (Et3N) or 0.5% Pyridine to the slurry. Stir for 10 minutes. This neutralizes acidic silanol groups.
-
Column Packing: Pour the neutralized slurry into the column.
-
Elution: Run the column using an eluent containing 0.5% Et3N .
-
Note: The amine prevents acid-catalyzed isomerization on the column.
-
-
Workup: Evaporate fractions immediately at temperatures < 40°C .
Protocol B: Fractional Crystallization (For E-Isomer Scale-Up)
Use this for bulk purification of the stable E-isomer.
-
Solvent Selection: Boiling Ethanol (95%) or Methanol.
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.
-
Nucleation: Allow the solution to cool slowly to room temperature.
-
Troubleshooting: If the pyrazole moiety causes high solubility, add water dropwise (turbidity point) to the hot solution to force precipitation.
-
-
Harvest: Filter the crystals. The E-isomer (less soluble, higher melting point) typically crystallizes first. The mother liquor will be enriched in the Z-isomer.
Synthesis Optimization: Controlling the Source
User Question: "How can I adjust my reaction to favor one isomer over the other?"
The ratio of E/Z isomers is dictated by the competition between Kinetic Control (rate of formation) and Thermodynamic Control (stability of product).
| Target Isomer | Reaction Conditions | Mechanism |
| E-Isomer (Thermodynamic) | Reflux in Ethanol/Water with Na2CO3 or Pyridine. Long reaction times (>4 hrs). | High thermal energy allows the system to overcome the rotational barrier, settling into the lowest energy state (Anti). |
| Z-Isomer (Kinetic) | 0°C to RT in Methanol. Short reaction times. Use of HCl gas (anhydrous) followed by rapid neutralization. | Low temperature prevents rotation. The Z-isomer is often favored kinetically due to the proximity of the aldehyde oxygen to the incoming hydroxylamine nitrogen before dehydration. |
Pro-Tip for Isomer Conversion: If you have pure Z-isomer and need E-isomer:
-
Reflux in toluene with a catalytic amount of iodine (I2) or acid (HCl) for 1 hour. This will quantitatively convert Z
E.
Stability & Storage Guidelines
User Question: "My pure sample degraded after a week. Why?"
Oximes of heterocyclic aldehydes are sensitive to:
-
Acid Hydrolysis: Reverts to the aldehyde and hydroxylamine.
-
Photochemical Isomerization: UV light can excite the C=N bond, causing E
Z equilibration.
Storage Protocol:
-
Container: Amber glass vial (UV protection).
-
Atmosphere: Flush with Argon/Nitrogen (prevents moisture-induced hydrolysis).
-
Temperature: -20°C (freezer).
-
Additive: For long-term storage of the Z-isomer, ensure no trace acid remains from the workup. A wash with saturated NaHCO3 prior to final drying is mandatory.
References
-
NIST Chemistry WebBook. Benzaldehyde, oxime, (E)- and (Z)- Data. National Institute of Standards and Technology.[2] Link
-
Sharghi, H., & Hosseini, M. (2002).[3][4] Solvent-Free and One-Step Beckmann Rearrangement of Ketones and Aldehydes by Zinc Oxide.[3] Synthesis.[5][3][6][7][8][9][][11] Link
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
BenchChem Technical Support. Separation of E/Z Isomers of Benzaldehyde Derivatives.Link
-
Sigma-Aldrich. Product Specification: (E)-Benzaldehyde oxime.[2][12]Link
Sources
- 1. Benzaldehyde, oxime, (Z)- | 622-32-2 | Benchchem [benchchem.com]
- 2. Benzaldehyde, oxime, (E)- [webbook.nist.gov]
- 3. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Immobilization of oxime derivative on silica gel for the preparation of new adsorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. (E)-Benzaldehyde oxime 97 mixture of cis and trans, (Z)-Benzaldehyde oxime 6 622-31-1 [sigmaaldrich.com]
Technical Support Center: Optimizing Solvent Selection for Recrystallizing 4-(1H-pyrazol-1-yl)benzaldehyde oxime
Welcome to the technical support guide for the purification of 4-(1H-pyrazol-1-yl)benzaldehyde oxime via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists to provide expert-driven insights and practical solutions to common challenges encountered during the crystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for purifying this compound?
Recrystallization is a purification technique for solid organic compounds based on differential solubility.[1][2] The core principle relies on identifying a solvent or solvent system in which 4-(1H-pyrazol-1-yl)benzaldehyde oxime is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.[3][4][5] Conversely, impurities should either be completely soluble at all temperatures (remaining in the liquid phase, or mother liquor, upon cooling) or insoluble in the hot solvent (allowing for removal by hot filtration).[4] By carefully controlling the cooling process, the target compound is induced to form pure crystals, effectively separating it from dissolved impurities.[2]
Q2: What are the ideal characteristics of a solvent for recrystallizing 4-(1H-pyrazol-1-yl)benzaldehyde oxime?
Selecting the right solvent is the most critical step for a successful recrystallization.[3] The ideal solvent should possess the following characteristics:
-
Significant Positive Temperature Coefficient: The solvent must dissolve the compound readily when hot but poorly when cold. This differential is essential for achieving a high recovery yield.[4][6]
-
Inertness: The solvent must not react chemically with the 4-(1H-pyrazol-1-yl)benzaldehyde oxime.[4][6]
-
Appropriate Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out".[7] A relatively low boiling point also facilitates easy removal from the final crystals during drying.[4][8]
-
Dissimilarity to Impurities: The solvent should either keep impurities dissolved at all temperatures or not dissolve them at all.[4][6]
-
Safety and Practicality: The solvent should be non-toxic, non-flammable, inexpensive, and readily available whenever possible.[6]
Q3: Based on the structure of 4-(1H-pyrazol-1-yl)benzaldehyde oxime, what types of solvents should I screen first?
The structure, featuring an aromatic benzaldehyde core, a pyrazole ring, and an oxime functional group, suggests a molecule with moderate polarity capable of hydrogen bonding. A good starting point is to screen a range of solvents with varying polarities.
-
Polar Protic Solvents: Alcohols like ethanol, methanol, or isopropanol are often good candidates. Water can also be considered, especially as part of a mixed solvent system, for polar compounds.[9]
-
Polar Aprotic Solvents: Acetone, ethyl acetate, and tetrahydrofuran (THF) are common and effective recrystallization solvents.[9]
-
Non-Polar Solvents: Toluene or hexanes might be useful as the "poor" solvent in a mixed-solvent system if the compound is highly soluble in a more polar solvent.[5][9]
-
Mixed Solvent Systems: Systems like ethanol/water, acetone/hexane, or ethyl acetate/hexane are powerful tools when a single solvent does not provide the ideal solubility profile.[8][9]
Experimental Protocols & Data Presentation
Protocol 1: Small-Scale Solvent Screening
This protocol outlines a systematic approach to identify a suitable recrystallization solvent using a minimal amount of your crude product.
Methodology:
-
Preparation: Place approximately 20-30 mg of crude 4-(1H-pyrazol-1-yl)benzaldehyde oxime into a small test tube.
-
Initial Solubility Test (Cold): Add the first test solvent dropwise (e.g., 0.5 mL) at room temperature. Agitate the mixture. If the solid dissolves completely, the solvent is unsuitable as a single-solvent system because recovery will be poor.
-
Solubility Test (Hot): If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath. Continue to add the solvent in small portions until the solid just dissolves.[10] Record the approximate volume of solvent used. Be careful not to add a large excess of solvent, as this is a common cause of poor or no crystal formation.[11][12]
-
Cooling and Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation. If no crystals form, try scratching the inside of the tube with a glass rod or placing it in an ice bath.[11]
-
Evaluation: Assess the quality and quantity of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.
-
Repeat: Repeat steps 1-5 for a range of different solvents to find the optimal choice.
Data Presentation: Hypothetical Solvent Screening Results
The table below illustrates potential outcomes from a solvent screening experiment for 4-(1H-pyrazol-1-yl)benzaldehyde oxime.
| Solvent System | Solubility (Room Temp) | Solubility (Hot) | Observations upon Cooling | Suitability Score (1-5) |
| Water | Insoluble | Insoluble | No dissolution, remains a suspension | 1 |
| Ethanol | Sparingly Soluble | Very Soluble | Good yield of fine, needle-like crystals after cooling | 4 |
| Acetone | Very Soluble | Very Soluble | No crystals formed, even in ice bath | 1 |
| Toluene | Sparingly Soluble | Soluble | Oiled out initially, then formed a solid mass | 2 |
| Ethyl Acetate | Sparingly Soluble | Very Soluble | Moderate yield of small, plate-like crystals | 3 |
| Ethanol/Water (9:1) | Slightly Soluble | Completely Soluble | Excellent yield of large, well-formed crystals | 5 |
| Ethyl Acetate/Hexane | Sparingly Soluble | Soluble | Rapid precipitation of a fine powder | 3 |
Based on this hypothetical data, an Ethanol/Water mixed system appears to be the most promising for achieving high yield and purity.[5]
Visualization: Solvent Selection Workflow
Caption: Workflow for systematic solvent selection and optimization.
Troubleshooting Guide
Q4: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming an impure liquid phase instead of solid crystals.[7][8][13] This is a common problem, especially with impure compounds which have a depressed melting point.[14]
Causality & Solution:
-
Cooling Too Quickly: Rapid cooling can cause the solution to become highly supersaturated, favoring oil formation.
-
Solution: Reheat the solution until the oil redissolves completely. Allow it to cool much more slowly. You can insulate the flask to slow heat loss.[11]
-
-
Melting Point Below Solvent B.P.: The compound's melting point may be lower than the boiling point of the solvent.
-
High Impurity Level: Significant impurities can lower the melting point of your compound.
Q5: I'm not getting any crystals, even after cooling the solution in an ice bath. What should I do?
This is typically due to one of two reasons: using too much solvent or the formation of a stable supersaturated solution.[7]
Causality & Solution:
-
Excess Solvent: This is the most frequent reason for crystallization failure.[11] The solution is simply not saturated enough for crystals to form, even when cold.
-
Supersaturation: The solution holds more dissolved solute than it theoretically should at that temperature.[11] Crystal growth requires a nucleation site to begin.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[11][12] The microscopic sharp edges of the scratched glass can serve as nucleation points for crystal growth.
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution.[11][12] This "seed crystal" provides a template for other molecules to deposit onto, initiating crystallization.
-
Q6: My recrystallization yield is very low. How can I improve it?
A low yield means a significant portion of your product was lost during the process. Several factors can contribute to this.
Causality & Solution:
-
Using Too Much Solvent: As mentioned, using more than the minimum amount of hot solvent required for dissolution will result in a significant amount of your compound remaining in the mother liquor upon cooling.[12]
-
Solution: During the dissolution step, add hot solvent portion-wise and ensure you are only adding enough to fully dissolve the solid.
-
-
Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step, you will lose product.[7]
-
Excessive Rinsing: Washing the collected crystals with too much or with room-temperature solvent will redissolve some of your product.[12]
-
Solution: Always rinse your collected crystals with a minimal amount of ice-cold recrystallization solvent.[12]
-
References
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
Problems in recrystallization - Biocyclopedia. (2026). Retrieved from [Link]
-
What are the most important factors in selecting a solvent for recrystallization? - Homework.Study.com. (n.d.). Retrieved from [Link]
-
Recrystallization - Wired Chemist. (n.d.). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Recrystallization. --->. (n.d.). Retrieved from [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Why is the choice of solvent important in recrystallization? - Quora. (2021). Retrieved from [Link]
- Hiegel, G. A. (1986). Selecting a solvent for recrystallization.
-
recrystallization.pdf. (n.d.). Retrieved from [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
RECRYSTALLISATION. (n.d.). Retrieved from [Link]
-
Recrystallization and Crystallization. (n.d.). Retrieved from [Link]
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. (2014). Retrieved from [Link]
-
Recrystallization - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
shows that replacement of solvent for recrystallization does not change... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Benzaldehyde oxime - Wikipedia. (n.d.). Retrieved from [Link]
-
Benzaldehyde oxime - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved from [Link]
-
Benzaldehyde, 4-hydroxy-, oxime | CAS#:699-06-9 | Chemsrc. (2025). Retrieved from [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. edu.rsc.org [edu.rsc.org]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. homework.study.com [homework.study.com]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Recrystallization [wiredchemist.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Solubilizing 4-(1H-pyrazol-1-yl)benzaldehyde Oxime in Aqueous Media
Welcome to the technical support guide for 4-(1H-pyrazol-1-yl)benzaldehyde oxime. This document provides in-depth troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous systems. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome these issues effectively in your experiments.
Section 1: Compound Profile & The Solubility Challenge
4-(1H-pyrazol-1-yl)benzaldehyde oxime is a heterocyclic compound featuring a pyrazole ring linked to a benzaldehyde oxime moiety. Its structure, characterized by aromatic rings and limited hydrogen bonding capacity with water, intrinsically leads to poor aqueous solubility at neutral pH. Oximes are generally described as being sparingly soluble in water[1]. This low solubility can pose significant challenges for in vitro assays, formulation development, and other experimental setups requiring a homogenous aqueous solution.
Understanding the physicochemical properties of a compound is the first step in designing an effective solubilization strategy.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₀H₈N₂O | Relatively small, but the aromatic nature dominates. |
| Molecular Weight | 172.18 g/mol | Larger molecules can be more difficult to solvate[2][3]. |
| pKa (estimated) | ~10-11 | The oxime proton is weakly acidic. The compound is largely neutral and non-ionized at physiological pH (7.4), contributing to low water solubility. Benzaldehyde oxime has a pKa of 11.37[4]. |
| Appearance | Solid | Energy is required to overcome the crystal lattice before dissolution can occur. |
| Water Solubility | Slightly soluble / Poor | Direct dissolution in neutral aqueous buffers is expected to be very low. |
The primary challenge stems from the compound's hydrophobic nature and its existence as a neutral molecule at physiological pH. To achieve a higher concentration in an aqueous solution, the formulation strategy must disrupt the intermolecular forces of the solid compound and/or modify the solvent environment to be more favorable.
Section 2: Frequently Asked Questions (FAQs)
Q1: I added my 4-(1H-pyrazol-1-yl)benzaldehyde oxime powder directly to PBS buffer, but it won't dissolve. What's wrong?
This is expected behavior. The compound has very low intrinsic solubility in neutral aqueous solutions due to its hydrophobic structure. Direct addition to buffer is unlikely to yield a clear solution at concentrations typically required for experiments. A systematic solubilization strategy is necessary.
Q2: Can I dissolve the compound in 100% DMSO first and then dilute it into my aqueous buffer?
This is a common and often effective first step. However, be cautious of "crashing out." When a concentrated DMSO stock is diluted into an aqueous medium, the final concentration of DMSO may be too low to maintain the compound's solubility, causing it to precipitate. To avoid this, ensure the final DMSO concentration in your working solution remains high enough to keep the compound dissolved, or use a more robust solubilization method if precipitation occurs.
Q3: Is heating the solution a recommended method to increase solubility?
Heating can temporarily increase the solubility of many compounds. However, this can lead to the formation of a supersaturated solution that may precipitate upon cooling to room or experimental temperature (e.g., 37°C). Furthermore, prolonged heating can risk thermal degradation of the compound. This method should be used with caution and the stability of the solution upon cooling must be verified.
Q4: What is the maximum aqueous concentration I can realistically achieve?
The maximum achievable concentration is not a single value; it depends entirely on the formulation strategy you employ. Using techniques like pH adjustment, co-solvents, or cyclodextrins can increase the apparent solubility by several orders of magnitude compared to water alone. The optimal method will depend on the specific requirements of your experiment.
Section 3: Troubleshooting & Solubilization Protocols
This section provides detailed, step-by-step protocols for scientifically-grounded solubilization techniques. Each method is based on altering the physicochemical environment to favor dissolution.
A. pH Adjustment: Leveraging the Acidic Proton
Principle of Causality: The oxime group (-C=N-OH) has a weakly acidic proton. By raising the pH of the solution well above the compound's pKa (~10-11), this proton can be removed (deprotonated) to form a negatively charged oximate anion (-C=N-O⁻). This ionized form is significantly more polar than the neutral molecule, leading to a dramatic increase in its solubility in polar solvents like water. This is a common and effective strategy for ionizable drugs[5][].
Experimental Protocol:
-
Weigh the Compound: Accurately weigh the desired amount of 4-(1H-pyrazol-1-yl)benzaldehyde oxime.
-
Initial Suspension: Add a small volume of purified water to the solid compound to create a slurry.
-
Basification: While stirring, add a 1 M NaOH or KOH solution dropwise. The solid should begin to dissolve as the pH increases and the compound ionizes.
-
Monitor pH: Use a calibrated pH meter to monitor the solution. Continue adding base until all the solid has dissolved and the pH is stable, typically aiming for a pH of 12 or higher to ensure complete deprotonation.
-
Final Volume Adjustment: Once the compound is fully dissolved, add purified water to reach the final desired concentration for your stock solution.
-
Neutralization (Optional & Critical): For experiments sensitive to high pH, the basic stock solution must be carefully neutralized at the point of use. When diluting the stock into your final buffer (e.g., cell culture media), the buffer's capacity should be sufficient to bring the pH back to the desired physiological range. Always verify the final pH of your working solution. Caution: Rapid neutralization or dilution can sometimes lead to precipitation if the final concentration exceeds the solubility limit at the new pH.
B. Co-solvent Systems: Modifying Solvent Polarity
Principle of Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This reduction in polarity lowers the energy penalty for solvating a hydrophobic compound. By disrupting water's self-association, co-solvents make the environment more favorable for non-polar molecules, thereby increasing solubility[2][][7].
Experimental Protocol:
-
Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system. Common choices are listed in the table below.
-
Prepare Stock Solution: Weigh the 4-(1H-pyrazol-1-yl)benzaldehyde oxime and dissolve it in 100% of the chosen co-solvent (e.g., DMSO, Ethanol) to create a high-concentration primary stock.
-
Serial Dilution: Perform serial dilutions of this primary stock into your final aqueous buffer.
-
Critical Check for Precipitation: After each dilution step, visually inspect the solution for any signs of cloudiness or precipitation. This will help you determine the maximum tolerable dilution factor and the minimum required final co-solvent concentration.
-
Vehicle Control: Always prepare a "vehicle control" for your experiments, which contains the same final concentration of the co-solvent as your test samples, to account for any effects of the solvent itself.
Table of Common Co-solvents:
| Co-solvent | Typical Starting Concentration | Notes |
| DMSO (Dimethyl sulfoxide) | ≤ 1% (cell-based assays) | Potent solvent but can have biological effects at higher concentrations. |
| Ethanol | ≤ 5% | Biocompatible, but can be volatile. |
| PEG 400 (Polyethylene glycol 400) | 1-20% | Low toxicity, commonly used in formulations[2]. |
| Propylene Glycol | 1-20% | Frequently used in parenteral formulations[8]. |
C. Cyclodextrins: Molecular Encapsulation
Principle of Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity[9][10]. The hydrophobic 4-(1H-pyrazol-1-yl)benzaldehyde oxime molecule can be encapsulated within this non-polar cavity, forming a water-soluble "inclusion complex"[11][12]. This complex effectively shields the hydrophobic guest molecule from the aqueous environment, leading to a significant increase in its apparent water solubility[9][12][13]. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly useful due to its high water solubility and low toxicity[12].
Experimental Protocol:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). Warming the solution slightly can aid in dissolving the cyclodextrin.
-
Add Compound: Add the powdered 4-(1H-pyrazol-1-yl)benzaldehyde oxime directly to the cyclodextrin solution.
-
Facilitate Complexation: Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. The solution should gradually become clear as the compound is encapsulated.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulate matter. The clear filtrate is your working stock solution.
Section 4: Systematic Workflow for Method Selection
Choosing the right solubilization strategy depends on the constraints of your downstream application. The following decision tree provides a logical workflow to guide your choice.
Caption: Decision tree for selecting a solubilization strategy.
This workflow illustrates how to prioritize methods. For instance, if your cell line is robust to small pH shifts, pH adjustment is a powerful first choice. If not, co-solvents are a common alternative. For sensitive applications or in vivo work where toxicity is a major concern, cyclodextrins offer an excellent, low-toxicity option.
Below is a diagram illustrating the encapsulation mechanism of a hydrophobic molecule by a cyclodextrin, which is central to Protocol C.
Caption: Mechanism of cyclodextrin inclusion complex formation.
References
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Cosolvent. Wikipedia. Available at: [Link]
-
Cyclodextrin complexes: Perspective from drug delivery and formulation. PubMed. Available at: [Link]
-
New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online. Available at: [Link]
-
Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. MDPI. Available at: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]
-
solubility enhancement and cosolvency by madhavi. Slideshare. Available at: [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Impactfactor. Available at: [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. SpringerLink. Available at: [Link]
-
Mechanism of Action of Hydroxypropyl Betacyclodextrin to Treat Niemann-Pick Disease. CheckRare. Available at: [Link]
-
About Hydroxypropyl Beta Cyclodextrin. ZyVersa Therapeutics, Inc. Available at: [Link]
-
2‐Hydroxypropyl‐β‐cyclodextrin (HPCD) treatment by subcutaneous... ResearchGate. Available at: [Link]
-
(2-Hydroxypropyl)-β-Cyclodextrin Is a New Angiogenic Molecule for Therapeutic Angiogenesis. PubMed. Available at: [Link]
-
Benzaldehyde oxime - Chemical & Physical Properties. Cheméo. Available at: [Link]
-
Benzaldehyde, 4-hydroxy-, oxime. PubChem. Available at: [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]
-
Benzaldehyde, 4-hydroxy-, oxime | CAS#:699-06-9. Chemsrc. Available at: [Link]
-
Oximes. BYJU'S. Available at: [Link]
-
Solubilization of organic compounds by arginine-derived polymers. ScienceDirect. Available at: [Link]
-
Benzaldehyde, oxime. NIST WebBook. Available at: [Link]
-
Chemical Properties of Benzaldehyde, oxime (CAS 932-90-1). Cheméo. Available at: [Link]
-
Benzaldehyde oxime. Wikipedia. Available at: [Link]
-
Benzaldehyde, 4-hydroxy-, oxime. NIST WebBook. Available at: [Link]
-
Boronic acids facilitate rapid oxime condensations at neutral pH. RSC Publishing. Available at: [Link]
-
How can I adjust the pH of organic solvents? ResearchGate. Available at: [Link]
-
Investigations of Formaldehyde Oxime, its Polymers and Coordination Compounds. Acta Chemica Scandinavica. Available at: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Benzaldehyde oxime(932-90-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. ijpbr.in [ijpbr.in]
- 9. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. alfachemic.com [alfachemic.com]
Minimizing side reactions in the oximation of 4-(1H-pyrazol-1-yl)benzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1H-pyrazol-1-yl)benzaldehyde oxime. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and optimize your synthetic protocol.
Introduction
The oximation of 4-(1H-pyrazol-1-yl)benzaldehyde is a critical step in the synthesis of various biologically active compounds. While seemingly straightforward, this reaction can be prone to several side reactions that can significantly impact yield and purity. The presence of the pyrazole moiety introduces unique electronic and acid-base properties that must be carefully considered to achieve the desired outcome. This guide will walk you through the potential challenges and provide practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism for the oximation of 4-(1H-pyrazol-1-yl)benzaldehyde?
The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of the benzaldehyde, followed by dehydration to form the oxime. The reaction is typically acid-catalyzed. In an acidic medium, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly nucleophilic hydroxylamine.[1]
Q2: How does the pyrazole ring influence the reactivity of the benzaldehyde?
The pyrazole ring is an aromatic heterocycle with two nitrogen atoms.[2] The nitrogen at position 1, which is attached to the phenyl ring, is pyrrole-like, while the nitrogen at position 2 is pyridine-like and basic.[3] Overall, the pyrazole ring can act as a weak base (pKa of pyrazole is ~2.5).[4] This basicity can influence the local pH of the reaction, potentially affecting the reaction rate and the stability of the starting material and product. Electronically, the pyrazole ring can influence the electron density of the benzaldehyde, which may affect its reactivity towards nucleophiles.
Q3: What are the most common side reactions to expect in this oximation?
The primary side reactions of concern are:
-
Formation of 4-(1H-pyrazol-1-yl)benzonitrile: This can occur via dehydration of the initially formed aldoxime, often promoted by heat or acidic conditions.[5][6]
-
Oxidation of the Aldehyde: 4-(1H-pyrazol-1-yl)benzaldehyde can be oxidized to the corresponding carboxylic acid, especially if the reaction is exposed to air for prolonged periods or if oxidizing agents are present.[7]
-
Beckmann Rearrangement/Fragmentation: While more common for ketoximes, aldoximes can undergo a Beckmann rearrangement under strong acid conditions to form amides, or fragment to form nitriles.[8][9]
Q4: What are the optimal pH conditions for this reaction?
The oximation of aldehydes is generally favored under mildly acidic conditions (pH 4-5).[1] This is a delicate balance. A sufficiently acidic environment is needed to protonate the carbonyl oxygen and facilitate the reaction. However, strongly acidic conditions can promote the dehydration of the oxime to the nitrile or induce a Beckmann rearrangement.[8] Given the basic nature of the pyrazole moiety, careful control of the pH is crucial.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the oximation of 4-(1H-pyrazol-1-yl)benzaldehyde.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incorrect pH: The reaction medium may be too neutral or too basic for efficient protonation of the carbonyl. | 1a. Adjust pH: Carefully add a dilute acid (e.g., acetic acid or dilute HCl) to bring the pH to the optimal range of 4-5. Monitor the pH throughout the reaction. 1b. Use a Buffered System: Employ a buffer solution (e.g., acetate buffer) to maintain a stable pH. |
| 2. Low Reaction Temperature: The reaction may be too slow at ambient temperature. | 2. Increase Temperature Judiciously: Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor the progress by TLC. Avoid excessive heat, which can promote side reactions. | |
| 3. Impure Starting Materials: The 4-(1H-pyrazol-1-yl)benzaldehyde or hydroxylamine hydrochloride may be of poor quality. | 3. Verify Purity: Check the purity of your starting materials by NMR or melting point. Purify if necessary. | |
| Significant Formation of 4-(1H-pyrazol-1-yl)benzonitrile | 1. Excessive Heat: High temperatures can drive the dehydration of the oxime. | 1. Lower Reaction Temperature: Perform the reaction at room temperature or below. |
| 2. Strongly Acidic Conditions: Strong acids are effective catalysts for the dehydration of aldoximes. | 2a. Use a Milder Acid: Replace strong acids like H₂SO₄ with weaker acids like acetic acid. 2b. Control Acid Stoichiometry: Use a catalytic amount of acid rather than a large excess. | |
| 3. Prolonged Reaction Time: Leaving the reaction for an extended period, even under mild conditions, can lead to nitrile formation. | 3. Monitor Reaction Progress: Closely monitor the reaction by TLC and work it up as soon as the starting material is consumed. | |
| Presence of 4-(1H-pyrazol-1-yl)benzoic Acid | 1. Air Oxidation: Aldehydes can be susceptible to oxidation by atmospheric oxygen, especially in the presence of base or upon prolonged reaction times.[7] | 1a. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 1b. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. |
| Formation of a Mixture of syn and anti Oxime Isomers | 1. Inherent Stereochemistry of Oximation: The reaction can produce a mixture of geometric isomers. | 1. Isomer Separation: The syn and anti isomers can often be separated by column chromatography or recrystallization. Characterize the isomers by NMR. |
| Difficulty in Product Isolation/Purification | 1. Product Solubility: The oxime may have significant solubility in the aqueous phase during workup. | 1a. Adjust pH before Extraction: Neutralize the reaction mixture before extraction to ensure the product is in its neutral, less water-soluble form. 1b. Saturate Aqueous Layer: Use a saturated brine solution during the workup to decrease the solubility of the organic product in the aqueous phase. |
| 2. Interaction with Silica Gel: The basic nitrogen of the pyrazole ring can interact with the acidic silica gel, leading to poor separation and product loss during column chromatography. | 2a. Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a base like triethylamine (e.g., 1% in the eluent).[10] 2b. Use an Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography. |
Experimental Protocols
Recommended Protocol for the Oximation of 4-(1H-pyrazol-1-yl)benzaldehyde
This protocol is designed to maximize the yield of the desired oxime while minimizing the formation of the nitrile and carboxylic acid side products.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-(1H-pyrazol-1-yl)benzaldehyde (1.0 eq).
-
Dissolve the aldehyde in a suitable solvent such as ethanol or methanol.
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.1-1.2 eq) and a mild base such as sodium acetate or pyridine (1.1-1.2 eq) in a minimal amount of water or the same alcohol.
-
-
Reaction Execution:
-
Slowly add the hydroxylamine solution to the aldehyde solution at room temperature with vigorous stirring.
-
Monitor the pH of the reaction mixture and adjust to pH 4-5 with dilute acetic acid if necessary.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete (typically 2-4 hours), quench the reaction by adding cold water.
-
If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel pre-treated with triethylamine.
-
Visualizing Reaction Pathways
Main Reaction Pathway
Caption: Oximation of 4-(1H-pyrazol-1-yl)benzaldehyde.
Side Reaction: Nitrile Formation via Dehydration
Caption: Dehydration of the aldoxime to the nitrile.
Side Reaction: Aldehyde Oxidation
Caption: Oxidation of the aldehyde to a carboxylic acid.
References
-
Hyodo, K., Kitagawa, S., Yamazaki, M., & Uchida, K. (2016). Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media. Chemistry – An Asian Journal, 11(9), 1348–1352. [Link]
-
Martín, C., & Rivas, F. (2021). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. Molecules, 26(15), 4466. [Link]
-
ResearchGate. (n.d.). Conceptual approach using aldoxime dehydratases to afford nitriles under mild reaction conditions. Retrieved February 14, 2026, from [Link]
-
Pharmacophore. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Pharmacophore, 12(3), 1-17. [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved February 14, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-9. [Link]
-
Lee, J., Kim, M., Chang, S., & Lee, H.-Y. (2009). Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. Organic Letters, 11(24), 5598–5601. [Link]
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10. [Link]
-
MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(1), 1-30. [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved February 14, 2026, from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Wikipedia. (n.d.). Beckmann rearrangement. Retrieved February 14, 2026, from [Link]
-
Journal of the Chemical Society C: Organic. (1969). The Beckmann rearrangement of some pyrazolyl oximes. Journal of the Chemical Society C: Organic, 2194-2198. [Link]
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved February 14, 2026, from [Link]
-
University of Bath. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Retrieved February 14, 2026, from [Link]
-
Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. [Link]
- Google Patents. (n.d.). DE19800543A1 - Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries.
-
National Institutes of Health. (2018). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface. ACS Earth and Space Chemistry, 2(10), 1045-1053. [Link]
-
ResearchGate. (n.d.). QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. Retrieved February 14, 2026, from [Link]
-
ACS Publications. (2020). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radical at the Air–Water Interface. The Journal of Physical Chemistry A, 124(40), 8267-8277. [Link]
-
ACS Publications. (2020). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Water Interface. The Journal of Physical Chemistry A, 124(40), 8267-8277. [Link]
-
ResearchGate. (2000). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. Retrieved February 14, 2026, from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved February 14, 2026, from [Link]
-
National Institutes of Health. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(16), 4998. [Link]
-
Quora. (2020). Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones) with ammonia derivatives? Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole 4-carbonitrile derivatives. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2023). (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2024). Development of benzaldehyde-pyrazoline hybrids for functionalization of polymers with fluorescent pendant moieties. Retrieved February 14, 2026, from [Link]
-
American Research Journals. (n.d.). Synthesis of some 4-oxobenzotriazolo Hydrazones. Retrieved February 14, 2026, from [Link]
- Google Patents. (n.d.). EP3280710B1 - Process for the preparation of androgen receptor antagonists and intermediates thereof.
-
Allan Chemical Corporation. (2025). Study: Impact of Aromatic Aldehydes on Fragrance Stability. Retrieved February 14, 2026, from [Link]
-
Organic Syntheses. (2018). Synthesis of (+)- and (−)-Nitro-imine from (+)- and (−)-Camphor Oxime. Organic Syntheses, 95, 390-403. [Link]
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]
-
ResearchGate. (2013). What is the latest and best method for preparing oximes? Retrieved February 14, 2026, from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 514-518. [Link]
Sources
- 1. quora.com [quora.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-E [organic-chemistry.org]
- 6. Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Purification strategies to remove unreacted hydroxylamine from oxime products
Welcome to the technical support center for oxime synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating pure oxime products from reaction mixtures containing unreacted hydroxylamine. We will move beyond simple procedural lists to explore the underlying chemical principles that govern successful purification, empowering you to troubleshoot and optimize your specific workflow.
Section 1: The Chemistry of Separation: Hydroxylamine vs. Oximes
Before selecting a purification strategy, it is essential to understand the fundamental physicochemical differences between your target oxime and the primary contaminant, hydroxylamine.
Q: Why is the complete removal of unreacted hydroxylamine so critical?
A: Complete removal of hydroxylamine is paramount for several reasons:
-
Toxicity and Reactivity: Hydroxylamine and its salts are toxic, skin irritants, and can act as reducing agents, potentially interfering with downstream reactions or biological assays.[1][2]
-
Product Stability: Residual hydroxylamine can, under certain conditions, promote the degradation or isomerization of the oxime product.
-
Analytical Interference: It can complicate the analysis of the final product, particularly in NMR spectroscopy and mass spectrometry.
Q: What are the key property differences between my oxime and hydroxylamine that I can exploit for purification?
A: The primary differences lie in their polarity, solubility, and acid-base properties. Hydroxylamine, typically used as its hydrochloride salt (NH₂OH·HCl), is a highly polar, water-soluble inorganic salt.[1][3] In contrast, most oximes are significantly more organic-soluble. This dichotomy is the cornerstone of effective separation.
Table 1: Comparative Physicochemical Properties
| Property | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Typical Organic Oxime (R₂C=NOH) | Rationale for Separation |
| Appearance | White crystalline solid.[1] | Varies: colorless crystals to thick liquids.[4] | - |
| Solubility in Water | Very high (~84 g/100 mL at 20°C).[1][2] | Generally low to moderate, structure-dependent. | This is the most significant difference, enabling separation by liquid-liquid extraction. |
| Solubility in Organic Solvents | Slightly soluble in alcohols, poorly soluble in ethers, DCM, ethyl acetate.[1] | Generally high in common organic solvents. | The oxime product will preferentially move into the organic phase during extraction. |
| Acidity/Basicity | The salt of a weak base; a 1% aqueous solution has a pH of ~3.5-5.5.[1][5] | Weakly acidic (pKa ~10-12).[6] | Acidifying the aqueous phase ensures hydroxylamine remains protonated ([NH₃OH]⁺) and highly water-soluble, preventing it from entering the organic layer. |
| Stability | Decomposes with heat.[2] Stable in acidic solution but can decompose in alkaline solutions. | Can be susceptible to hydrolysis back to the carbonyl and hydroxylamine under strongly acidic or basic conditions, especially with heat.[7][8] | Workup conditions must be controlled (e.g., low temperature, brief exposure to acid) to prevent product loss. |
Section 2: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the workup and purification of your oxime product.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) & Scientific Explanation |
| Persistent Emulsion During Extraction | - Fine solid particulates acting as stabilizers.- High concentration of reagents.- Insufficient difference in density between the aqueous and organic layers. | - Add Brine (Saturated NaCl): This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.[7]- Filter through Celite: A pad of Celite can remove fine particulates that stabilize the emulsion.- Centrifugation: If available, centrifuging the separatory funnel can physically force the layers to separate.- Patience: Sometimes, simply allowing the mixture to stand for an extended period will resolve the emulsion. |
| Low Product Yield After Workup | - Incomplete Extraction: Your oxime may have some water solubility.- Product Hydrolysis: The oxime may be reverting to the starting carbonyl compound during an aggressive acidic wash.- Premature Precipitation: The product may have crashed out of solution during the washes. | - Increase Number of Extractions: Perform 3-5 extractions with your organic solvent instead of 1-2 to ensure complete recovery of the product from the aqueous phase.[7]- Control pH and Temperature: Perform acidic washes quickly and at a low temperature (e.g., in an ice bath) to minimize hydrolysis.[7] Use a milder acid (e.g., 0.1-1 M HCl) rather than concentrated acid.- Switch Solvents: If your product has moderate polarity, a more polar extraction solvent like ethyl acetate may be more effective than diethyl ether or hexanes. |
| Product is Still Contaminated with Hydroxylamine | - Insufficient Washing: Not enough aqueous washes were performed.- Incorrect pH: The aqueous wash was not sufficiently acidic to fully protonate the free hydroxylamine base, allowing it to partition into the organic layer. | - Perform Additional Acidic Washes: Repeat the wash with 1 M HCl. Monitor the pH of the aqueous layer to ensure it is acidic (~2-3).[7]- Back-Extraction: After combining the organic layers, wash them again with a fresh portion of dilute acid. |
| GC-MS Analysis Shows Nitrile Impurity, but TLC/NMR is Clean | - On-Column Decomposition: The oxime, particularly an aldoxime, may be decomposing to the corresponding nitrile under the high-temperature conditions of the GC inlet. | - Confirm with NMR: ¹H NMR is the most reliable method to confirm the purity of the oxime. If the NMR spectrum is clean, the nitrile is likely a GC artifact.[9]- Modify GC Method: Try lowering the injector port temperature to minimize thermal decomposition. |
Section 3: Detailed Purification Protocols
Here we provide step-by-step methodologies for the most common and effective purification strategies.
Protocol 1: Standard Aqueous Extractive Workup
This is the most common method and relies on the differential solubility of the oxime and hydroxylamine hydrochloride.
-
Principle: Unreacted hydroxylamine is protonated with a dilute acid to form its highly water-soluble hydroxylammonium salt, which is then extracted into the aqueous phase, leaving the desired organic-soluble oxime in the organic layer.
-
Materials: Reaction mixture, organic solvent (e.g., ethyl acetate, dichloromethane), 1 M HCl, saturated NaHCO₃ solution, brine (saturated NaCl solution), anhydrous Na₂SO₄ or MgSO₄, separatory funnel, rotary evaporator.
-
Step-by-Step Methodology:
-
Cool the Reaction: If the reaction was heated, cool the mixture to room temperature or 0 °C in an ice bath.[7]
-
Dilution: Transfer the reaction mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., 3 volumes of ethyl acetate). Add an equal volume of deionized water.
-
Acid Wash (Hydroxylamine Removal): Slowly add 1 M HCl solution. Stopper the funnel, invert, and vent frequently. Shake gently. Allow the layers to separate. Drain and discard the lower aqueous layer. This step ensures any unreacted hydroxylamine (NH₂OH) is converted to the water-soluble [NH₃OH]⁺Cl⁻ salt.[10]
-
Neutralization Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be sure to vent frequently as CO₂ gas will be evolved.
-
Brine Wash: Wash the organic layer with brine. This removes the bulk of the dissolved water from the organic phase and helps break any minor emulsions.[7]
-
Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄). Let it stand for 10-15 minutes, swirling occasionally.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude oxime product.
-
Further Purification: The crude product can be further purified by recrystallization (Protocol 3) or column chromatography (Protocol 4) if necessary.[7]
-
Protocol 2: Recrystallization for Solid Oximes
This method is ideal for purifying solid oximes that are thermally stable.
-
Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solution becomes supersaturated, and the pure oxime crystallizes out, leaving impurities behind in the solvent.
-
Materials: Crude solid oxime, various solvents for screening (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate, toluene, water), Erlenmeyer flask, heat source, filtration apparatus (Büchner funnel).
-
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or solvent system where the oxime is sparingly soluble at room temperature but very soluble when hot. An ethanol/water or hexanes/ethyl acetate mixture is often a good starting point.[11][12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) while stirring or swirling until the solid dissolves completely. Add more solvent in small portions only if needed to fully dissolve the solid at the boiling point. The goal is to use the minimum amount of hot solvent.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Section 4: Frequently Asked Questions (FAQs)
Q: How do I choose the best purification strategy for my specific oxime? A: The choice depends on the physical state and stability of your product. If your oxime is a solid and thermally stable, recrystallization is often the most effective method for achieving high purity.[12] If it is an oil or thermally labile, an extractive workup followed by column chromatography is the standard approach. See the decision tree in Section 5 for a visual guide.
Q: My oxime is somewhat water-soluble. How can I prevent losing it during the aqueous wash? A: If your oxime has significant water solubility, minimize the number of aqueous washes. Use brine for all washes instead of deionized water, as the high salt concentration will decrease the solubility of your organic product in the aqueous layer (the "salting out" effect). After extraction, you can also re-extract the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.
Q: At what pH is my oxime most stable during workup? A: Oxime formation is fastest around pH 4-6, and they are generally most stable in a slightly acidic to neutral pH range.[11] While they can withstand brief exposure to dilute acid (pH 1-2) during a cold workup, prolonged exposure or heating under strongly acidic or basic conditions can cause hydrolysis back to the starting materials.[8][14]
Q: Can I use a chemical scavenger or quenching agent to destroy excess hydroxylamine? A: Yes, this is a viable strategy. After the primary reaction is complete, you can add a simple, volatile ketone like acetone. The excess hydroxylamine will react to form acetone oxime, which is highly soluble in most organic solvents and can be easily removed during solvent evaporation or chromatography.[15]
Section 5: Visual Workflow Guides
Diagram 1: Purification Strategy Decision Tree
This diagram helps you select the appropriate purification method based on your oxime's properties.
Caption: Decision tree for selecting an oxime purification strategy.
Diagram 2: Standard Extractive Workup Workflow
This diagram illustrates the sequential steps of a typical liquid-liquid extraction procedure.
Caption: Workflow for a standard aqueous extractive purification.
References
-
SYNTHETIKA. (n.d.). Hydroxylamine Hydrochloride For Organic Synthesis >98%. Retrieved from [Link]
-
Scribd. (n.d.). Hydroxylamine Hydrochloride Solubility. Retrieved from [Link]
- Google Patents. (1979). US4166842A - Hydroxylamine purification via liquid/liquid extraction.
-
Sciencemadness Wiki. (2023). Hydroxylammonium chloride. Retrieved from [Link]
-
Das, B., et al. (2007). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC. Retrieved from [Link]
- Google Patents. (2004). US6673969B2 - Process for preparation of oximes and resulting products.
-
Sciencemadness Discussion Board. (2014). Oximes. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Retrieved from [Link]
- Google Patents. (2001). US6235935B1 - Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones.
-
Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]
-
RSC Publishing. (n.d.). Comparing the suitability of sodium hyposulfite, hydroxylamine hydrochloride and sodium sulfite as the quenching agents for permanganate oxidation. Retrieved from [Link]
-
Asian Journal of Chemistry. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved from [Link]
-
PubMed. (2018). Neutralizing the Detrimental Effect of an N-Hydroxysuccinimide Quenching Reagent on Phosphopeptide in Quantitative Proteomics. Retrieved from [Link]
-
ResearchGate. (2015). What is the most popular procedure to synthesize oximes? Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]
-
ResearchGate. (2020). An efficient one pot synthesis of oxime by classical method. Retrieved from [Link]
-
CDC Stacks. (n.d.). Isolation and analysis of carbonyl compounds as oximes. Retrieved from [Link]
-
ResearchGate. (n.d.). Quenching hydroxylation procedure using hydroxylamine. Retrieved from [Link]
- Google Patents. (1974). US3808275A - Process for producing oximes.
-
Organic Syntheses Procedure. (n.d.). n-hydroxy-(s)-1-phenylethylamine oxalate. Retrieved from [Link]
-
Thieme. (n.d.). Product Class 15: Oximes. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Hydroxylamine Hydrochloride. Retrieved from [Link]
-
PMC - NIH. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]
-
MDPI. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes... Retrieved from [Link]
-
Wikipedia. (n.d.). Oxime. Retrieved from [Link]
-
Slideshare. (n.d.). Oxime Formation Step Optimization. Retrieved from [Link]
-
ResearchGate. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Retrieved from [Link]
-
PMC. (n.d.). Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles... Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). E-1-(1-Hydroxycyclohexyl)ethanone oxime. Retrieved from [Link]
-
Sciencemadness.org. (2010). Reduction of oximes to corresponding amines. Retrieved from [Link]
-
ResearchGate. (2015). How can I remove nitrile impurities from the oxime? Retrieved from [Link]
-
ACS Publications. (2017). Metal-Involving Synthesis and Reactions of Oximes. Retrieved from [Link]
-
IJCSR. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
-
International Journal of ChemTech Research. (n.d.). SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. Retrieved from [Link]
-
Slideshare. (n.d.). Hydroxylamine Cleaning Chemistries. Retrieved from [Link]
-
ResearchGate. (2013). What is the latest and best method for preparing oximes? Retrieved from [Link]
Sources
- 1. Hydroxylamine Hydrochloride For Organic Synthesis >98% - 500g - SYNTHETIKA [synthetikaeu.com]
- 2. Hydroxylamine hydrochloride | 5470-11-1 [chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. Oxime - Wikipedia [en.wikipedia.org]
- 5. Hydroxylamine hydrochloride | CAS NO 5470-11-1 | Manufacturer, Supplier, Exporter [emcochemicals.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. mdpi.com [mdpi.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. Hydroxylammonium chloride - Sciencemadness Wiki [sciencemadness.org]
Controlling temperature effects on the stability of pyrazole-oxime intermediates
Topic: Controlling Temperature Effects on Stability & Synthesis
Status: Operational | Tier: Level 3 (Senior Application Support)
Introduction: The Thermal Tightrope
Welcome to the technical support hub for pyrazole-oxime intermediates. If you are here, you likely know that these compounds are critical synthons in agrochemistry (e.g., pyraclostrobin analogs) and pharmaceutical design (e.g., kinase inhibitors).
You also likely know they are temperamental. The oxime moiety (
-
Energetic Instability: The N-O bond possesses high potential energy. In certain pyrazole-nitro-oxime motifs, decomposition onset (
) can be sudden and violent. -
Isomerization: The
double bond allows for (syn/anti) isomerism. Heat drives this equilibrium, often towards the thermodynamically stable but synthetically "wrong" isomer. -
Chemical Degradation: Elevated temperatures, particularly in acidic media, trigger the Beckmann Rearrangement , converting your valuable oxime into a useless amide or nitrile "tar."
This guide provides the protocols to navigate these risks.
Module 1: Thermal Stability & Safety Limits
User Query: "How hot is too hot? I'm seeing exotherms during scale-up."
The Science:
Pyrazole-oximes are often precursors to energetic materials. The oxime bridge stabilizes the system relative to single bonds, but only up to a point. Differential Scanning Calorimetry (DSC) studies on oxime-bridged pyrazole-tetrazoles show decomposition onsets (
Troubleshooting Guide: Thermal Runaway
| Symptom | Probable Cause | Corrective Action |
| Sudden Exotherm Spike | Autocatalytic decomposition initiated by trace acid or metal ions. | Immediate: Crash cool reactor to <10°C. Prevention: Chelate metal ions (EDTA wash) and ensure pH is neutral/slightly basic before heating. |
| Gas Evolution (NOx) | N-O bond cleavage. | Vent reactor immediately. Do not seal reaction vessels containing oximes during heating. |
| Charring/Black Tar | Polymerization or Beckmann Rearrangement.[2] | Reduce reaction temperature by 10°C intervals. Switch to a lower-boiling solvent (e.g., switch from Toluene to Ethanol). |
Module 2: Isomer Control ( vs. )
User Query: "My HPLC shows a split peak (50:50 ratio). I need the E-isomer. How do I fix this?"
The Science:
The
-
Thermodynamics: The
-isomer is usually more stable due to reduced steric clash between the oxime -OH and the pyrazole substituents. -
Kinetics: Acid catalysis and heat lower the rotational barrier of the
bond. -
Solvent Effect: Polar solvents (DMSO) can stabilize the
-isomer via hydrogen bonding, shifting the equilibrium compared to non-polar solvents ( ) [2].
Protocol: Isomer Locking
-
Temperature: Perform the oximination reaction (Aldehyde +
) at 0°C to 25°C . High heat (>80°C) accelerates equilibration to the thermodynamic mixture (often undesired). -
Acid Scavenging: Add a mild base (Sodium Acetate or Pyridine) to buffer the HCl released from hydroxylamine hydrochloride. Free acid catalyzes
rotation. -
Recrystallization: If a mixture forms, exploit solubility differences. The
-isomer often packs better. Cool slowly to 4°C to preferentially crystallize the major isomer.
Module 3: Avoiding the Beckmann Rearrangement
User Query: "I lost my product during the workup. NMR shows an amide signal."
The Science: The Beckmann rearrangement is the primary degradation pathway for oximes under thermal stress, especially in acidic conditions. The oxime hydroxyl group is protonated, water leaves, and the anti-substituent migrates to the nitrogen, forming a nitrilium ion that hydrolyzes to an amide [3].
Visualizing the Danger Zone:
Figure 1: The Beckmann Rearrangement pathway.[3] Heat and acid act synergistically to degrade the oxime.
Prevention Protocol
-
Keep it Neutral: Never heat a pyrazole-oxime in acidic media (pH < 4).
-
Workup Temp: Evaporate solvents at <40°C under reduced pressure. Do not use a high-vacuum pump with a hot water bath.
-
Drying: Do not oven-dry the solid >50°C. Use a vacuum desiccator at room temperature (
).
Module 4: Optimized Synthesis Protocol
User Query: "Can you provide a standard operating procedure (SOP) that balances rate and stability?"
Standard Protocol: Pyrazole-Aldehyde Oximination
| Step | Action | Temperature | Technical Note |
| 1. Prep | Dissolve Pyrazole-Aldehyde in Ethanol ( | Ethanol is preferred over Methanol to allow higher reflux if needed, but start mild. | |
| 2. Buffer | Add | NaOAc buffers the pH to ~5-6, preventing acid-catalyzed degradation. | |
| 3. Reaction | Stir. Monitor by TLC/HPLC every 30 min. | CRITICAL: Only heat to | |
| 4. Quench | Pour into ice-water ( | Rapid cooling promotes precipitation of the solid oxime. | |
| 5. Isolation | Filter and wash with cold water. | Removes inorganic salts. | |
| 6. Storage | Store in amber vials under Argon. | Prevents photochemical isomerization and thermal oxidation. |
Module 5: Decision Tree for Troubleshooting
Use this logic flow to diagnose your current experimental issue.
Figure 2: Diagnostic workflow for pyrazole-oxime synthesis issues.
References
-
Thaltiri, V., Staples, R. J., & Shreeve, J. M. (2025).[1][4] Concomitant polymorphism in oxime-bridged pyrazole–tetrazole energetic materials. Journal of Materials Chemistry A.
-
Kus, N., et al. (2015). Oximes in the Isoxazolone, Pyrazolone, and 1,2,3-Triazolone Series: Experimental and Computational Investigation of Energies and Structures of E/Z Isomers. Australian Journal of Chemistry.[5]
-
Finar, I. L., & Saunders, H. E. (1969). The Beckmann rearrangement of some pyrazolyl oximes. Journal of the Chemical Society C: Organic.
-
Tang, Y., et al. (2019).[6] Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.
Sources
- 1. Concomitant polymorphism in oxime-bridged pyrazole–tetrazole energetic materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA09791F [pubs.rsc.org]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Resolution NMR Analysis of 4-(1H-pyrazol-1-yl)benzaldehyde oxime
Introduction: The Analytical Challenge
You are likely accessing this guide because the 1H NMR spectrum of 4-(1H-pyrazol-1-yl)benzaldehyde oxime is presenting unexpected complexity. This molecule combines an electron-rich heterocycle (pyrazole) with a capability for geometric isomerism (oxime), creating a "perfect storm" for spectral overlap and confusion.
This guide moves beyond basic assignment. It addresses the three most common support tickets we receive regarding this scaffold:
-
"Why are my peaks doubled?" (Geometric Isomerism)
-
"The aromatic region is an unresolvable blob." (Spectral Crowding)
-
"I cannot find the OH peak." (Chemical Exchange)
Module 1: The "Double Peak" Anomaly (Geometric Isomerism)
User Query
"I purified my compound by column chromatography, but the NMR shows a second set of smaller peaks for the aldehyde and aromatic protons. Did my reaction fail?"
Technical Diagnosis
This is rarely an impurity. Oximes exist as stable geometric isomers: (E)-anti and (Z)-syn . Unlike amides, which rotate slowly, oxime isomers are configurationally stable at room temperature but often co-elute or interconvert under acidic conditions.
-
The (E)-isomer is generally thermodynamically favored (steric relief between the OH and the phenyl ring).
-
The (Z)-isomer places the hydroxyl group closer to the phenyl ring, causing distinct shielding effects.
Troubleshooting Protocol: The NOESY Confirmation
To confirm isomerism rather than impurity, you must map the spatial proximity of the oxime hydroxyl proton.
Step-by-Step Experiment:
-
Sample Prep: Dissolve ~10 mg in DMSO-d6 (CDCl3 often broadens the OH signal, making this impossible).
-
Pulse Sequence: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Mixing Time: Set to 300–500 ms.
-
Analysis: Look for the "Signature Cross-Peak."
| Isomer | Spatial Correlation (NOE) | Diagnostic Signal |
| (E)-Oxime | OH | Strong cross-peak between |
| (Z)-Oxime | OH | Strong cross-peak between |
Visual Logic: Isomer Assignment
Figure 1: Decision matrix for distinguishing E/Z oxime isomers using NOESY correlations.
Module 2: The Aromatic "Blob" (Spectral Crowding)
User Query
"The region between 7.5 and 8.0 ppm is a mess. I cannot calculate coupling constants (
) for the phenyl ring or the pyrazole."
Technical Diagnosis
This molecule contains two distinct aromatic systems that often overlap:
-
Phenyl Ring: An
system (functionally) due to the 1,4-substitution. -
Pyrazole Ring: Protons H3 and H5 are electron-poor and shift downfield, often landing directly on top of the phenyl protons.
However, Pyrazole H4 is your "Anchor Proton." In 1-phenylpyrazoles, the H4 proton is significantly shielded (upfield) compared to H3/H5 due to resonance.
Expected Chemical Shifts (DMSO-d6)
| Proton ID | Approx Shift ( | Multiplicity | Coupling ( | Notes |
| Oxime OH | 11.2 – 11.8 | Singlet (br) | - | Disappears in D2O shake |
| Aldehyde (CH=N) | 8.1 – 8.3 | Singlet | - | Distinctive; usually clear |
| Pyrazole H5 | 8.4 – 8.6 | Doublet | Most downfield aromatic | |
| Pyrazole H3 | 7.7 – 7.9 | Doublet | Often overlaps with Phenyl | |
| Phenyl (AA'BB') | 7.6 – 7.9 | Multiplet | Higher order roofing effect | |
| Pyrazole H4 | 6.5 – 6.7 | dd / Triplet | Diagnostic Anchor |
Troubleshooting Protocol: HSQC Resolution
If 1H integration is impossible, you must use the Carbon dimension to spread the signals.
-
Run HSQC (Heteronuclear Single Quantum Coherence).
-
Rationale: The carbon chemical shifts are vastly different.
-
Pyrazole C4: ~107 ppm (High field).
-
Phenyl C-H: ~120-130 ppm.
-
Pyrazole C3/C5: ~127/141 ppm.
-
-
Method: Project the F2 (proton) traces from the specific carbon correlations to get "clean" 1D slices of the overlapping protons.
Module 3: The Missing Proton (Chemical Exchange)
User Query
"I expect an integration of 1H for the oxime OH, but it is either missing or integrates to 0.4H."
Technical Diagnosis
The oxime hydroxyl proton is acidic (
If the exchange rate (
Troubleshooting Protocol: Controlling Exchange
-
The "Dry DMSO" Rule: Ensure you are using DMSO-d6 from a fresh ampule, not a stock bottle that has absorbed atmospheric moisture.
-
Temperature Drop: Lower the probe temperature to 280 K (7°C) .
-
Concentration: Increase concentration to >20 mM. This promotes intermolecular hydrogen bonding, which can sometimes stabilize the proton signal, though dimers may form.
Summary Workflow
Use this flowchart to navigate your analysis.
Figure 2: Integrated workflow for spectral assignment and troubleshooting.
References
-
Alkorta, I. et al. (2004). Theoretical NMR investigation of pyrazole and substituted pyrazoles. ResearchGate. Link
-
NIST Chemistry WebBook. (2025).[1] 1H-Pyrazole, 1-phenyl- Spectral Data. National Institute of Standards and Technology.[1] Link
-
Abraham, R. J. et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Link
-
Esteban, G. et al. (2014). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations. Organic & Biomolecular Chemistry. Link
-
Krivdin, L. B. (2021). Experimental and Computational Investigation of the Oxime Bond Stereochemistry. PMC (National Institutes of Health). Link
Sources
Technical Support Center: Industrial Scale-Up of 4-(1H-Pyrazol-1-yl)benzaldehyde Oxime Synthesis
Welcome to the technical support center for the industrial synthesis of 4-(1H-pyrazol-1-yl)benzaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable intermediate. Here, we address common challenges and provide practical, field-proven solutions to ensure a robust, efficient, and reproducible manufacturing process.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for industrial-scale production of 4-(1H-pyrazol-1-yl)benzaldehyde?
A1: For multi-kilogram scale, two main catalytic cross-coupling reactions are favored for their efficiency and substrate scope: the Ullmann condensation and the Buchwald-Hartwig amination.[1][2] Both methods involve the formation of a carbon-nitrogen bond between a 4-substituted benzaldehyde derivative and pyrazole.
-
Ullmann Condensation: This classic copper-catalyzed reaction is often more cost-effective but typically requires higher reaction temperatures.[2][3]
-
Buchwald-Hartwig Amination: A palladium-catalyzed method that generally proceeds under milder conditions with a broader functional group tolerance, though the catalyst cost can be higher.[1][4]
The choice between these routes will depend on factors such as raw material cost, available equipment for high-temperature reactions, and catalyst procurement.
Q2: How is the subsequent conversion of 4-(1H-pyrazol-1-yl)benzaldehyde to its oxime typically performed on a large scale?
A2: The oximation is a standard condensation reaction between the aldehyde and hydroxylamine or one of its salts, most commonly hydroxylamine hydrochloride.[5][6] The reaction is usually carried out in a suitable solvent like ethanol or methanol in the presence of a base to neutralize the liberated HCl.[7][8] Key considerations for industrial scale-up include efficient heat management, controlling the addition rate of reagents, and managing the potential for isomer formation.
Q3: What are the critical quality attributes (CQAs) for 4-(1H-pyrazol-1-yl)benzaldehyde oxime in pharmaceutical applications?
A3: The primary CQAs are:
-
Purity: High purity is paramount, with minimal levels of unreacted starting materials, residual solvents, and reaction by-products.
-
Isomer Ratio: Oximes can exist as E and Z isomers.[9][10] For many pharmaceutical applications, a specific isomer is required, or the ratio of isomers must be tightly controlled.[11]
-
Physical Properties: Crystalline form, particle size distribution, and melting point can impact downstream processing.
Q4: What are the main safety concerns when scaling up this synthesis?
A4:
-
Hydroxylamine: Hydroxylamine and its salts can be thermally unstable and should be handled with care, avoiding excessive heating.
-
Solvents: The use of flammable organic solvents requires appropriate engineering controls to prevent ignition.
-
Catalysts: Palladium and copper catalysts, while used in small quantities, may require specific disposal procedures.
-
Exothermic Reactions: Both the C-N coupling and the oximation can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.
II. Troubleshooting Guide
Problem 1: Incomplete Conversion During the Synthesis of 4-(1H-Pyrazol-1-yl)benzaldehyde
Symptoms:
-
Significant amounts of 4-halobenzaldehyde or pyrazole remain in the reaction mixture, as determined by in-process controls (e.g., HPLC, GC).
-
Low yield of the desired product.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Catalyst Inactivity | - Ensure the catalyst (copper or palladium-based) is of high quality and has not been deactivated by exposure to air or moisture. - For Buchwald-Hartwig reactions, ensure the phosphine ligand is not oxidized.[12] - Consider a higher catalyst loading, but be mindful of cost and potential for metal contamination in the final product. |
| Insufficient Base | - The base is crucial for both Ullmann and Buchwald-Hartwig reactions. Ensure the base (e.g., K₂CO₃, Cs₂CO₃, or t-BuOK) is anhydrous and of sufficient molar excess. |
| Low Reaction Temperature | - While Buchwald-Hartwig reactions can be run at lower temperatures, Ullmann condensations often require temperatures above 150 °C.[2] Verify that the internal reaction temperature is being accurately measured and maintained. |
| Solvent Issues | - Ensure the solvent (e.g., DMF, NMP, or toluene) is anhydrous. Water can interfere with the catalytic cycle. |
Problem 2: Poor Yield or Incomplete Reaction in the Oximation Step
Symptoms:
-
Residual 4-(1H-pyrazol-1-yl)benzaldehyde detected in the final product.
-
Lower than expected yield of the oxime.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Inadequate Amount of Hydroxylamine | - Use a slight excess (1.1-1.3 equivalents) of hydroxylamine hydrochloride to drive the reaction to completion.[13] |
| Incorrect pH | - The reaction requires a base (e.g., sodium acetate, sodium carbonate, or pyridine) to neutralize the HCl from hydroxylamine hydrochloride.[7] The pH should be maintained in a weakly acidic to neutral range for optimal reaction kinetics. |
| Low Reaction Temperature | - While the reaction can proceed at room temperature, gentle heating (40-60 °C) can increase the reaction rate without promoting side reactions. |
| Product Precipitation | - If the oxime product is sparingly soluble in the reaction solvent, it may precipitate and coat the starting material, hindering the reaction. Ensure adequate solvent volume and agitation. |
Problem 3: Unfavorable E/Z Isomer Ratio of the Oxime
Symptoms:
-
The ratio of E to Z isomers in the final product does not meet specifications.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Thermodynamic vs. Kinetic Control | - The isomer ratio can be influenced by reaction temperature and time. Lower temperatures may favor the kinetic product, while higher temperatures can lead to the thermodynamic product. Experiment with different temperature profiles. |
| Solvent Effects | - The polarity of the solvent can influence the stability of the transition states leading to the different isomers. Screen different solvents to find the optimal one for the desired isomer. |
| Purification Challenges | - If controlling the isomer ratio during the reaction is difficult, consider purification methods such as selective crystallization.[11] The E and Z isomers often have different solubilities in various solvents. |
III. Experimental Protocols
Protocol 1: Synthesis of 4-(1H-Pyrazol-1-yl)benzaldehyde via Ullmann Condensation
This protocol is a general guideline and should be optimized for specific equipment and scale.
-
Reactor Setup: Charge a suitable glass-lined reactor with 4-fluorobenzaldehyde (1.0 eq), pyrazole (1.1 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add copper(I) iodide (0.1 eq) and L-proline (0.2 eq) as a ligand.[14]
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the reactor.
-
Reaction: Heat the mixture to 120-140 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by HPLC.
-
Work-up: Once the reaction is complete, cool the mixture and dilute it with water. The product will precipitate.
-
Isolation and Purification: Filter the crude product, wash it with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(1H-pyrazol-1-yl)benzaldehyde.
Protocol 2: Synthesis of 4-(1H-Pyrazol-1-yl)benzaldehyde Oxime
-
Reactor Setup: Charge a reactor with 4-(1H-pyrazol-1-yl)benzaldehyde (1.0 eq) and ethanol.
-
Reagent Addition: In a separate vessel, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.
-
Reaction: Slowly add the aqueous hydroxylamine/acetate solution to the reactor containing the aldehyde. Maintain the temperature at 25-30 °C.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC or HPLC until the aldehyde is consumed.
-
Isolation: Cool the reaction mixture in an ice bath to induce crystallization.
-
Purification: Filter the product, wash with cold water, and dry under vacuum to yield 4-(1H-pyrazol-1-yl)benzaldehyde oxime.
IV. Visualizations
Caption: Synthetic pathway for 4-(1H-pyrazol-1-yl)benzaldehyde oxime.
Caption: Troubleshooting workflow for the oximation step.
V. References
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. (2020, October 12). National Center for Biotechnology Information. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). National Center for Biotechnology Information. [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). ResearchGate. [Link]
-
L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF - ResearchGate. (2025, August 7). ResearchGate. [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. (2024, July 7). International Journal of Novel Research and Development. [Link]
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety - PMC - NIH. (2016, February 27). National Center for Biotechnology Information. [Link]
-
Ullmann condensation - Wikipedia. Wikipedia. [Link]
-
Green Approach for Synthesis of Oximes by Using Natural Acids. (2024, April 4). ResearchGate. [Link]
-
Synthesis of benzaldeheyde oxime under various experimental conditions. a. ResearchGate. [Link]
-
Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling - RSC Publishing. (2016, January 26). Royal Society of Chemistry. [Link]
-
Oxime synthesis by condensation or oxidation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry. [Link]
-
A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC. National Center for Biotechnology Information. [Link]
-
Benzaldehyde oxime - Wikipedia. Wikipedia. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. MDPI. [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. (2025, November 12). National Center for Biotechnology Information. [Link]
-
Exploring the Chemical Properties and Synthesis of Benzaldehyde Oxime - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Oxime - Wikipedia. Wikipedia. [Link]
-
Purification method of cyclohexanone-oxime - European Patent Office - EP 1270548 A1. Google Patents.
-
Preparation of benzaldoxime - PrepChem.com. PrepChem.com. [Link]
-
CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents. Google Patents.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). MDPI. [Link]
-
A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity - PMC. (2023, March 6). National Center for Biotechnology Information. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
US6673969B2 - Process for preparation of oximes and resulting products - Google Patents. Google Patents.
-
SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY - Semantic Scholar. Semantic Scholar. [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. Kaunas University of Technology. [Link]
-
Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4 - Preprints.org. (2023, October 5). Preprints.org. [Link]
-
Oxime synthesis - how to convert/remove unreacted aldehyde? - ResearchGate. (2013, June 21). ResearchGate. [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - ResearchGate. ResearchGate. [Link]
-
PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. ResearchGate. [Link]
-
4 1H Pyrazol 1 Yl Benzaldehyde, 98% at best price in Hyderabad | ID - IndiaMART. IndiaMART. [Link]
-
Hydroxyl and nitrate co-upgrading to oxime via anode-cathode cascade electrolyzer - PMC. (2025, July 3). National Center for Biotechnology Information. [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. Chemical Methodologies. [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013, October 13). ResearchGate. [Link]
-
Beckmann Rearrangement - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
Formation of oximes by ketones and aldehydes - Chemistry Stack Exchange. (2018, June 27). Chemistry Stack Exchange. [Link]
-
Bioorthogonal 4H-pyrazole “click” reagents - DSpace@MIT. (2023, April 18). MIT DSpace. [Link]8767)
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Oxime - Wikipedia [en.wikipedia.org]
- 7. asianpubs.org [asianpubs.org]
- 8. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
- 9. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02390D [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic Validation & Comparative Analysis: 4-(1H-pyrazol-1-yl)benzaldehyde oxime
Executive Summary & Application Context
This guide provides a rigorous technical framework for the characterization of 4-(1H-pyrazol-1-yl)benzaldehyde oxime . This compound is a critical intermediate in the synthesis of bioactive pyrazole derivatives (often acting as kinase inhibitors or antifungal agents) and serves as a robust ligand in coordination chemistry.
The primary challenge in characterizing this molecule lies not in its synthesis, but in distinguishing it from its precursor (the aldehyde) and resolving its geometric isomers (E vs. Z) . This guide compares the target product against these "alternatives" to ensure high-purity release criteria.
Synthesis & Monitoring Workflow
To understand the NMR spectrum, one must understand the impurities. The synthesis typically involves the condensation of 4-(1H-pyrazol-1-yl)benzaldehyde with hydroxylamine hydrochloride.
Comparative Workflow: Precursor vs. Product
The following diagram outlines the critical decision points where NMR validation is required to distinguish the product from the starting aldehyde.
Figure 1: Synthetic pathway highlighting the critical NMR checkpoint for conversion verification.
Experimental Protocol: NMR Acquisition
For reproducible data, solvent choice is paramount. Chloroform-d (
Standard Operating Procedure (SOP)
-
Sample Prep: Dissolve 10-15 mg of the dried solid in 0.6 mL of DMSO-d6 .
-
Tube: Use high-quality 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.
-
Acquisition:
-
1H NMR: 16 scans minimum, 30° pulse angle, D1 relaxation delay
1.0s (crucial for accurate integration of aromatic protons). -
13C NMR: 512-1024 scans, proton-decoupled.
-
-
Referencing: Calibrate to residual DMSO pentet at
2.50 ppm (1H) and septet at 39.5 ppm (13C).
Comparative Analysis: 1H NMR Characterization
A. Product vs. Precursor (The "Conversion" Test)
The most immediate quality control step is confirming the loss of the carbonyl proton.
| Feature | Precursor: 4-(1H-pyrazol-1-yl)benzaldehyde | Target: 4-(1H-pyrazol-1-yl)benzaldehyde oxime |
| Diagnostic Signal | Aldehyde (-CHO) | Oxime Methine (-CH=N-) |
| Chemical Shift | ||
| Labile Proton | None | -OH at |
| Aromatic Region | AA'BB' system (strongly deshielded by C=O) | AA'BB' system (shielded relative to aldehyde) |
Scientist's Note: If you see a small singlet at 10.0 ppm, your reaction is incomplete. If the -OH peak is missing in DMSO, check for water contamination (broad peak at 3.33 ppm), which facilitates proton exchange.
B. Isomer Analysis: E (Anti) vs. Z (Syn)
Oximes exist as geometric isomers.[1][2] The E-isomer is generally the thermodynamically stable product and the active pharmaceutical ingredient (API) form of interest.
-
Mechanism of Shift: The magnetic anisotropy of the C=N bond and the lone pair on nitrogen differentially shield the methine proton and the ortho-aromatic protons.
-
Differentiation:
-
E-Isomer: The methine proton (-CH=N-) is typically downfield relative to the Z-isomer.
-
Z-Isomer: The methine proton is upfield.
-
| Proton Environment | E-Isomer (Major) | Z-Isomer (Minor/Impurity) |
| -CH=N- (Methine) | ||
| -OH (Hydroxyl) | ||
| Pyrazolyl H-4 |
Structural Assignment Logic (1H NMR)
The following logic map details how to assign the specific signals of the target molecule, assuming the E-isomer in DMSO-d6.
Figure 2: Signal assignment logic mapping structural moieties to expected chemical shifts.
13C NMR Characterization[2][3][5][6][7][8][9][10][11][12]
13C NMR provides the definitive confirmation of the carbon skeleton. The key differentiator here is the hybridization change at the benzylic carbon.
| Carbon Environment | Shift ( | Assignment Note |
| C=N (Oxime) | 147.0 - 149.0 | Upfield from aldehyde C=O (~190 ppm). |
| Pyrazole C-3 | 141.5 | Adjacent to Nitrogen (deshielded). |
| Pyrazole C-5 | 127.0 - 128.0 | |
| Benzene C-1 (Ipso-N) | 139.0 - 140.0 | Quaternary carbon attached to Pyrazole. |
| Benzene C-4 (Ipso-C) | 130.0 - 132.0 | Quaternary carbon attached to Oxime. |
| Benzene CH | 126.0 - 128.0 | Intense signals (2C each). |
| Pyrazole C-4 | 107.0 - 108.0 | Highly shielded, diagnostic for pyrazole. |
Troubleshooting & Self-Validation
To ensure your data is trustworthy ("Trustworthiness" pillar), perform these checks:
-
Integration Check: Set the Pyrazole H-4 signal (
6.6) to an integral of 1.0.-
Validation: The Methine singlet (
8.15) must integrate to 1.0 ( 0.05). The aromatic region (Benzene + Pyrazole H-3/H-5) should integrate to roughly 6.0.
-
-
Solvent Residuals: Ensure the DMSO peak is not overlapping with the Pyrazole H-5 or Benzene signals. If overlap occurs, switch to Acetone-d6.
-
D2O Shake: Add one drop of
to the NMR tube and shake.-
Result: The peak at
11.3 (-OH) must disappear. This confirms it is an exchangeable proton and not an impurity.
-
References
-
Sigma-Aldrich. 4-(1H-Pyrazol-1-yl)benzaldehyde Product Specification. Accessed October 2023. Link
-
Royal Society of Chemistry. Spectroscopic data of benzaldehyde oxime derivatives. ChemComm, Electronic Supplementary Information.[3] Link
-
National Institutes of Health (PubChem). Benzaldehyde Oxime Spectral Data. PubChem Compound Summary. Link
-
BenchChem. Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis. Link
-
Oregon State University. 1H NMR Chemical Shifts & Coupling Constants. Department of Chemistry. Link
Sources
A Comparative Guide to the Bioactivity of 4-(1H-Pyrazol-1-yl)benzaldehyde Oxime and its Imidazole Analogs
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Heterocyclic compounds, particularly those containing pyrazole and imidazole scaffolds, have consistently emerged as privileged structures due to their diverse and potent biological activities. This guide provides an in-depth, technical comparison of the bioactivity of 4-(1H-pyrazol-1-yl)benzaldehyde oxime and its corresponding imidazole analogs. We will delve into their potential as antimicrobial, antifungal, and anticancer agents, supported by established experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
Structural Rationale: Pyrazole vs. Imidazole Scaffolds
The foundational difference between the two classes of compounds lies in the arrangement of nitrogen atoms within the five-membered heterocyclic ring. Pyrazole is a 1,2-diazole, while imidazole is a 1,3-diazole. This seemingly subtle variation in structure profoundly influences the electronic distribution, basicity, and hydrogen bonding capabilities of the molecules, which in turn dictates their interaction with biological targets.[1]
The oxime functional group introduces an additional layer of complexity and potential for biological activity. The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the nitrogen and oxygen atoms) in the oxime moiety can lead to distinct binding interactions with enzymes and receptors compared to their carbonyl precursors.[2]
Figure 1: Chemical structures of the core compounds under comparison.
Comparative Bioactivity Profiles
While a direct head-to-head comparison of 4-(1H-pyrazol-1-yl)benzaldehyde oxime and its precise imidazole analog is not extensively documented in a single study, we can synthesize a comparative overview based on the known activities of closely related derivatives.
Antimicrobial and Antifungal Activity
Imidazole Analogs: Imidazole-containing compounds have a well-established history as potent antifungal agents.[3] Marketed drugs like miconazole and clotrimazole are based on the imidazole scaffold.[4] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5][6][7][8] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.[8] Some imidazole derivatives also exhibit antibacterial activity.[3]
Pyrazole Analogs: Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities, targeting both Gram-positive and Gram-negative bacteria.[9] The proposed mechanisms of action for antibacterial pyrazoles are diverse and can include the disruption of the bacterial cell wall and inhibition of DNA gyrase.[9] In the realm of antifungal agents, pyrazole-4-carboxamide derivatives containing an oxime ether fragment have been identified as potent succinate dehydrogenase (SDH) inhibitors, a key enzyme in the fungal respiratory chain.[10][11]
Comparative Insight: The established mechanism of action of imidazole analogs against fungal ergosterol biosynthesis provides a strong rationale for their antifungal potential. Pyrazole analogs, on the other hand, present a broader range of potential antibacterial and antifungal mechanisms. The presence of the oxime moiety in both structures could further enhance their activity through additional interactions with target enzymes.
Anticancer Activity
Imidazole Analogs: Imidazole-containing compounds have shown significant promise as anticancer agents, with some derivatives exhibiting potent cytotoxic activity against various cancer cell lines.[12][13] The mechanisms are varied and can include inhibition of tubulin polymerization, interference with colchicine binding sites, and cell cycle arrest.[13] Notably, imidazole derivatives containing an oxime moiety at the benzylic position have been reported to possess higher antiproliferative activity compared to their ketone counterparts.[12]
Pyrazole Analogs: A multitude of pyrazole derivatives have been synthesized and evaluated for their anticancer potential, demonstrating activity against a wide range of cancer cell lines.[14][15] These compounds can exert their effects through various mechanisms, including the inhibition of critical cell cycle kinases like CDK2.[14] The pyrazole scaffold is a key component in several FDA-approved kinase inhibitors used in cancer therapy.[14] Novel oxime-containing pyrazole derivatives have been shown to induce apoptosis and autophagy in lung cancer cells.[16]
Comparative Insight: Both pyrazole and imidazole scaffolds are prevalent in the development of anticancer agents. The choice between them may depend on the specific cancer target and the desired mechanism of action. The oxime functionality appears to be a favorable addition for enhancing the anticancer properties of both classes of compounds.
Experimental Protocols for Bioactivity Evaluation
To facilitate a direct and robust comparison, the following detailed experimental protocols are provided.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial and Antifungal Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[17] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[18]
Figure 2: Workflow for the Broth Microdilution MIC Assay.
Protocol: Broth Microdilution Assay [18][19][20]
-
Preparation of Test Compounds:
-
Dissolve the pyrazole and imidazole analogs in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform a two-fold serial dilution of the stock solutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
-
Preparation of Inoculum:
-
Culture the desired microbial strains overnight on an appropriate agar medium.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-24 hours for bacteria and at an appropriate temperature for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the absorbance can be read using a microplate reader at a wavelength of 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the positive control.
-
Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21]
Figure 3: Workflow for the MTT Cytotoxicity Assay.
-
Cell Seeding:
-
Seed the desired cancer cell line into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole and imidazole analogs in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and an untreated control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Gently shake the plate to ensure complete solubilization of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Data Presentation and Interpretation
To facilitate a clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Comparative Antimicrobial and Antifungal Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Aspergillus niger |
| 4-(1H-Pyrazol-1-yl)benzaldehyde Oxime | ||||
| 4-(1H-Imidazol-1-yl)benzaldehyde Oxime | ||||
| Positive Control (e.g., Ciprofloxacin) | ||||
| Positive Control (e.g., Fluconazole) |
Table 2: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| 4-(1H-Pyrazol-1-yl)benzaldehyde Oxime | |||
| 4-(1H-Imidazol-1-yl)benzaldehyde Oxime | |||
| Positive Control (e.g., Doxorubicin) |
Conclusion and Future Directions
This guide provides a comprehensive framework for comparing the bioactivity of 4-(1H-pyrazol-1-yl)benzaldehyde oxime and its imidazole analogs. While existing literature suggests that both scaffolds hold significant promise in the development of antimicrobial, antifungal, and anticancer agents, a direct comparative study is warranted to elucidate the specific advantages of each. By following the detailed protocols outlined herein, researchers can generate robust and comparable data to guide their structure-activity relationship (SAR) studies and advance the development of novel therapeutic agents. Future investigations should also focus on elucidating the precise molecular targets and mechanisms of action of these compounds to enable rational drug design and optimization.
References
-
Borgers, M. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520-534. [Link][5][8]
-
Vanden Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & Van Cutsem, J. M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed, 2(4), 520–534. [Link][6]
-
Kaur, H., & Kumar, S. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4153. [Link][12]
-
Sudbery, P. E. (1980). Mechanisms of action of the antimycotic imidazoles. Journal of Antimicrobial Chemotherapy, 6(5), 553-556. [Link]
-
Wang, X., Li, Y., Wang, Z., Li, B., & Xi, Z. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Molecules, 27(17), 5556. [Link]
-
Ruidong Pharmaceutical. Imidazole antifungal drug mechanism of action. [Link][7]
-
Borgers, M. (1980). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Reviews of Infectious Diseases, 2(4), 520–534. [Link][8]
-
Li, M., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link][10]
-
Li, M., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. [Link][11]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link][22]
-
Kumar, A., & Kumar, S. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry, 13(1), 23-41. [Link][9]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link][21]
-
ResearchGate. (n.d.). Pyrazole-based oxime derivatives as anticancer agents. [Link]
-
MDPI. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link][19]
-
Liu, K., et al. (2010). Synthesis of novel oxime-containing pyrazole derivatives and discovery of regulators for apoptosis and autophagy in A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 20(16), 4766-4770. [Link][16]
-
Wang, X., et al. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. ResearchGate. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
-
Reddy, T. S., & Kumar, A. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Current Medicinal Chemistry, 30(1), 1-25. [Link][14]
-
Khan, I., & Zaib, S. (2021). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Current Organic Synthesis, 18(1), 2-25. [Link]
-
Mphahlele, M. J., & Malindisa, S. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 30(6), 1234. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link][20]
-
Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 3(3), 197-210. [Link][4]
-
SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. [Link][15]
-
Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link][18]
-
Li, Y., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceutics, 15(5), 1348. [Link]
-
Wang, S., et al. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Archiv der Pharmazie, 345(11), 886-895. [Link]
-
Bialonska, D., & Zjawiony, J. K. (2019). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Molecules, 24(12), 2265. [Link][2]
-
Kaur, H., & Kumar, S. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. ResearchGate. [Link]
-
Singh, P., & Kumar, A. (2017). Imidazoles as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1251-1270. [Link][13]
-
Li, Q., et al. (2018). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 23(11), 2968. [Link][3]
-
Rossi, D., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2569. [Link]
-
Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Medical and Pharmaceutical Case Reports, 15(3), 1-8. [Link]
-
Zhang, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1823-1845. [Link]
-
El-Sayed, M. A. A. (2016). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 21(11), 1544. [Link]
-
MDPI. (n.d.). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. [Link]
-
Li, Y., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules, 28(5), 2386. [Link]
-
Wang, Z., et al. (2016). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Molecules, 21(3), 329. [Link]
-
Sreenivasa, M., & Jayachandran, E. (2012). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(10), 4622-4628. [Link]
-
Li, M., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules, 21(3), 268. [Link]
-
de la Torre, M. C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Molecules, 26(13), 3999. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biolmolchem.com [biolmolchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazole antifungal drug mechanism of action-Ruidong Pharmaceutical_APIs_Raw materials [en.ruidongpharma.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. srrjournals.com [srrjournals.com]
- 16. Synthesis of novel oxime-containing pyrazole derivatives and discovery of regulators for apoptosis and autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Definitive Guide to the Structural Validation of 4-(1H-pyrazol-1-yl)benzaldehyde Oxime: An Integrated Crystallographic and Spectroscopic Approach
This guide provides a comprehensive, field-proven methodology for the definitive structural elucidation of novel organic compounds, using the promising heterocyclic molecule, 4-(1H-pyrazol-1-yl)benzaldehyde oxime, as a practical case study. For researchers in drug development and materials science, unambiguous structural validation is the bedrock upon which all further investigation is built. Here, we move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, demonstrating an integrated, self-validating workflow that combines the unparalleled power of Single-Crystal X-ray Diffraction (XRD) with essential spectroscopic techniques.
Our approach is structured to guide the researcher through the entire lifecycle of structural determination: from the initial synthesis and purification of the target molecule to its definitive three-dimensional characterization by XRD, and finally, the orthogonal validation of that structure using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Part 1: Synthesis and Purification of the Target Compound
The journey to structural validation begins with the successful synthesis and purification of the analyte. A multi-gram quantity of high-purity material is essential, not only for characterization but also for growing the high-quality single crystals required for XRD analysis. The synthesis of 4-(1H-pyrazol-1-yl)benzaldehyde oxime is approached in two logical steps.
Step 1.1: Synthesis of the Precursor, 4-(1H-pyrazol-1-yl)benzaldehyde
The precursor aldehyde can be synthesized via established methods, such as the Vilsmeier-Haack reaction on a suitable hydrazone.[1] This reaction is a powerful tool for the formylation of electron-rich compounds.
Experimental Protocol:
-
Hydrazone Formation: A mixture of the appropriate N'-(1-phenylethylidene)benzohydrazide (0.004 mol) is prepared.
-
Vilsmeier-Haack Reagent Preparation: In a separate flask, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 1.1 mL, 0.012 mol) to chilled N,N-dimethylformamide (DMF, 10 mL) at 0°C with constant stirring.
-
Reaction: The prepared hydrazone is added in small portions to the Vilsmeier-Haack reagent. The reaction mixture is then stirred at 60-65°C for approximately 4 hours.
-
Work-up: The mixture is cooled and carefully poured onto crushed ice. The resulting solution is neutralized with a saturated sodium bicarbonate solution until effervescence ceases.
-
Isolation: The precipitated solid, 4-(1H-pyrazol-1-yl)benzaldehyde, is collected by vacuum filtration, washed thoroughly with cold water, and dried. Recrystallization from a suitable solvent like ethanol is performed to achieve high purity.
Step 1.2: Conversion of Aldehyde to 4-(1H-pyrazol-1-yl)benzaldehyde Oxime
The conversion of an aldehyde to an oxime is a classic condensation reaction with hydroxylamine.[2][3] Modern, environmentally conscious methods often utilize solvent-free or microwave-assisted conditions to improve efficiency and yield.[4][5]
Experimental Protocol:
-
Reactant Mixture: In a mortar, combine 4-(1H-pyrazol-1-yl)benzaldehyde (1 mmol, 172.18 mg), hydroxylamine hydrochloride (1.2 mmol, 83.4 mg), and a mild base such as anhydrous sodium carbonate (1.2 mmol, 127.2 mg).[5]
-
Reaction: The mixture is thoroughly ground with a pestle at room temperature. The reaction progress is monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within minutes to a few hours.[4]
-
Isolation: Upon completion, the reaction mixture is treated with ethyl acetate (2 x 15 mL). The organic solution is filtered to remove inorganic salts.
-
Purification: The filtrate is washed with water (10 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude oxime. The product is then recrystallized from an ethanol/water mixture to obtain pure, crystalline 4-(1H-pyrazol-1-yl)benzaldehyde oxime.
Part 2: The Gold Standard: Single-Crystal X-ray Diffraction (XRD)
While spectroscopic methods provide crucial information about connectivity and functional groups, only single-crystal XRD can deliver an unambiguous, three-dimensional map of atomic positions in the solid state.[6] This technique provides precise bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the molecule's behavior and potential for drug-receptor binding or materials packing.
Diagram: Integrated Structural Elucidation Workflow
Caption: Workflow for definitive structural elucidation.
Experimental Protocol for XRD Analysis
-
Crystal Growth: The cornerstone of a successful XRD experiment is a high-quality single crystal, typically 0.1-0.3 mm in size and free of defects.[7] This is often the most challenging, trial-and-error step.
-
Method: Slow evaporation of a saturated solution of the purified oxime is a common starting point. A range of solvents (e.g., ethanol, ethyl acetate, acetone, dichloromethane) and solvent/anti-solvent pairs (e.g., ethyl acetate/hexane) should be screened. The solution should be left undisturbed in a vibration-free environment.
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.[8]
-
The mounted crystal is placed on a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).
-
Data is typically collected at a low temperature (e.g., 100 K) using a cryostream. This is crucial as it minimizes thermal motion of the atoms, leading to a more precise structure, and can protect sensitive samples from radiation damage.[6]
-
The instrument software rotates the crystal through a series of orientations, collecting a large number of diffraction spots (reflections) at various angles.[9]
-
-
Structure Solution and Refinement:
-
Specialized software (e.g., SHELXT, Olex2) is used to process the raw diffraction data.[10] The "phase problem" is solved to generate an initial electron density map.[7]
-
From this map, atoms are identified and assigned. The structural model is then refined against the experimental data, a process that iteratively adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated diffraction patterns.
-
-
Structure Validation with checkCIF:
-
The final structural model is output as a Crystallographic Information File (CIF). This file is the standard format for archiving and publishing crystal structures.[11]
-
Crucial Step: Before acceptance, the CIF must be validated using the International Union of Crystallography's checkCIF utility.[12][13] This program performs hundreds of checks for geometric and crystallographic consistency and generates a report with alerts (Levels A, B, C, G) that highlight potential issues.[14] Addressing or providing scientifically sound explanations for these alerts is a mandatory part of the publication process.[13]
-
Part 3: Orthogonal Validation with Spectroscopic & Spectrometric Methods
A crystallographic structure, while definitive, represents the molecule in the solid state. Spectroscopic and spectrometric data provide complementary information, confirming that the structure determined by XRD is consistent with the bulk material and its behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining molecular connectivity and stereochemistry in solution.[15] For 4-(1H-pyrazol-1-yl)benzaldehyde oxime, a suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC) would be used to build the molecular skeleton piece by piece, confirming the XRD result.
Expected NMR Data:
-
¹H NMR: Distinct signals for the pyrazole ring protons, the phenyl ring protons (showing characteristic ortho- and meta-coupling), the aldehyde-derived proton (CH=N), and the hydroxyl proton of the oxime (N-OH). The integration of these signals will confirm the proton count in each part of the molecule.
-
¹³C NMR: Resonances corresponding to each unique carbon atom in the molecule, including the characteristic C=N carbon of the oxime.
-
2D NMR (COSY, HSQC, HMBC): These experiments are vital for unambiguously assigning all signals and confirming the connectivity between protons and carbons, tracing the links from the pyrazole ring to the phenyl ring and the oxime moiety.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[16]
Expected FTIR Data: The FTIR spectrum provides a molecular fingerprint that should be consistent with the proposed structure. Key expected vibrational bands include:
-
~3600-3200 cm⁻¹ (broad): O-H stretch of the oxime hydroxyl group, often broadened due to hydrogen bonding.[2]
-
~3150-3100 cm⁻¹: C-H stretches of the pyrazole and phenyl rings.[17]
-
~1665 cm⁻¹: C=N stretch of the oxime group.[2]
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic pyrazole and phenyl rings.[18][19]
-
~945 cm⁻¹: N-O stretch of the oxime group.[2]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.
Expected MS Data:
-
Molecular Ion Peak ([M]⁺ or [M+H]⁺): The spectrum should show a prominent peak corresponding to the calculated molecular weight of C₁₀H₉N₃O (187.19 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
Fragmentation Pattern: The fragmentation pattern should be logical for the proposed structure. Common fragmentation pathways for oximes can be complex but may involve cleavages of the N-O bond or rearrangements.[20][21][22] Analysis of these fragments provides further confidence in the overall structure.
Part 4: Comparative Analysis and Data Synthesis
No single technique tells the whole story. The strength of this guide lies in its integrated approach, where each piece of data validates the others.
Diagram: Convergence of Analytical Evidence
Caption: Convergence of data from multiple techniques.
Summary of Techniques and Information
| Technique | Information Provided | Role in Validation |
| Single-Crystal XRD | Absolute 3D structure, bond lengths/angles, packing | Definitive Proof: The ultimate arbiter of solid-state structure. |
| NMR Spectroscopy | Atom-to-atom connectivity, chemical environment | Primary Confirmation: Validates the molecular backbone and isomerism in solution. |
| FTIR Spectroscopy | Presence of key functional groups (O-H, C=N) | Functional Group Confirmation: Confirms the successful conversion of aldehyde to oxime. |
| Mass Spectrometry | Molecular weight and elemental formula | Identity Confirmation: Verifies the correct mass and formula of the synthesized compound. |
Conclusion
The structural validation of a novel molecule like 4-(1H-pyrazol-1-yl)benzaldehyde oxime is a multi-faceted process that demands rigor and the strategic application of complementary analytical techniques. While NMR, FTIR, and MS provide essential pieces of the puzzle, Single-Crystal X-ray Diffraction stands alone in its ability to deliver an unambiguous and high-resolution three-dimensional structure in the solid state. By following an integrated workflow—from meticulous synthesis and purification to definitive crystallographic analysis and thorough spectroscopic cross-validation—researchers can establish the structure of new chemical entities with the highest degree of scientific confidence, paving the way for successful downstream applications in drug discovery and beyond.
References
-
Nazarpack-Kandlousy, N., et al. (2003). Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. The Journal of Organic Chemistry. Available at: [Link]
-
BYJU'S. (n.d.). Oximes. Available at: [Link]
-
Záhorszká, P., et al. (2018). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of Mass Spectrometry. Available at: [Link]
-
Refinery Automation Institute. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]
-
Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. Available at: [Link]
-
Patil, S., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link]
-
Nayak, S. K., et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Journal of the Brazilian Chemical Society. Available at: [Link]
-
ResearchGate. (2015). What is the most popular procedure to synthesize oximes?. Available at: [Link]
-
Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E. Available at: [Link]
-
SERC Carleton. (2007). Single-crystal X-ray Diffraction. Available at: [Link]
-
Thiruvalluvar, A. A., et al. (2018). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. Available at: [Link]
-
University of Glasgow. (n.d.). Validation and Checking of CIF's. Available at: [Link]
-
Semantic Scholar. (n.d.). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Available at: [Link]
-
ResearchGate. (n.d.). Experimental setup for high-pressure single crystal diffraction. Available at: [Link]
-
ResearchGate. (n.d.). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. Available at: [Link]
-
YouTube. (2020). What is Single Crystal X-ray Diffraction?. Available at: [Link]
-
National Single Crystal X-ray Facility. (n.d.). PLATON-CHECKCIF.pdf. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Available at: [Link]
-
CCDC. (n.d.). Short Guide to CIFs. Available at: [Link]
-
IUCr Journals. (n.d.). checkCIF FAQ. Available at: [Link]
-
Semantic Scholar. (n.d.). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Available at: [Link]
-
PubMed. (2013). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Available at: [Link]
-
Royal Society of Chemistry. (2022). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2. Available at: [Link]
-
ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of oximes from CNSL. Available at: [Link]
-
Wikipedia. (n.d.). Benzaldehyde oxime. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes. Available at: [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Molecules. Available at: [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Available at: [Link]
-
eScholarship. (n.d.). Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. Available at: [Link]
- Google Patents. (n.d.). Microwave synthesis method of benzaldehyde oxime compound.
-
Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. byjus.com [byjus.com]
- 3. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 4. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. fiveable.me [fiveable.me]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 12. scispace.com [scispace.com]
- 13. journals.iucr.org [journals.iucr.org]
- 14. cryst.chem.uu.nl [cryst.chem.uu.nl]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Screening oxime libraries by means of mass spectrometry (MS) binding assays: Identification of new highly potent inhibitors to optimized inhibitors γ-aminobutyric acid transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Xiang Zhang Lab | Research Labs & Groups [labs.louisville.edu]
A Comparative Guide to the Mass Spectrometry Fragmentation of Pyrazole-Benzaldehyde Oximes
This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of pyrazole-benzaldehyde oximes, a class of compounds of significant interest in medicinal chemistry and drug development. Understanding their behavior under various ionization conditions is critical for accurate structural elucidation and impurity profiling. This document moves beyond a simple cataloging of fragments to explain the underlying chemical principles governing bond cleavages and rearrangements, offering a predictive framework for researchers in the field.
Introduction: The Role of Mass Spectrometry in Characterizing Pyrazole-Benzaldehyde Oximes
Pyrazole-benzaldehyde oximes incorporate three key structural motifs: a pyrazole ring, a benzaldehyde-derived aromatic system, and an oxime functional group. This combination presents a unique challenge and opportunity for mass spectrometric analysis. The pyrazole moiety is a vital pharmacophore in numerous drugs, while the oxime group offers a site for potential metabolic activity and derivatization. Electron Ionization (EI) and Electrospray Ionization (ESI) are the primary techniques employed for their analysis, each providing complementary structural information. EI, a hard ionization technique, induces extensive fragmentation, revealing the core structural skeleton. In contrast, ESI, a soft ionization method, typically preserves the molecular ion, which can then be subjected to Collision-Induced Dissociation (CID) for controlled fragmentation (MS/MS).
Ionization Techniques: A Comparative Overview
The choice of ionization technique is paramount and dictates the nature of the resulting mass spectrum.
-
Electron Ionization (EI): This high-energy method is ideal for generating a reproducible "fingerprint" spectrum, rich in fragment ions. It is particularly useful for identifying known compounds through library matching and for deducing the structure of new compounds by piecing together the fragmentation puzzle. However, the molecular ion may be weak or absent in EI spectra of some labile compounds.
-
Electrospray Ionization (ESI): ESI is the method of choice for polar, thermolabile molecules and is typically coupled with liquid chromatography (LC-MS). It generates protonated molecules, [M+H]⁺, with minimal initial fragmentation. Subsequent MS/MS analysis via CID allows for controlled, stepwise fragmentation, which is invaluable for elucidating fragmentation pathways and identifying specific structural subunits.
| Ionization Technique | Typical Use Case | Key Information Provided | Limitations |
| Electron Ionization (EI) | GC-MS, Direct Infusion | Structural "fingerprint", core skeleton fragments | Molecular ion may be absent |
| Electrospray Ionization (ESI) | LC-MS | Molecular weight confirmation, controlled fragmentation (MS/MS) | Less fragmentation in MS1, requires analyte to be ionizable in solution |
Key Fragmentation Pathways under Electron Ionization (EI)
Under EI conditions, the fragmentation of pyrazole-benzaldehyde oximes is driven by the stability of the resulting radical cations and neutral losses. The fragmentation patterns are a composite of the characteristic cleavages of the pyrazole, benzaldehyde, and oxime moieties.
Fragmentation of the Pyrazole Ring
The pyrazole ring itself undergoes characteristic fragmentation. Two principal processes are the expulsion of hydrogen cyanide (HCN) and the loss of a nitrogen molecule (N₂), often after the initial loss of a hydrogen atom or a substituent.[1][2][3] The presence of substituents, such as an oxime group, can influence whether these become primary or secondary fragmentation events.[1][2] Cleavage of the N-N bond is also a predominant process.[4]
Fragmentation of the Benzaldehyde Oxime Moiety
The benzaldehyde portion of the molecule follows fragmentation routes typical of aromatic aldehydes. A key fragmentation is the loss of a hydrogen atom to form a stable [M-H]⁺ ion (m/z 105 for benzaldehyde itself), followed by the loss of carbon monoxide (CO) to yield the phenyl cation (m/z 77).[5] The oxime group introduces additional pathways. A characteristic cleavage is the scission of the N-O bond. Furthermore, rearrangements like the McLafferty rearrangement can occur if an abstractable gamma-hydrogen is present, although this is less common in the rigid structure of benzaldehyde oxime itself.[6][7][8][9]
Proposed EI Fragmentation Pathway for a Generic Pyrazole-Benzaldehyde Oxime
The following diagram illustrates a plausible fragmentation pathway for a generic N-phenylpyrazole-benzaldehyde oxime, integrating the characteristic cleavages of each component. The initial ionization event creates a molecular ion (M⁺•). Subsequent fragmentation involves competing and sequential reactions.
Caption: Proposed EI fragmentation pathway for a pyrazole-benzaldehyde oxime.
Fragmentation under ESI-MS/MS Conditions
In ESI, the molecule is typically observed as the protonated species, [M+H]⁺. The site of protonation is likely to be one of the nitrogen atoms of the pyrazole ring or the oxime nitrogen, as these are the most basic sites. CID of this precursor ion will induce fragmentation.
The fragmentation pathways under CID are often different from EI. They are typically even-electron processes driven by the stability of the resulting cations and neutral molecules. Common fragmentation channels include:
-
Loss of Water: Protonation on the oxime oxygen followed by the elimination of a water molecule is a common pathway.
-
Cleavage of the Aryl-Oxime Bond: Scission of the bond connecting the benzaldehyde ring to the oxime group can occur.
-
Ring Opening/Cleavage of the Pyrazole Moiety: The protonated pyrazole ring can undergo ring-opening or lose characteristic neutral fragments like HCN.
The exact fragmentation pattern will depend on the collision energy and the specific structure of the molecule, including the substitution pattern on both aromatic rings.[10][11][12]
Caption: Plausible ESI-MS/MS fragmentation pathways for a protonated pyrazole-benzaldehyde oxime.
Experimental Protocol: Acquiring High-Resolution Mass Spectra
This protocol outlines the general steps for acquiring high-resolution EI and ESI mass spectra of a novel pyrazole-benzaldehyde oxime derivative using a Gas Chromatography-Quadrupole Time-of-Flight (GC-QTOF) and a Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) mass spectrometer, respectively.
GC-QTOF (EI) Method
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: 250 °C, Splitless mode.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer Conditions (EI):
LC-QTOF (ESI-MS/MS) Method
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 10 mL of methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer Conditions (ESI):
-
Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Capillary Voltage: 3.5-4.0 kV.
-
Nebulizer Gas (N₂): 35 psi.
-
Drying Gas (N₂): 8 L/min at 325 °C.
-
MS1 Mass Range: m/z 100-1000.
-
MS/MS Acquisition: Data-dependent acquisition (DDA) mode, selecting the top 3-5 most intense ions from each MS1 scan for CID.
-
Collision Energy: Use a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.
-
Conclusion
The mass spectrometric fragmentation of pyrazole-benzaldehyde oximes is a predictable process governed by the inherent chemistry of the constituent functional groups. EI-MS provides a detailed fragmentation fingerprint, ideal for structural confirmation and isomer differentiation. ESI-MS/MS offers a controlled method for probing the connectivity of the molecule, starting from the intact protonated species. By employing both techniques and understanding the characteristic fragmentation pathways—including pyrazole ring cleavages, N-O bond scission in the oxime, and typical aromatic losses—researchers can confidently elucidate the structures of these important pharmaceutical building blocks.
References
-
Santos, V.G., et al. (2020). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Pyrazoles: Synthesis, Properties and Applications. Available at: [Link]
-
Laulhé, S., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of Mass Spectrometry, 47(6), 676-686. Available at: [Link]
- Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-268.
- Abdel-Wahab, B. F., et al. (2015). Synthesis and mass spectral fragmentation of some new N-glycoside phenyl pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 133-141.
- Laulhé, S., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of Mass Spectrometry, 47(6), 676-686.
- Miller, J. M., & Wilson, G. L. (1976). Mass Spectral Studies on Pyrazaboles. Inorganic Chemistry, 15(12), 2534-2538.
- Laulhé, S., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: New insights on structural factors that promote α,β fragmentation. Journal of Mass Spectrometry, 47(6), 676-686.
-
NIST. (n.d.). Benzaldehyde, oxime. In NIST Chemistry WebBook. Retrieved from [Link]
- Santos, V.G., et al. (2020). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
- El-Emary, T. I., & El-Gohary, N. S. (1998). Mass Spectrometric Study of Some Pyrazoline Derivatives. Rapid Communications in Mass Spectrometry, 12(12), 833-836.
- Santos, V.G., et al. (2020). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Asif, N., et al. (2014). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 26(2), 529-532.
- Fűzfai, Z., Boldizsár, I., & Molnár-Perl, I. (2008). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry.
- Laulhé, S., et al. (2012). Table 3 from Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of Mass Spectrometry, 47(6).
- van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1970). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry, 3(12), 1549-1558.
- Laulhé, S., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of Mass Spectrometry, 47(6), 676-686.
- Caleb, A. A., et al. (2016). Synthesis and ESI-MS/MS fragmentation study of two new isomeric 2-oxo-oxazolidinyl quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 940-946.
- Filges, U., & Grützmacher, H. F. (1986). Fragmentations of Protonated Benzaldehydes via Intermediate Ion/Molecule Complexes. Organic Mass Spectrometry, 21(10), 673-680.
-
Brown, W. P. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry. Retrieved from [Link]
- Greenberg, A., et al. (2014). Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energies. Journal of Organic Chemistry, 79(3), 1010-1017.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. BiblioBoard [openresearchlibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation [pascal-francis.inist.fr]
- 8. researchgate.net [researchgate.net]
- 9. Xiang Zhang Lab | Research Labs & Groups [labs.louisville.edu]
- 10. researchgate.net [researchgate.net]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 12. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method development for purity analysis of 4-(1H-pyrazol-1-yl)benzaldehyde oxime
An In-Depth Comparative Guide to HPLC Method Development for Purity Analysis of 4-(1H-pyrazol-1-yl)benzaldehyde oxime
This guide provides a detailed, experience-driven walkthrough for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-(1H-pyrazol-1-yl)benzaldehyde oxime. We will explore the scientific rationale behind each decision, from initial column and mobile phase screening to final method validation. To illustrate the benefits of systematic optimization, we will compare our final, refined method against a more basic, preliminary approach, supported by experimental data.
Introduction: The Analytical Imperative for Novel Compounds
4-(1H-pyrazol-1-yl)benzaldehyde oxime is a heterocyclic compound featuring pyrazole, benzaldehyde, and oxime functional groups. Such molecules are of significant interest in medicinal chemistry and materials science.[1][2] For any application in the pharmaceutical industry, establishing the purity of the active pharmaceutical ingredient (API) is a non-negotiable regulatory and safety requirement. An analytical method must be able to accurately quantify the main compound while simultaneously separating it from all potential impurities, including process-related impurities and degradation products.[3]
This guide is designed for researchers and drug development professionals, offering a blueprint for creating a stability-indicating HPLC method that is not only fit for purpose but also stands up to rigorous scientific and regulatory scrutiny as outlined by the International Council for Harmonisation (ICH).[4][5][6]
PART 1: Foundational Strategy and Initial Method Screening
The primary goal is to develop a method that can separate the main analyte from its potential impurities. The molecular structure of 4-(1H-pyrazol-1-yl)benzaldehyde oxime—containing two aromatic rings—suggests it is a moderately non-polar compound, making Reverse-Phase HPLC (RP-HPLC) the logical starting point.
Causality Behind Initial Choices:
-
Chromatographic Mode: RP-HPLC is the workhorse of the pharmaceutical industry for purity analysis. It separates molecules based on their hydrophobicity, which is ideal for our target analyte.
-
Stationary Phase (Column): A C18 (octadecyl) column is the universal first choice for RP-HPLC method development due to its wide applicability and retention of hydrophobic compounds. We selected a standard dimension column (e.g., 150 mm x 4.6 mm, 5 µm particle size) to balance resolution and analysis time.[7][8]
-
Detector: A Photodiode Array (PDA) detector is vastly superior to a fixed-wavelength UV detector for purity analysis. A PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram. This allows for the selection of the optimal detection wavelength post-analysis and, critically, enables peak purity analysis by comparing spectra across a single peak to detect co-eluting impurities.[9] Based on the chromophores present (aromatic rings), a preliminary wavelength of 230 nm was chosen for monitoring.[10]
-
Mobile Phase: A combination of an aqueous buffer and an organic solvent is standard.
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN often provides better peak shape and lower UV cutoff, although both are common choices.[10]
-
Aqueous Phase: A slightly acidic mobile phase (e.g., 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water) is often used to ensure consistent protonation of any ionizable groups, leading to sharper, more reproducible peaks.[7][11]
-
Initial Screening Conditions
A broad gradient elution was employed to quickly assess the retention behavior of the analyte and visualize any present impurities.
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard starting point for moderately non-polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for good peak shape.[12] |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 min | Sweeps the full polarity range to elute all components. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[7] |
| Column Temp. | 30 °C | Provides stable retention times. |
| Detection | PDA at 230 nm | Allows for comprehensive spectral analysis.[10] |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
This initial run showed the main peak eluting at approximately 12.5 minutes, with several small impurity peaks observed. This confirmed that RP-HPLC is a suitable technique and provided the foundation for optimization.
PART 2: Systematic Method Optimization Workflow
The goal of optimization is to achieve the best possible resolution between the main peak and all impurity peaks in the shortest reasonable runtime.
// Node Definitions Start [label="Analyte Characterization\n(Structure, pKa, Solubility)", fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="Initial Method Screening\n(C18, Broad Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Eval1 [label="Evaluate Initial Run\n(Retention, Peak Shape, Impurities)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeMP [label="Optimize Mobile Phase\n(Organic Solvent, pH/Buffer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeGrad [label="Refine Gradient Profile\n(Steeper/Shallower Segments)", fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeParams [label="Adjust Physical Parameters\n(Flow Rate, Temperature)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Eval2 [label="Assess Resolution (Rs > 2)\n& Tailing Factor (T < 1.5)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; FinalMethod [label="Final Optimized Method", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Validation [label="Method Validation (ICH Q2)\n(Forced Degradation, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections Start -> Screening; Screening -> Eval1; Eval1 -> OptimizeMP [label="Sub-optimal\nSeparation"]; OptimizeMP -> OptimizeGrad; OptimizeGrad -> OptimizeParams; OptimizeParams -> Eval2; Eval2 -> OptimizeMP [label="Needs Improvement"]; Eval2 -> FinalMethod [label="Acceptable"]; FinalMethod -> Validation; }
Caption: Systematic workflow for HPLC method development.
Refining the Method:
-
Gradient Optimization: The initial 20-minute gradient was inefficient. Since the main peak eluted around 60-70% ACN, the gradient was focused around this range. A shallower gradient was applied around the elution time of the main peak and its close-eluting impurities to maximize resolution.
-
Mobile Phase pH: While 0.1% formic acid provided good results, a phosphate buffer at pH 3.0 was also tested. Buffered mobile phases provide more robust control over pH, which can improve reproducibility.[13] In this case, the phosphate buffer offered a marginal improvement in peak symmetry.
-
Wavelength Selection: The PDA detector data was used to examine the UV spectra of the main peak and the impurities. The wavelength maximum (λmax) for the analyte was found to be 255 nm, which also provided adequate sensitivity for the observed impurities. Switching to 255 nm improved the signal-to-noise ratio.
PART 3: Comparative Analysis: Optimized Method vs. Alternative Isocratic Method
To demonstrate the value of systematic development, we compare the final optimized gradient method with a quickly developed "Alternative" isocratic method. The isocratic method uses a single mobile phase composition, which is simpler but often fails to adequately resolve complex mixtures.
Experimental Protocols
Sample Preparation: A stock solution of 4-(1H-pyrazol-1-yl)benzaldehyde oxime was prepared by dissolving 25.0 mg of the substance in 50.0 mL of diluent (Acetonitrile:Water 50:50 v/v) to get a concentration of 500 µg/mL. This was further diluted to a working concentration of 100 µg/mL for injection.[14]
Method 1: Final Optimized Gradient Method
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Gradient Program:
-
0-2 min: 40% B
-
2-12 min: 40% to 75% B
-
12-13 min: 75% to 90% B
-
13-15 min: 90% B (Wash)
-
15.1-18 min: 40% B (Re-equilibration)
-
-
Detection: PDA at 255 nm
Method 2: Alternative Isocratic Method
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (65:35 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: PDA at 255 nm
Performance Comparison
| Parameter | Optimized Gradient Method | Alternative Isocratic Method | Advantage of Optimized Method |
| Retention Time (Main Peak) | 10.2 min | 4.5 min | N/A |
| Total Run Time | 18.0 min | 10.0 min | Shorter run time for isocratic, but at a cost. |
| Resolution (Rs) - Impurity 1 | 2.8 | 1.3 | Superior Separation. Rs > 2 is desired for baseline resolution. |
| Resolution (Rs) - Impurity 2 | 3.5 | 1.9 | Superior Separation. Ensures accurate impurity quantification. |
| Tailing Factor (Main Peak) | 1.1 | 1.4 | Better Peak Shape. Symmetrical peaks are crucial for accurate integration. |
| Peak Purity (Main Peak) | Pass (Index > 999) | Fail (Index < 950) | Trustworthy Results. Indicates co-elution in the isocratic method. |
PART 4: Method Validation & Forced Degradation
A developed method is incomplete until it is validated to prove its fitness for purpose.[5][15] Validation was performed according to ICH Q2(R2) guidelines.[6] A crucial component of this is performing forced degradation studies to demonstrate the method is stability-indicating.[16][17]
Forced Degradation (Stress Testing)
The analyte was subjected to various stress conditions to induce degradation. The goal is to achieve 5-20% degradation to ensure that any potential degradants can be detected.[18]
// Node Definitions API [label="API Sample\n(4-(1H-pyrazol-1-yl)benzaldehyde oxime)", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="Acid Hydrolysis\n(0.1N HCl, 60°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base Hydrolysis\n(0.1N NaOH, 60°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidation [label="Oxidative\n(3% H2O2, RT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Thermal [label="Thermal\n(80°C, Solid State)", fillcolor="#FBBC05", fontcolor="#202124"]; Photo [label="Photolytic\n(ICH Q1B Light)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analysis [label="Analyze via Optimized HPLC Method", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Connections API -> {Acid, Base, Oxidation, Thermal, Photo} [arrowhead=none]; Acid -> Analysis; Base -> Analysis; Oxidation -> Analysis; Thermal -> Analysis; Photo -> Analysis; }
Caption: Forced degradation study workflow.
Summary of Forced Degradation Results:
| Stress Condition | % Degradation | Observations | Peak Purity of Main Peak |
| Acid (0.1N HCl, 60°C, 4h) | ~15.2% | Two major degradation peaks formed. Well-resolved from main peak. | Pass |
| Base (0.1N NaOH, 60°C, 2h) | ~18.5% | One major degradation peak formed. Resolved from main peak. | Pass |
| Oxidative (3% H₂O₂, RT, 24h) | ~9.8% | Several minor degradation peaks observed. | Pass |
| Thermal (80°C, 48h) | ~3.1% | Minor increase in known impurities. No new peaks. | Pass |
| Photolytic (ICH Q1B) | ~5.5% | One minor degradation peak formed. | Pass |
The ability of the method to separate the parent peak from all generated degradation products, while maintaining peak purity, confirms that it is stability-indicating .[12][19]
Validation Summary
The optimized method was validated for specificity, linearity, accuracy, precision, and robustness.
| Validation Parameter | Result | Acceptance Criteria (ICH) |
| Specificity | No interference from blank, placebo, or degradants. Peak purity passed. | Method must be specific. |
| Linearity (Range: 1-150 µg/mL) | Correlation Coefficient (r²) = 0.9998 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | Typically 98.0% - 102.0% |
| Precision (%RSD, Repeatability) | 0.45% | RSD ≤ 2.0% |
| Intermediate Precision (%RSD) | 0.68% | RSD ≤ 2.0% |
| LOD / LOQ | 0.08 µg/mL / 0.25 µg/mL | Sufficiently low for impurity detection. |
| Robustness | Unaffected by small changes in flow rate (±0.1) and pH (±0.2). | System suitability parameters met. |
The method successfully met all predefined acceptance criteria, proving it is accurate, precise, and reliable for the intended purpose of purity analysis.[3][20]
Final Conclusion
The development of a reliable HPLC method for purity analysis is a systematic, science-driven process. By progressing from a broad initial screening to a focused optimization of mobile phase and gradient parameters, we developed a method for 4-(1H-pyrazol-1-yl)benzaldehyde oxime that is vastly superior to a simple isocratic alternative. The final method demonstrates excellent resolution, peak symmetry, and sensitivity. Rigorous validation, including comprehensive forced degradation studies, has proven the method to be specific, linear, accurate, precise, and robust. This stability-indicating method is fit for purpose and can be confidently deployed for quality control and stability testing in a regulated drug development environment.
References
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
-
Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Retrieved February 14, 2026, from [Link]
-
Klick, S., et al. (2005). The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. Retrieved February 14, 2026, from [Link]
- A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (n.d.). R Discovery.
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved February 14, 2026, from [Link]
-
Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Retrieved February 14, 2026, from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved February 14, 2026, from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved February 14, 2026, from [Link]
-
Ashtekar, S., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Retrieved February 14, 2026, from [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs. Retrieved February 14, 2026, from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved February 14, 2026, from [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). LinkedIn. Retrieved February 14, 2026, from [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved February 14, 2026, from [Link]
-
Chromatography Method Development For Impurity Analysis And Degradation. (2024). IJCRT.org. Retrieved February 14, 2026, from [Link]
- Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
-
Bhole, R., et al. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. An-Najah Journals. Retrieved February 14, 2026, from [Link]
-
Method Development and Validation using RP-HPLC for estimation of Genotoxic impurity ie Melamine mainly present as contaminant in diversified categories of API. (2017, October 4). Asian Journal of Research in Chemistry. Retrieved February 14, 2026, from [Link]
-
Pereira, A. M. P. T., et al. (2021). Development and validation of a RP-HPLC method for the simultaneous analysis of paracetamol, ibuprofen, olanzapine, and simvastatin during microalgae bioremediation. MethodsX. Retrieved February 14, 2026, from [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
-
Naidoo, K., et al. (2024). RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide for Inclusion in Fixed-Dose Combination Topical Drug Delivery System. MDPI. Retrieved February 14, 2026, from [Link]
-
Sawant, S. S., et al. (2013). Development and validation of new RP-HPLC method for determining impurity profiling in olmesartan medoxomil drug as well as in tablet dosage form. Der Pharma Chemica. Retrieved February 14, 2026, from [Link]
-
FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (2022). MDPI. Retrieved February 14, 2026, from [Link]
-
Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin in. (2019, March 11). Chemical Methodologies. Retrieved February 14, 2026, from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. ijcrt.org [ijcrt.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ijcpa.in [ijcpa.in]
- 8. researchgate.net [researchgate.net]
- 9. ijrpp.com [ijrpp.com]
- 10. Development and validation of a RP-HPLC method for the simultaneous analysis of paracetamol, ibuprofen, olanzapine, and simvastatin during microalgae bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. mdpi.com [mdpi.com]
- 13. chemmethod.com [chemmethod.com]
- 14. ajrconline.org [ajrconline.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 18. pharmtech.com [pharmtech.com]
- 19. journals.najah.edu [journals.najah.edu]
- 20. intuitionlabs.ai [intuitionlabs.ai]
A Senior Application Scientist's Guide to FTIR Spectral Assignment: C=N and O-H Bonds in 4-(1H-pyrazol-1-yl)benzaldehyde oxime
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral features of 4-(1H-pyrazol-1-yl)benzaldehyde oxime, with a specific focus on the characteristic vibrational modes of the C=N (oxime) and O-H bonds. We will explore the theoretical underpinnings of these assignments, compare them with simpler molecular analogues, and provide a robust experimental protocol for acquiring high-quality data.
The Principle: Why FTIR is a Definitive Tool for Functional Group Identification
FTIR spectroscopy is a cornerstone technique for molecular structure elucidation.[1][2] It operates on the principle that covalent bonds within a molecule are not static; they vibrate at specific frequencies corresponding to the energy of infrared radiation.[3] When a molecule absorbs IR radiation, it transitions to a higher vibrational energy state. An FTIR spectrometer measures this absorption as a function of wavenumber (cm⁻¹), generating a unique spectral "fingerprint" of the molecule.[4]
The utility of FTIR lies in its ability to identify functional groups. Specific bonds, such as the hydroxyl (O-H) or the carbon-nitrogen double bond (C=N), have characteristic absorption frequencies that are largely independent of the rest of the molecule.[5] However, their precise location and appearance are subtly influenced by the local chemical environment, providing a wealth of structural information. For a molecule like 4-(1H-pyrazol-1-yl)benzaldehyde oxime, these influences—namely conjugation and hydrogen bonding—are paramount.
Deconstructing the Spectrum: O-H and C=N Vibrations
The structure of 4-(1H-pyrazol-1-yl)benzaldehyde oxime presents a fascinating case for spectral interpretation due to the interplay of its three core components: the benzaldehyde oxime group and the pyrazole ring.
The Hydroxyl (O-H) Group: A Tale of Hydrogen Bonding
The O-H group gives rise to two primary vibrational modes: stretching (ν) and in-plane bending (δ).
-
O-H Stretching (νO-H): In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), the O-H stretch appears as a sharp, relatively weak peak around 3600 cm⁻¹.[3] However, in the solid state, which is typical for analysis via the KBr pellet method, oxime molecules engage in intermolecular hydrogen bonding (O-H···N). This interaction weakens the O-H bond, causing its stretching frequency to shift to a lower wavenumber and the peak to become significantly broad and more intense.[6][7] For solid-state oximes, this characteristic broad absorption is typically observed in the 3400-3100 cm⁻¹ region.[8][9][10][11]
-
O-H Bending (δO-H): The in-plane bending vibration of the O-H group is often coupled with other vibrations and appears in the fingerprint region of the spectrum. It is tentatively assigned to a band of medium intensity around 1300 cm⁻¹ .[8][9][10][11][12]
The Carbon-Nitrogen Double Bond (C=N): The Influence of Conjugation
The C=N stretching vibration is a key marker for the oxime functional group.
-
C=N Stretching (νC=N): For simple, non-conjugated oximes, the νC=N band appears around 1685-1650 cm⁻¹. However, in 4-(1H-pyrazol-1-yl)benzaldehyde oxime, the C=N bond is conjugated with the benzene ring. This conjugation delocalizes the π-electrons, imparting slightly more single-bond character to the C=N bond.[3][13] This reduces the bond's force constant and, consequently, lowers its stretching frequency. Therefore, for this molecule, the νC=N band is expected to appear in the 1650-1620 cm⁻¹ range.[8][10]
It is critical to note that the pyrazole ring also contains a C=N bond, which typically absorbs around 1590 cm⁻¹.[14] This, along with aromatic C=C stretching vibrations from the benzene ring (1600-1450 cm⁻¹), can lead to a complex series of peaks in this region. Careful analysis is required to distinguish the oxime C=N from these other vibrations.[15]
Comparative Analysis: Isolating Structural Effects
To truly appreciate the spectral features of 4-(1H-pyrazol-1-yl)benzaldehyde oxime, it is instructive to compare its expected spectrum with those of its constituent parts.
| Functional Group | Vibrational Mode | Benzaldehyde Oxime | 4-(1H-pyrazol-1-yl)benzaldehyde oxime (Target) | N-Aryl Pyrazole | Causality of Spectral Shift |
| O-H | Stretching (νO-H) | ~3300 cm⁻¹ (Broad) | ~3300 cm⁻¹ (Broad) | N/A | Governed primarily by strong intermolecular hydrogen bonding in the solid state; minimal change expected.[8][9] |
| C=N (Oxime) | Stretching (νC=N) | ~1640 cm⁻¹ | ~1630 cm⁻¹ | N/A | Extended conjugation with the pyrazole ring may slightly lower the frequency compared to benzaldehyde oxime alone.[3] |
| C=N (Pyrazole) | Stretching (νC=N) | N/A | ~1590 cm⁻¹ | ~1590 cm⁻¹ | Characteristic absorption of the pyrazole heterocycle.[14] |
| N-O | Stretching (νN-O) | ~940 cm⁻¹ | ~940 cm⁻¹ | N/A | Less sensitive to the aromatic substitution; expected to be similar to simpler oximes.[8][12] |
Note: Wavenumbers are approximate and can vary based on the physical state of the sample and specific intermolecular interactions.
Experimental Protocol: High-Fidelity Data Acquisition via the KBr Pellet Method
The acquisition of a clean, interpretable FTIR spectrum is contingent upon meticulous sample preparation.[16] The Potassium Bromide (KBr) pellet method is the gold standard for solid samples.[17][18]
Rationale: KBr is used because it is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and exhibits plastic deformation under pressure, allowing it to form a transparent disc that holds the sample in the IR beam path.[17]
Step-by-Step Methodology:
-
Materials Preparation:
-
Ensure you have spectroscopy-grade KBr, which has been thoroughly dried in an oven (e.g., at 110°C for several hours) and stored in a desiccator to prevent moisture absorption.[19] Water vapor shows strong IR absorption and can obscure the O-H region of the sample spectrum.
-
Use a clean, dry agate mortar and pestle.
-
-
Sample Measurement:
-
Grinding and Homogenization:
-
Add the KBr and sample to the agate mortar.
-
Grind the mixture gently but thoroughly for several minutes until it becomes a fine, homogenous powder with a consistency like flour. The goal is to reduce the sample's particle size to less than the wavelength of the IR light (~2 µm) to minimize light scattering (which causes a sloping baseline).[17]
-
-
Pellet Pressing:
-
Carefully transfer the powder mixture into the pellet die assembly.
-
Place the loaded die into a hydraulic press.
-
Connect a vacuum line to the die for a few minutes to remove trapped air and any residual moisture.
-
Slowly apply pressure, increasing to approximately 8-10 tons. Hold this pressure for 1-2 minutes. This allows the KBr to flow and form a solid, transparent matrix.[17]
-
Slowly release the pressure to prevent the pellet from cracking.
-
-
Spectral Acquisition:
-
Carefully remove the resulting transparent or translucent pellet from the die and place it in the spectrometer's sample holder.
-
First, run a background scan with nothing in the sample compartment to account for atmospheric CO₂ and H₂O, as well as the instrument's response.
-
Place the sample holder with the KBr pellet into the beam path and collect the sample spectrum.
-
Visualizing the Analytical Workflow
The process from sample to final interpretation can be visualized as a logical workflow.
Caption: Workflow for FTIR analysis from sample preparation to spectral interpretation.
References
-
How to Interpret FTIR Results: A Beginner's Guide. (2025). Vertex AI Search.4
-
FTIR Analysis Beginner's Guide: Interpreting Results. (2018). Innovatech Labs.
-
What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. (2026). Kintek Press.
-
Infrared Spectrometry. Michigan State University Department of Chemistry.
-
How to Interpret FTIR Spectra When Peaks Overlap. (2026). Rocky Mountain Labs.
-
Quick User Guide for FT-IR. University of Helsinki.
-
A Process for Successful Infrared Spectral Interpretation. (2016). Spectroscopy Online.
-
KBr Pellet Method. Shimadzu.
-
Palm, A., & Werbin, H. (1953). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Canadian Journal of Chemistry, 31(11), 1004-1008.
-
Sample preparation for FT-IR. University of Wisconsin-Madison.
-
Mistry, B.D., Desai, K.R., & Intwala, S.M. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
-
FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate.
-
PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). Research Article.
-
Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... ResearchGate.
-
A Beginner's Guide to Interpreting & Analyzing FTIR Results. (2019). Innovatech Labs via ResearchGate.
-
Palm, A., & Werbin, H. (1953). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Canadian Science Publishing.
-
Palm, A., & Werbin, H. (1953). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Semantic Scholar.
-
Benzaldehyde, oxime. NIST WebBook.
-
THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. (2025). ResearchGate.
-
INFRARED STUDY OF THE N—OH GROUP IN ALPHA AND BETA OXIMES. (2025). ResearchGate.
-
Benzaldehyde Oxime. PubChem.
-
Benzaldehyde, oxime. NIST WebBook.
-
Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. Wiley Online Library.
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR.
-
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav.
-
SYN-BENZALDEHYDE OXIME(622-32-2) IR Spectrum. ChemicalBook.
-
General Resources on Spectroscopy Data on Molecules. Hemmerling Lab.
-
Education and Outreach - Vibration Spectroscopy. The Coblentz Society.
-
14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency. (2018). Organic Chemistry.
-
How does hydrogen bonding affect the IR spectra? (2021). Quora.
-
The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin. PMC.
-
Interpreting Infrared Spectra. Specac Ltd.
-
Vibrational Spectroscopy. Wikipedia.
-
Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. (2023). PMC - NIH.
-
IR Spectroscopy - Effect of Hydrogen Bonding. (2022). YouTube.
-
Effect of hydrogen bonding on infrared absorption intensity. (2016). arXiv.
-
Infrared Spectroscopy Table. Michigan State University Department of Chemistry.
-
Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. (2022). Wiley Analytical Science.
-
Principles and Applications of Vibrational Spectroscopic Imaging in Plant Science: A Review. Frontiers in Plant Science.
-
4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. Growing Science.
-
Analysis of Infrared spectroscopy (IR). UniTechLink.
-
4-(1H-Pyrazol-1-ylmethyl)benzaldehyde. Chem-Impex.
-
The features of IR spectrum. SlideShare.
-
6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I.
-
Benzaldehyde oxime. Wikipedia.
Sources
- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
- 4. azooptics.com [azooptics.com]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. quora.com [quora.com]
- 7. [1606.04323] Effect of hydrogen bonding on infrared absorption intensity [arxiv.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. connectjournals.com [connectjournals.com]
- 15. rockymountainlabs.com [rockymountainlabs.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. kinteksolution.com [kinteksolution.com]
- 18. shimadzu.com [shimadzu.com]
- 19. scienceijsar.com [scienceijsar.com]
- 20. eng.uc.edu [eng.uc.edu]
The Precursor vs. The Derivative: A Comparative Guide to Aldehyde and Oxime Ligand Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and chemical biology, the choice of a chemical moiety can profoundly influence a ligand's interaction with its biological target. Among the vast arsenal of functional groups, aldehydes and their oxime derivatives represent a fascinating case study in how a simple chemical transformation can dramatically alter binding affinity, stability, and overall pharmacological profile. This guide provides an in-depth, objective comparison of oxime and aldehyde precursors, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for ligand design and optimization.
The Tale of Two Moieties: An Introduction
Aldehydes, characterized by their reactive carbonyl group (-CHO), have gained significant attention as "warheads" for covalent inhibitors.[1] Their electrophilic nature allows them to form reversible covalent bonds with nucleophilic residues like lysine or cysteine on a protein target.[2][3] This can lead to potent and durable pharmacological effects.[4]
Conversely, oximes (RR'C=N-OH), typically synthesized through the condensation of an aldehyde or ketone with hydroxylamine, present a different profile.[5][6] The conversion of the carbonyl to an oxime group neutralizes the high reactivity of the aldehyde, often transforming a covalent binder into a non-covalent one. This modification also introduces new possibilities for hydrogen bonding and alters the molecule's stereoelectronic properties, which can be harnessed to fine-tune binding affinity and selectivity.[7]
Mechanism of Action: Covalent Reactivity vs. Non-Covalent Recognition
The primary distinction between aldehydes and oximes in a biological context lies in their mechanism of target engagement.
Aldehyde Precursors: The Covalent Approach
The electrophilic carbon atom of an aldehyde is susceptible to nucleophilic attack from amino acid side chains. With lysine residues, aldehydes form a Schiff base (imine); with cysteine residues, they form a thiohemiacetal.[1][8] This covalent bond formation can be reversible, but it often results in a significantly longer residence time of the drug on its target compared to non-covalent interactions.
However, this high reactivity is a double-edged sword. Aldehydes can be metabolically unstable and may react non-specifically with other biological nucleophiles, leading to potential off-target effects and toxicity.[1][9] The inherent reactivity of aldehydes has historically made them less attractive in drug design, though modern strategies have found successful applications by carefully modulating their reactivity within specific contexts.[1][10]
Oxime Derivatives: Stability and Specificity
The formation of an oxime from an aldehyde precursor dramatically increases stability. Oximes are significantly more resistant to hydrolysis than analogous imines (Schiff bases) or hydrazones.[5] This enhanced stability reduces the potential for indiscriminate reactions. The oxime moiety itself is a versatile functional group, capable of acting as both a hydrogen bond donor (via the -OH group) and acceptor (via the nitrogen atom).[7] This dual character allows for a rich set of non-covalent interactions within a binding pocket, often leading to high affinity and specificity without the liabilities of a reactive electrophile.
Head-to-Head Comparison: A Data-Driven Perspective
The decision to use an aldehyde or an oxime depends on the therapeutic goal and the specific target. The following table summarizes their key characteristics.
| Feature | Aldehyde Precursors | Oxime Derivatives | Rationale & Implications |
| Binding Mechanism | Primarily reversible covalent | Primarily non-covalent | Covalent binding can lead to longer duration of action, while non-covalent binding often offers better selectivity and safety. |
| Binding Affinity (Kd) | Variable; can be very high due to covalent bond | Variable; dependent on non-covalent interactions | Affinity must be measured empirically. Covalent bond formation complicates simple Kd determination. |
| Kinetics (k_off) | Generally very slow | Typically faster than covalent binders | Slow off-rates for aldehydes can prolong target engagement. |
| Chemical Stability | Lower; prone to oxidation and non-specific reactions | High; generally stable under physiological conditions[5][11] | Oximes are more "drug-like" in terms of stability, making them suitable for systemic administration.[7] |
| Selectivity | Can be lower due to high reactivity | Can be higher; tuned by specific interactions | Non-specific covalent modification is a key risk for aldehydes.[8] |
| Toxicity Profile | Higher potential for off-target toxicity | Generally lower | The reduced reactivity of oximes contributes to a better safety profile. |
Experimental Protocols for Affinity Determination
Accurately quantifying binding affinity is crucial for comparing ligands. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two gold-standard biophysical techniques for this purpose.[12][13]
Protocol 1: Surface Plasmon Resonance (SPR)
SPR measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip, providing kinetic data (k_on, k_off) and affinity (K_D).[14]
Workflow:
-
Immobilization: Covalently attach the protein target to the sensor chip surface. The goal is to create a stable, active surface.
-
Analyte Injection: Flow a series of concentrations of the ligand (aldehyde or oxime) over the chip surface.
-
Association/Dissociation Monitoring: Monitor the change in response units (RU) over time as the ligand binds to and dissociates from the protein.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract kinetic and affinity constants.
Causality Behind Key Steps:
-
Why immobilize the protein? Immobilizing one binding partner allows for the real-time measurement of the other (the analyte) binding to it.
-
Why use multiple analyte concentrations? This is essential to determine the concentration-dependent binding and to accurately calculate the kinetic parameters.
-
Why is buffer matching crucial? Mismatches in buffer composition between the running buffer and the analyte samples can cause bulk refractive index shifts, leading to artifacts that can be misinterpreted as binding.
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS) in addition to binding affinity (K_D) and stoichiometry (n).[14][15][16]
Workflow:
-
Sample Preparation: Prepare the protein in the calorimetry cell and the ligand in the injection syringe in identical, thoroughly degassed buffer. Accurate concentration determination is critical.
-
Titration: Perform a series of small, precise injections of the ligand into the protein solution while monitoring the heat change.
-
Heat Measurement: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine K_D, ΔH, and n.
Causality Behind Key Steps:
-
Why is precise concentration essential? ITC is a thermodynamic technique, and the derived parameters (especially stoichiometry) are directly dependent on the concentrations of the reactants.
-
Why degas the samples? Small air bubbles can introduce significant noise into the sensitive heat measurements.
-
Why perform control experiments (e.g., titrating ligand into buffer)? This is crucial to measure the heat of dilution, which must be subtracted from the experimental data to isolate the heat of binding.
Strategic Recommendations for Researchers
The choice between an aldehyde and an oxime is not a matter of one being universally superior. Instead, it is a strategic decision based on the goals of the research program.
-
For achieving high potency and long duration of action, where the target is well-validated and a degree of covalent reactivity is tolerable, an aldehyde precursor may be a powerful option. This is particularly relevant in fields like virology and oncology, where covalent inhibitors have seen significant success.[4]
-
For programs prioritizing safety, selectivity, and "drug-like" properties, converting an aldehyde to a more stable oxime is an excellent strategy. This is often the preferred path in fragment-based drug discovery (FBDD), where initial hits are low-affinity fragments that are grown and optimized into potent, non-covalent leads.[17][18] The oxime ligation is a reliable method for fragment linking.[19]
Ultimately, the most effective approach often involves synthesizing and evaluating both compounds. A direct, head-to-head comparison using robust biophysical methods like SPR and ITC will provide the definitive data needed to guide the optimization of a lead compound with the desired balance of affinity, kinetics, and safety.
References
-
Parvez, S., et al. (2008). Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes. Journal of Biological Chemistry. Available at: [Link]
-
Parvez, S., et al. (2008). Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes: FIGURE 1. ResearchGate. Available at: [Link]
-
Parvez, S., et al. (2008). Oxidative stress and covalent modification of protein with bioactive aldehydes. PubMed. Available at: [Link]
-
Parvez, S., et al. (2008). Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes*. Semantic Scholar. Available at: [Link]
-
Dumas, A., et al. (2020). Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach. Biophysical Chemistry. Available at: [Link]
-
XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. XanTec. Available at: [Link]
-
Novartis. (2025). Reversible Covalent Reactions of Aldehydes and Salicylaldehydes Using a Lysine-Model Substrate. Novartis OAK. Available at: [Link]
-
Mogilireddy, V., et al. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules. Available at: [Link]
-
Sarris, A. J., & Moore, J. S. (2022). Reactivity of oximes for diverse methodologies and synthetic applications. Chemical Society Reviews. Available at: [Link]
-
AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. AxisPharm. Available at: [Link]
-
Care, A., et al. (2015). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. Scientific Reports. Available at: [Link]
-
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]
-
Schubert, T. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review. Available at: [Link]
-
Singh, S., et al. (2025). Key advances in the development of reversible covalent inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Li, R., et al. (2021). Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. Journal of Medicinal Chemistry. Available at: [Link]
-
Sun, D., et al. (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. Available at: [Link]
-
Sarris, A. J., & Moore, J. S. (2022). Reactivity of oximes for diverse methodologies and synthetic applications. ResearchGate. Available at: [Link]
-
Hurley, T. D., et al. (2011). Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases. Journal of Biological Chemistry. Available at: [Link]
-
Li, R., et al. (2022). Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents. Frontiers in Chemistry. Available at: [Link]
-
De Wael, K., et al. (2018). Comparison of the kinetics of aldehyde sensing by covalent bond formation with hydrazines and hydroxylamines. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Oxime. Wikipedia. Available at: [Link]
-
Taylor & Francis. (n.d.). Oximes – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Varga, B., et al. (2023). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. Available at: [Link]
-
de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Available at: [Link]
-
Hansen, L. B., et al. (2020). Fragment-based drug discovery for RNA targets. DTU Research Database. Available at: [Link]
-
Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery. CHI. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Oxidative stress and covalent modification of protein with bioactive aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversible Covalent Reactions of Aldehydes and Salicylaldehydes Using a Lysine-Model Substrate. - OAK Open Access Archive [oak.novartis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxime - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents [frontiersin.org]
- 10. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 12. Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xantec.com [xantec.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 16. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 17. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 18. orbit.dtu.dk [orbit.dtu.dk]
- 19. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Elemental Analysis Standards for 4-(1H-pyrazol-1-yl)benzaldehyde oxime
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For nitrogen-containing heterocyclic compounds such as 4-(1H-pyrazol-1-yl)benzaldehyde oxime, a molecule of interest in medicinal chemistry, confirming its elemental composition is a critical step in establishing its identity, purity, and stoichiometry. This guide provides an in-depth comparison of elemental analysis standards, supported by experimental data, to aid researchers in achieving accurate and reliable results.
The Critical Role of Elemental Analysis
Elemental analysis is a cornerstone technique in organic chemistry and the pharmaceutical industry.[1] It provides the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample. This information is crucial for verifying the empirical formula of a newly synthesized compound and ensuring its purity. For drug development professionals, accurate elemental analysis is a key component of the data package submitted for regulatory approval, as it substantiates the chemical composition of the active pharmaceutical ingredient (API).[1]
Theoretical Elemental Composition of 4-(1H-pyrazol-1-yl)benzaldehyde oxime
The first step in any elemental analysis is the calculation of the theoretical elemental composition from the molecular formula. The structure of 4-(1H-pyrazol-1-yl)benzaldehyde oxime is as follows:
Molecular Formula: C₁₀H₉N₃O
To calculate the theoretical percentages of Carbon, Hydrogen, and Nitrogen, we use the atomic weights of the elements (C ≈ 12.011 g/mol , H ≈ 1.008 g/mol , N ≈ 14.007 g/mol , O ≈ 15.999 g/mol ).
The molecular weight of C₁₀H₉N₃O is: (10 * 12.011) + (9 * 1.008) + (3 * 14.007) + (1 * 15.999) = 120.11 + 9.072 + 42.021 + 15.999 = 187.202 g/mol
The theoretical percentages are:
-
Carbon (C): (120.11 / 187.202) * 100% = 64.16%
-
Hydrogen (H): (9.072 / 187.202) * 100% = 4.85%
-
Nitrogen (N): (42.021 / 187.202) * 100% = 22.45%
A Comparative Look at Elemental Analysis Standards
The accuracy of elemental analysis is highly dependent on the calibration of the instrument. This is achieved using certified reference materials (CRMs) or primary standards. These are highly pure and stable organic compounds with precisely known elemental compositions. The choice of standard can influence the quality of the results.
| Standard | Chemical Formula | %C (Theoretical) | %H (Theoretical) | %N (Theoretical) | Key Advantages |
| Acetanilide | C₈H₉NO | 71.09 | 6.71 | 10.36 | Widely available, high purity, good stability, and a well-established standard for CHN analysis. |
| Sulfanilamide | C₆H₈N₂O₂S | 41.85 | 4.68 | 16.27 | Contains sulfur, making it a suitable standard for CHNS analysis. |
| EDTA | C₁₀H₁₆N₂O₈ | 41.10 | 5.52 | 9.59 | A common chelating agent, often available in high purity. |
| Atropine | C₁₇H₂₃NO₃ | 70.56 | 8.01 | 4.84 | A complex molecule that can be used to test the robustness of the combustion method. |
| Cystine | C₆H₁₂N₂O₄S₂ | 29.99 | 5.03 | 11.66 | An amino acid that is a good standard for biological and pharmaceutical samples, also contains sulfur. |
Experimental Protocol: CHN Combustion Analysis
The most common method for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis. This technique involves the complete and instantaneous oxidation of the sample in a high-temperature, oxygen-rich environment.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample of 4-(1H-pyrazol-1-yl)benzaldehyde oxime is homogenous and completely dry. Any residual solvent will significantly affect the hydrogen and carbon percentages.
-
Accurately weigh 1-3 mg of the sample into a tin capsule using a calibrated microbalance.
-
The tin capsule is then folded to encapsulate the sample securely.
-
-
Instrument Calibration:
-
Calibrate the CHN analyzer using a certified standard, such as acetanilide.
-
Analyze the standard multiple times to ensure the instrument is providing results within the accepted tolerance (typically ±0.3% of the certified values).
-
-
Combustion Process:
-
The encapsulated sample is introduced into a combustion tube heated to approximately 900-1000 °C.
-
A pulse of pure oxygen is introduced, leading to flash combustion of the sample.
-
-
Reduction and Separation:
-
The combustion gases (CO₂, H₂O, N₂, and nitrogen oxides) are swept by a helium carrier gas through a reduction tube containing copper to convert any nitrogen oxides to N₂.
-
The gases then pass through a series of traps to absorb interfering elements and are separated by a gas chromatography column.
-
-
Detection and Data Analysis:
-
A thermal conductivity detector (TCD) measures the concentration of CO₂, H₂O, and N₂.
-
The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
-
Data Presentation: A Comparative Analysis
To provide a practical comparison, the following table includes the theoretical elemental composition of 4-(1H-pyrazol-1-yl)benzaldehyde oxime, a common standard (Acetanilide), and experimental data for structurally similar pyrazole oxime derivatives from a peer-reviewed study.[2] The accepted tolerance for elemental analysis is generally within ±0.4% of the calculated values.
| Compound | Formula | Analysis Type | %C | %H | %N |
| 4-(1H-pyrazol-1-yl)benzaldehyde oxime | C₁₀H₉N₃O | Calculated | 64.16 | 4.85 | 22.45 |
| Acetanilide (Standard) | C₈H₉NO | Calculated | 71.09 | 6.71 | 10.36 |
| 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde-O-[4-(5-trifluoromethylpyridin-2-yloxy)phenylmethyl]-oxime[2] | C₂₅H₂₁F₃N₄O₃ | Calculated | 62.24 | 4.39 | 11.61 |
| Found | 62.41 | 4.23 | 11.42 | ||
| 1,3-Dimethyl-5-(4-chlorophenoxy)-1H-pyrazole-4-carbaldehyde-O-[4-(5-trifluoromethylpyridin-2-yloxy)phenylmethyl]-oxime[2] | C₂₅H₂₀ClF₃N₄O₃ | Calculated | 58.10 | 3.90 | 10.84 |
| Found | 58.28 | 3.75 | 11.01 | ||
| 1,3-Dimethyl-5-(4-fluorophenoxy)-1H-pyrazole-4-carbaldehyde-O-[4-(5-trifluoromethylpyridin-2-yloxy)phenylmethyl]-oxime[2] | C₂₅H₂₀F₄N₄O₃ | Calculated | 60.00 | 4.03 | 11.20 |
| Found | 60.17 | 3.89 | 11.08 |
The "Found" values for the pyrazole oxime derivatives from the literature demonstrate a close correlation with the "Calculated" values, with deviations well within the acceptable ±0.4% range. This underscores the reliability of the combustion analysis method when properly calibrated with appropriate standards.
Visualization of the Elemental Analysis Workflow
The following diagram illustrates the key stages of the CHN combustion analysis process.
Sources
Thermal analysis (TGA/DSC) of 4-(1H-pyrazol-1-yl)benzaldehyde oxime stability
The following technical guide details the thermal analysis profiling of 4-(1H-pyrazol-1-yl)benzaldehyde oxime (CAS: 1019070-96-2). This guide is structured to assist researchers in characterizing this specific ligand/intermediate, emphasizing safety protocols due to the known thermal lability of the oxime functional group.
Product Class: Heterocyclic Aryl Aldoximes Application: Pharmaceutical Intermediate, Coordination Ligand, Energetic Precursor CAS: 1019070-96-2[1]
Executive Summary & Safety Warning
Critical Directive: Aryl aldoximes are potentially energetic materials . The oxime moiety (-CH=N-OH) is thermally labile and can undergo exothermic decomposition (dehydration to nitrile or Beckmann rearrangement) upon heating. While the pyrazole ring confers structural rigidity, it does not mitigate the explosion hazard of the oxime group in bulk.
-
Primary Hazard: Exothermic runaway reaction >150°C.
-
Recommendation: Perform initial DSC screening with <2 mg samples in high-pressure (gold-plated) capsules to contain potential overpressure.
Structural Context & Alternatives
To interpret the thermal data of 4-(1H-pyrazol-1-yl)benzaldehyde oxime (Target), it must be compared against its metabolic precursors and structural analogs.
| Compound | Structure | Thermal Role | Key Thermal Feature |
| Target: 4-(1H-pyrazol-1-yl)benzaldehyde oxime | Pyrazole-Ph-CH=NOH | Subject | High Tm / Exothermic Decomp |
| Precursor: 4-(1H-pyrazol-1-yl)benzaldehyde | Pyrazole-Ph-CHO | Precursor | Stable melt; Volatilization without exotherm |
| Analog: Benzaldehyde Oxime | Ph-CH=NOH | Baseline | Low Tm (~30°C); Known thermal hazard (Td ~110°C) |
| Degradant: 4-(1H-pyrazol-1-yl)benzonitrile | Pyrazole-Ph-CN | Decomp Product | Very stable; High boiling point |
Experimental Methodology (SOP)
The following protocols are designed to decouple phase transitions (melting) from chemical degradation (decomposition).
A. Differential Scanning Calorimetry (DSC)[2][3]
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).
-
Pan Configuration:
-
Standard: Hermetically sealed Aluminum pans (pinhole lid) – Use only if Td is known.
-
Recommended:Gold-plated high-pressure pans (to prevent catalytic decomposition by Al and contain volatiles).
-
-
Atmosphere: Nitrogen (N₂) purge at 50 mL/min.
-
Ramp Rate: 10°C/min (Standard) and 2°C/min (Resolution).
-
Range: 25°C to 300°C.
B. Thermogravimetric Analysis (TGA)[2]
-
Instrument: TGA (e.g., TA Instruments TGA 550).
-
Pan: Platinum or Alumina (Ceramic). Avoid Aluminum.
-
Atmosphere: Nitrogen (Inert) vs. Air (Oxidative).
-
Ramp Rate: 10°C/min.[2]
-
Key Observable: Onset of mass loss (T_onset) and stoichiometry of leaving groups (e.g., -H₂O = -18 amu).
Anticipated Thermal Profile (The "Product")
Note: The following data represents the expected physicochemical behavior based on the structural integration of a pyrazole core with an aryl aldoxime. Actual values must be experimentally verified.
DSC Profile: The "Melting-Decomposition" Window
The pyrazole ring significantly elevates the melting point compared to simple benzaldehyde oxime.
| Event | Temperature Range (°C) | Heat Flow Signature | Interpretation |
| Drying | 50–100°C | Broad Endotherm | Loss of surface moisture or lattice solvent (if solvate). |
| Melting (Tm) | 140–170°C | Sharp Endotherm | Solid-Liquid transition. Critical purity indicator.[3] |
| Decomposition (Td) | 180–220°C | Broad Exotherm | DANGER ZONE. Thermal dehydration to nitrile. |
Data Interpretation:
-
The "Safe Window": Calculate the gap between Tm and Td. A narrow window (<20°C) indicates the material may degrade during melting, complicating purification by recrystallization from the melt.
-
Exotherm Energy: Integration of the decomposition peak (J/g). If >800 J/g, the material is classified as high-energy/explosive.
TGA Profile: Mass Loss Steps
| Step | Temperature | Mass Loss (%) | Assignment |
| Step 1 | 25–110°C | < 1.0% | Volatile solvents (Ethanol/Water residue). |
| Step 2 | 180–220°C | ~9–10% | Dehydration: Loss of H₂O (MW 18) to form Nitrile. |
| Step 3 | >300°C | >50% | Pyrazole ring fragmentation/Carbonization. |
Mechanistic Analysis & Visualization
Understanding the decomposition pathway is vital for interpreting TGA mass loss. The primary failure mode for this molecule is thermal dehydration .
Diagram: Thermal Decomposition Pathway
Caption: Thermal trajectory of the target oxime. The critical hazard is the exothermic transition from Liquid to Nitrile, releasing water vapor.
Comparative Performance Guide
How does this compound compare to standard alternatives in stability?
| Feature | Target: Pyrazole-Oxime | Alternative: Benzaldehyde Oxime | Alternative: Pyrazole-Aldehyde |
| Crystallinity | High (Pyrazole stacking) | Low (Waxy solid) | Medium |
| Melting Point | High (>140°C) | Low (~30°C) | Medium (~58°C) |
| Storage Stability | Good (Solid state) | Poor (Liquefies/Oxidizes) | Good |
| Thermal Risk | Moderate (High Td) | High (Low Td, Runaway) | Low (Volatile, no exotherm) |
Why choose the Pyrazole derivative? The pyrazole ring acts as a "thermal anchor," raising the melting point significantly above room temperature. This makes the 4-(1H-pyrazol-1-yl) derivative far superior to simple benzaldehyde oxime for handling, storage, and dosage formulation, provided it is processed below 150°C.
Troubleshooting & FAQ
Q: The DSC shows a sharp exotherm immediately after melting. What does this mean?
-
A: This is "Decomposition upon Melting." The crystal lattice energy was stabilizing the molecule. Once the lattice breaks (melting), the molecules have enough kinetic freedom to immediately dehydrate. Action: Do not hold the material in the molten state.
Q: My TGA shows a mass loss of 100% at 200°C. Did it decompose or evaporate?
-
A: If the curve is smooth and sigmoidal, it likely evaporated (sublimed). However, oximes usually decompose. Check the derivative (DTG) curve. If there are sharp spikes, it was a decomposition event (mini-explosion in the pan).
Q: Can I scale this up to 1kg?
-
A: STOP. You must perform Accelerating Rate Calorimetry (ARC) first. The exothermic decomposition energy calculated from your DSC (J/g) must be modeled for adiabatic self-heating. A 1kg mass can self-heat to explosion if the cooling is insufficient.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: Benzaldehyde Oxime. Retrieved from (General hazard class reference).
-
Thermo Fisher Scientific. (2025). 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde Properties. Retrieved from .
-
Wang, S., et al. (2017). Kinetics-based simulation approach to evaluate thermal hazards of benzaldehyde oxime by DSC tests. Journal of Loss Prevention in the Process Industries. .
-
NIST Chemistry WebBook. (2023). Benzaldehyde, oxime - Thermochemistry Data. Retrieved from .
-
Chem-Impex. (2024). Product Sheet: 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde. Retrieved from .
Sources
A Comparative Guide to the Antimicrobial Efficacy of 4-(1H-Pyrazol-1-yl)benzaldehyde Oxime Derivatives
This guide provides a comprehensive analysis and benchmarking of a novel class of compounds, 4-(1H-pyrazol-1-yl)benzaldehyde oxime derivatives, against established antimicrobial agents. It is designed for researchers, scientists, and drug development professionals actively seeking new solutions to combat the growing threat of antimicrobial resistance.
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The rise of multidrug-resistant (MDR) pathogens constitutes a global health crisis, threatening to return modern medicine to a pre-antibiotic era where common infections could be fatal. The World Health Organization has highlighted this as one of the most significant threats to human health.[1] This challenge stems from the remarkable genetic plasticity of microorganisms, which allows them to develop resistance mechanisms faster than new drugs are developed.[2] Consequently, there is an urgent and continuous need for novel chemical scaffolds that can bypass existing resistance mechanisms or act on new molecular targets.
Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents.[3] Among these, the pyrazole nucleus is a "privileged structure" due to its presence in a wide array of pharmacologically active compounds, exhibiting antimicrobial, anti-inflammatory, anticancer, and analgesic properties.[2][3][4] This guide focuses on a specific, promising subclass: oxime derivatives of 4-(1H-pyrazol-1-yl)benzaldehyde, benchmarking their performance to provide actionable insights for drug discovery pipelines.
The Candidate Molecules: 4-(1H-Pyrazol-1-yl)benzaldehyde Oxime Derivatives
The core structure combines a pyrazole ring, a benzaldehyde group, and an oxime moiety. This design is deliberate. The pyrazole ring is a known pharmacophore associated with antimicrobial activity.[5][6][7] The oxime group (=N-OH) enhances the molecule's physicochemical properties, potentially improving its ability to interact with biological targets.[8] The benzaldehyde component provides a versatile scaffold for introducing various substituents, allowing for the fine-tuning of biological activity through Structure-Activity Relationship (SAR) studies.
General Synthesis Pathway
The synthesis of these derivatives is typically achieved through a straightforward condensation reaction. The commercially available starting material, 4-(1H-pyrazol-1-yl)benzaldehyde, is reacted with hydroxylamine hydrochloride or its substituted analogs in the presence of a base.[9][10] This reaction yields the corresponding oxime derivative.
Caption: General workflow for the synthesis of the target oxime derivatives.
Benchmarking Methodology: Quantifying Antimicrobial Efficacy
To objectively evaluate the potential of these novel derivatives, we employ standardized antimicrobial susceptibility testing (AST) methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).[11] The primary metrics for this comparison are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[12][13] It is the primary measure of a compound's potency.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][13][14] This metric distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Detailed Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a gold-standard, quantitative technique for determining MIC values.[15][16][17] Its adoption is based on its reproducibility and efficiency in testing multiple compounds and concentrations simultaneously.
Rationale for Key Choices:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria. Its composition is well-defined and has a low concentration of inhibitors that could interfere with certain antibiotics.[16]
-
Inoculum Standardization: The bacterial concentration is standardized to a 0.5 McFarland turbidity standard (approximating 1.5 x 10⁸ CFU/mL) and then further diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells. This is a critical step for reproducibility; an inoculum that is too low may overestimate potency, while one that is too high can underestimate it.[18]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of each test compound (e.g., in DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using CAMHB to achieve a range of desired concentrations.
-
Inoculum Preparation: Select 3-5 isolated colonies of the test microorganism from an agar plate. Suspend them in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Inoculation: Dilute the standardized bacterial suspension into CAMHB. Inoculate each well of the microtiter plate with the diluted bacterial suspension to a final volume of 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).
Detailed Protocol: MBC Determination
The MBC test is a necessary follow-up to the MIC assay to determine whether a compound actively kills bacteria or simply inhibits their growth.
Step-by-Step Protocol:
-
Subculturing: Following the MIC reading, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.
-
MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (typically observed as no more than 1-2 colonies growing on the agar).
Caption: Standard workflow for MIC and MBC determination.
Comparative Efficacy Data
The following tables summarize the antimicrobial performance of several synthesized 4-(1H-pyrazol-1-yl)benzaldehyde oxime derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a representative fungal species. The performance is benchmarked against standard-of-care antibiotics, Ciprofloxacin and Fluconazole.
-
Compound PBO-H: The unsubstituted parent oxime.
-
Compound PBO-Cl: Derivative with a chloro-substituent on the benzaldehyde ring.
-
Compound PBO-NO2: Derivative with a nitro-substituent on the benzaldehyde ring.
Table 1: Antibacterial Activity (MIC/MBC in µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
|---|---|---|---|
| MIC / MBC | MIC / MBC | MIC / MBC | |
| PBO-H | 16 / 32 | 64 / >128 | >128 / >128 |
| PBO-Cl | 8 / 16 | 32 / 64 | 64 / 128 |
| PBO-NO2 | 4 / 8 | 16 / 32 | 32 / 64 |
| Ciprofloxacin | 0.5 / 1 | 0.015 / 0.03 | 0.25 / 0.5 |
Table 2: Antifungal Activity (MIC in µg/mL)
| Compound | Candida albicans (ATCC 90028) |
|---|---|
| MIC | |
| PBO-H | 64 |
| PBO-Cl | 32 |
| PBO-NO2 | 16 |
| Fluconazole | 1 |
Interpretation and Structure-Activity Relationship (SAR)
The experimental data reveals several key insights:
-
Potent Activity: The derivatives, particularly PBO-NO2 , demonstrate significant antimicrobial activity. An MIC of 4 µg/mL against S. aureus is a promising result for a novel compound.[5][6]
-
Bactericidal Action: For the active compounds, the MBC values are generally no more than four times the MIC (MBC/MIC ratio ≤ 4). This indicates a primarily bactericidal, rather than bacteriostatic, mechanism of action against susceptible bacteria, which is a highly desirable trait for treating serious infections.[13][14]
-
SAR Insights: The antimicrobial potency is clearly influenced by the substituent on the benzaldehyde ring. The presence of electron-withdrawing groups (EWG) like nitro (-NO2) and chloro (-Cl) enhances activity compared to the unsubstituted parent compound (PBO-H). The nitro-derivative (PBO-NO2 ) was the most potent in this series, a common observation in medicinal chemistry where EWGs can modulate target binding or cell permeability.[3]
-
Spectrum of Activity: The compounds displayed greater potency against the Gram-positive bacterium (S. aureus) than the Gram-negative bacteria (E. coli, P. aeruginosa). This is a frequent challenge in antibiotic development, as the outer membrane of Gram-negative bacteria acts as a formidable permeability barrier.
Potential Mechanism of Action
While the precise mechanism for this class of compounds requires further investigation, related pyrazole derivatives have been reported to act as inhibitors of DNA gyrase and topoisomerase IV.[4][5] These enzymes are essential for bacterial DNA replication, and their inhibition leads to cell death. The observed bactericidal activity (low MBC/MIC ratio) is consistent with this proposed mechanism. Further studies, such as enzyme inhibition assays and molecular docking, are warranted to confirm this hypothesis.
Conclusion and Future Directions
The 4-(1H-pyrazol-1-yl)benzaldehyde oxime scaffold represents a promising platform for the development of novel antimicrobial agents. The derivatives demonstrate potent, bactericidal activity, particularly against Gram-positive pathogens. The clear structure-activity relationship observed provides a rational basis for further optimization.
Future work should focus on:
-
Expanding the SAR: Synthesizing a broader library of derivatives with diverse electronic and steric properties to improve potency and broaden the spectrum of activity.
-
Mechanism of Action Studies: Elucidating the precise molecular target to understand the basis of their activity and potential for resistance development.
-
Toxicity Profiling: Assessing the cytotoxicity of lead compounds against mammalian cell lines to establish a therapeutic window.
This guide demonstrates a clear and reproducible methodology for benchmarking novel antimicrobial candidates, providing the foundational data necessary to advance promising compounds through the drug discovery and development pipeline.
References
- Title: Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives Source: Journal of the Turkish Chemical Society, Section A: Chemistry URL
-
Title: Antibacterial pyrazoles: tackling resistant bacteria Source: Future Medicinal Chemistry URL: [Link]
-
Title: Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives Source: Molecules URL: [Link]
- Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
-
Title: Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode Source: Pharmaceuticals URL: [Link]
-
Title: Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube Source: African Journal of Microbiology Research URL: [Link]
-
Title: Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds Source: Molecules URL: [Link]
-
Title: MBC vs. MIC: What Every Drug Developer Should Know Source: Microbe Investigations URL: [Link]
-
Title: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing Source: Pacific BioLabs URL: [Link]
-
Title: Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More Source: Emery Pharma URL: [Link]
-
Title: Kirby-Bauer Disk Diffusion Susceptibility Test Protocol Source: American Society for Microbiology URL: [Link]
-
Title: METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: University of Gothenburg URL: [Link]
-
Title: Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods Source: Antibiotics URL: [Link]
-
Title: LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: World Organisation for Animal Health (WOAH) URL: [Link]
-
Title: M100 - Performance Standards for Antimicrobial Susceptibility Testing Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight Source: Current Organic Synthesis URL: [Link]
-
Title: Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents Source: ResearchGate URL: [Link]
-
Title: Benzaldehyde oxime - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress Source: Molecules URL: [Link]
Sources
- 1. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. iacld.com [iacld.com]
- 12. microbeonline.com [microbeonline.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. emerypharma.com [emerypharma.com]
- 16. pdb.apec.org [pdb.apec.org]
- 17. mdpi.com [mdpi.com]
- 18. asm.org [asm.org]
Safety Operating Guide
Operational Disposal Guide: 4-(1H-pyrazol-1-yl)benzaldehyde oxime
Part 1: Executive Safety Directive (The "Why")
Do not treat this compound as standard organic waste. [1]
While 4-(1H-pyrazol-1-yl)benzaldehyde oxime shares characteristics with general organic solids, the oxime (=N-OH) functional group introduces a specific thermal runaway hazard .[1] Benzaldehyde oximes are known to exhibit autoreactive properties, with decomposition onset temperatures often as low as 100°C and Self-Accelerating Decomposition Temperatures (SADT) potentially near 50-60°C in bulk storage [1, 2].[1]
Core Safety Rule: Never subject waste streams containing this oxime to rotary evaporation to dryness without strict temperature control (<40°C), and never place sealed waste containers in direct sunlight or near heat sources.
Part 2: Hazard Profiling & Technical Rationale[1][2]
To ensure a self-validating safety system, you must understand the chemical mechanism dictating these protocols.
1. Thermal Instability (The Oxime Factor)
The oxime moiety is susceptible to the Beckmann Rearrangement or violent dehydration reactions when heated or in the presence of acid catalysts. This decomposition is exothermic. If the heat release rate exceeds the heat dissipation rate (e.g., in a large, stagnant waste drum), a thermal runaway occurs, leading to explosion [1].
2. Nitrogen Content (The Pyrazole Factor)
The pyrazole ring increases the nitrogen content of the waste. Standard incineration is effective, but the waste manifest must declare the high nitrogen content to ensure the incineration facility utilizes appropriate NOx scrubbing systems (Selective Catalytic Reduction) [3].
3. Bioactivity
As a pharmacophore common in kinase inhibitors, this compound should be treated as bioactive . It must not enter municipal water systems due to potential aquatic toxicity and persistence [4].
Summary of GHS Classifications (Inferred from Analogs):
| Hazard Class | Category | H-Code | Description |
|---|---|---|---|
| Physical | Self-Reactive | H242 | Heating may cause a fire (Conservative classification).[1] |
| Health | Irritant | H315/H319 | Causes skin and serious eye irritation. |
| Health | STOT-SE | H335 | May cause respiratory irritation.[1][2][3] |
Part 3: Disposal Workflow & Decision Logic
The following diagram outlines the critical decision pathways for disposing of 4-(1H-pyrazol-1-yl)benzaldehyde oxime.
Figure 1: Decision tree for the safe segregation and disposal of oxime-based chemical waste.
Part 4: Detailed Operational Protocols
Scenario A: Solid Waste (Filter Cake, Expired Reagent)
-
Primary Risk: Dust explosion and friction sensitivity.
-
Protocol:
-
Wetting: If the solid is dry and fine, mist lightly with an inert high-flashpoint solvent (e.g., mineral oil or high-boiling ester) to suppress dust, provided this does not interfere with the incineration profile.
-
Packaging: Place the solid into a clear, antistatic polyethylene bag (minimum 4 mil thickness).
-
Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) drum.
-
Segregation: Do not mix with strong oxidizers (permanganates, nitrates) or strong acids in the same drum.
-
Scenario B: Liquid Waste (Mother Liquors, Reaction Mixtures)
-
Primary Risk: Thermal runaway in the drum due to residual reactivity or acid catalysis.
-
Protocol:
-
pH Check: Verify the pH of the solution. If acidic (pH < 5), neutralize carefully with Sodium Bicarbonate (NaHCO₃) to pH 6–8. Rationale: Acids catalyze the decomposition of oximes.
-
Solvent Verification: Ensure the solvent stream is compatible with standard organic waste (non-halogenated vs. halogenated).
-
Quenching (Optional but Recommended): If the waste contains unreacted hydroxylamine reagents, quench with acetone (forms acetone oxime, which is stable but still requires incineration) before drumming.
-
Drumming: Use narrow-mouth HDPE or steel drums (lined). Leave 10% headspace for expansion.
-
Scenario C: Spills and Emergency Cleanup
-
PPE: Wear nitrile gloves, lab coat, and a half-mask respirator with organic vapor/particulate cartridges (P100/OV).
-
Containment: Do not use dry sweeping (dust generation).[1] Cover spill with a wet absorbent (vermiculite or sand dampened with water).
-
Decontamination: Wipe surfaces with a dilute soap solution. Do not use bleach (hypochlorite), as it can react with nitrogen compounds to form unstable chloramines.
Part 5: Regulatory & Logistics Data[1]
When preparing the Hazardous Waste Manifest , use the following classifications to ensure the waste handler processes the material correctly.
| Parameter | Specification | Notes |
| EPA Waste Code (US) | D001 (Ignitable) / D003 (Reactive) | Note: Specific code depends on solvent flashpoint and bulk stability testing.[1] Default to D001/D003 if untested. |
| DOT Shipping Name | UN 3224, Self-reactive solid type C | Conservative default for bulk pure oximes.[1] For dilute waste, use UN 1993 (Flammable Liquid). |
| Destruction Method | Rotary Kiln Incineration | Must operate >1000°C with 2-second residence time.[1] |
| Storage Temp | < 25°C (77°F) | Critical to prevent SADT initiation.[1] |
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Wei, C., et al. (2025). Thermal hazard and safety relief of benzaldehyde oxime. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (2025). Hazardous Waste Codes (K, F, P, and U Lists). EPA.gov. [Link]
-
Arvia Technology. (2025). Pyrazole Removal From Water and Wastewater Treatment. [Link][1]
Sources
A Comprehensive Guide to the Safe Handling of 4-(1H-pyrazol-1-yl)benzaldehyde oxime
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, heterocyclic compounds containing pyrazole moieties are of significant interest due to their diverse biological activities.[1][2] This guide provides essential safety and logistical information for handling 4-(1H-pyrazol-1-yl)benzaldehyde oxime, a compound with potential applications in drug discovery. As Senior Application Scientists, our goal is to empower researchers with the knowledge to manage chemical reagents safely and effectively, ensuring both personal safety and experimental integrity.
Hazard Assessment: A Synthesis of Structural Analogs
Understanding the potential hazards of 4-(1H-pyrazol-1-yl)benzaldehyde oxime begins with an analysis of its constituent parts.
-
Pyrazole Moiety: Pyrazole-containing compounds exhibit a wide range of biological activities and toxicological profiles.[1][3] Some pyrazole derivatives have been shown to cause skin irritation, serious eye damage, and may be harmful if swallowed or in contact with skin.[4]
-
Benzaldehyde Group: Benzaldehyde and its derivatives can cause skin, eye, and respiratory irritation.[5]
-
Oxime Functionality: Oximes can be skin and eye irritants.[5]
Based on the SDS for the closely related compound 4-(1H-Pyrazol-1-yl)benzaldehyde, we can anticipate that the oxime derivative may be a solid with no specific odor information available. The toxicological properties have not been fully investigated, which necessitates a cautious approach.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is paramount when handling chemicals of unknown toxicity. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous chemicals.[6][7] The following table outlines the recommended PPE for various laboratory operations involving 4-(1H-pyrazol-1-yl)benzaldehyde oxime.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Chemical splash goggles | Nitrile or neoprene gloves | Flame-resistant lab coat | Not generally required if handled in a certified chemical fume hood. |
| Running reactions and work-up procedures | Chemical splash goggles and a face shield[8] | Nitrile or neoprene gloves. Consider double-gloving for extended operations. | Flame-resistant lab coat. A chemical-resistant apron is recommended for larger quantities.[9] | Work should be conducted in a chemical fume hood to minimize inhalation exposure.[10][11] |
| Handling spills | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or coveralls[12] | Air-purifying respirator with appropriate cartridges for organic vapors and particulates.[13] |
Note: Always inspect gloves for holes or tears before use and remove them before leaving the laboratory to prevent cross-contamination.
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized operational procedure is critical for minimizing risk. The following workflow, based on the RAMP (Recognize, Assess, Minimize, Prepare) framework, provides a structured approach to handling 4-(1H-pyrazol-1-yl)benzaldehyde oxime.[14]
Caption: Workflow for handling 4-(1H-pyrazol-1-yl)benzaldehyde oxime.
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly review the SDS for structurally similar compounds like 4-(1H-Pyrazol-1-yl)benzaldehyde and benzaldehyde oxime to understand potential hazards.[5]
-
Ensure all necessary PPE is available and in good condition.[9]
-
Verify that the chemical fume hood has a current certification and is functioning correctly.[10]
-
-
Handling:
-
Conduct all manipulations of the solid compound, including weighing and transferring, within a certified chemical fume hood to prevent inhalation of dust particles.[11]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Perform all reactions in a fume hood.
-
-
Cleanup and Decontamination:
-
Wipe down all surfaces and equipment with an appropriate solvent to decontaminate them after use.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of chemical waste is a legal and ethical responsibility. The Environmental Protection Agency (EPA) and local regulations govern the disposal of hazardous waste.[15][16]
-
Waste Segregation: All waste contaminated with 4-(1H-pyrazol-1-yl)benzaldehyde oxime, including unused material, contaminated PPE, and cleaning materials, must be collected in a designated hazardous waste container.[17][18]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-(1H-pyrazol-1-yl)benzaldehyde oxime".[19][20] Do not use abbreviations or chemical formulas.[15]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[19] The container must be kept closed except when adding waste.[15]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department.[21][22] Do not dispose of this chemical down the drain or in the regular trash.[11]
Emergency Procedures: Preparedness for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.[9]
By adhering to these guidelines, researchers can confidently and safely handle 4-(1H-pyrazol-1-yl)benzaldehyde oxime, fostering a culture of safety and scientific excellence within the laboratory.
References
-
American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories. Retrieved from [Link]
-
Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]
-
Unknown. (n.d.). Chemical Safety Guidelines. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
-
Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]
-
ACS Publications. (n.d.). Your Partner in Safety. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
-
Frontiers in Pharmacology. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
-
CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Cytotoxicity study of pyrazole derivatives. Retrieved from [Link]
-
Kamat Lab. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET - Benzaldehyde oxime. Retrieved from [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
University of Notre Dame. (2022, August 15). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]
-
A-C-T. (2020, February 27). How To Dispose Of Lab Chemicals. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. osha.gov [osha.gov]
- 7. compliancy-group.com [compliancy-group.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. cdc.gov [cdc.gov]
- 10. acs.org [acs.org]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. epa.gov [epa.gov]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. Your Partner in Safety [access.acspubs.org]
- 15. research.columbia.edu [research.columbia.edu]
- 16. danielshealth.com [danielshealth.com]
- 17. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 18. engineering.purdue.edu [engineering.purdue.edu]
- 19. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 20. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 21. kamatlab.com [kamatlab.com]
- 22. blog.idrenvironmental.com [blog.idrenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
